Product packaging for Leminoprazole(Cat. No.:CAS No. 104340-86-5)

Leminoprazole

Cat. No.: B1674715
CAS No.: 104340-86-5
M. Wt: 341.5 g/mol
InChI Key: PSIREIZGKQBEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leminoprazole, an acid pump inhibitor, has a mucosal protective effect against various experimental gastric lesion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23N3OS B1674715 Leminoprazole CAS No. 104340-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104340-86-5

Molecular Formula

C19H23N3OS

Molecular Weight

341.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline

InChI

InChI=1S/C19H23N3OS/c1-14(2)12-22(3)18-11-7-4-8-15(18)13-24(23)19-20-16-9-5-6-10-17(16)21-19/h4-11,14H,12-13H2,1-3H3,(H,20,21)

InChI Key

PSIREIZGKQBEEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Appearance

Solid powder

Other CAS No.

177541-00-3
177541-01-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+-)-2-((2-(isobutylmethylamino)benzyl)sulfinyl)-1H-benzimidazole
leminoprazole
NC 1300-O-3
NC-1300-O-3

Origin of Product

United States

Foundational & Exploratory

Molecular structure and chemical properties of Leminoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leminoprazole is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole class of compounds. This document provides an in-depth technical overview of its molecular structure, chemical properties, mechanism of action, and available quantitative data. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Molecular Structure

This compound is chemically designated as 2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline.[1] Its structure features a benzimidazole ring system linked via a methylsulfinyl bridge to a substituted aniline moiety.

Table 1: Molecular Identifiers and Properties

Identifier/PropertyValueReference
IUPAC Name 2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline[1]
Molecular Formula C19H23N3OS[1]
Molecular Weight 341.5 g/mol [1]
SMILES CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2[1]

Chemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The following table summarizes the computed properties available from PubChem.

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3 3.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 6PubChem
Exact Mass 341.15618354PubChem
Monoisotopic Mass 341.15618354PubChem
Topological Polar Surface Area 68.2 ŲPubChem
Heavy Atom Count 24PubChem
Formal Charge 0PubChem
Complexity 431PubChem

Mechanism of Action

While specific studies detailing the mechanism of action of this compound are limited, as a member of the proton pump inhibitor class, its primary pharmacological effect is the inhibition of the gastric H+/K+-ATPase (proton pump). This enzyme is responsible for the final step in gastric acid secretion from parietal cells into the stomach lumen.

The proposed mechanism involves the following key steps:

  • Prodrug Activation: this compound is a prodrug that requires an acidic environment for activation. In the acidic canaliculus of the parietal cell, it undergoes a proton-catalyzed conversion to its active, sulfenamide form.

  • Covalent Inhibition: The activated sulfenamide form of this compound then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+-ATPase.

  • Inhibition of Acid Secretion: This irreversible binding inactivates the proton pump, thereby inhibiting the secretion of H+ ions and reducing gastric acidity.

Signaling Pathway of Proton Pump Inhibition

G cluster_parietal_cell Parietal Cell cluster_gastric_lumen Gastric Lumen Leminoprazole_prodrug This compound (Prodrug) Acidic_Canaliculus Acidic Canaliculus (H+) Leminoprazole_prodrug->Acidic_Canaliculus Diffusion Activated_this compound Activated this compound (Sulfenamide) Acidic_Canaliculus->Activated_this compound Protonation Proton_Pump H+/K+-ATPase (Proton Pump) Activated_this compound->Proton_Pump Covalent Bonding (Disulfide Bridge) H_ion H+ Proton_Pump->H_ion Inhibited Secretion K_ion_lumen K+ K_ion_lumen->Proton_Pump K+ influx caption Mechanism of this compound Action

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for this compound are scarce. However, general methodologies for the synthesis, purification, and analysis of related proton pump inhibitors can be adapted.

General Synthesis of Substituted Benzimidazole Sulfoxides

The synthesis of this compound would likely follow a convergent synthetic strategy common for this class of compounds.

Workflow for a General PPI Synthesis:

G A Substituted Aniline C Condensation Reaction A->C B Mercaptobenzimidazole B->C D Thioether Intermediate C->D E Oxidation D->E F This compound (Sulfoxide) E->F caption General Synthetic Workflow for PPIs

Caption: A generalized synthetic workflow for proton pump inhibitors.

Methodology:

  • Condensation: A substituted aniline derivative is reacted with 2-mercaptobenzimidazole in the presence of a suitable coupling agent and solvent to form the thioether intermediate.

  • Oxidation: The resulting thioether is then oxidized to the corresponding sulfoxide (this compound) using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Analytical Methods

High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification and purity assessment of proton pump inhibitors.

General HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Quantitative Data

Publicly available quantitative data for this compound, such as IC50 values, pharmacokinetic parameters, and clinical efficacy data, are not readily found in major scientific databases. This suggests that this compound may be a less-studied or developmental compound compared to other commercially available proton pump inhibitors. Researchers are encouraged to consult specialized chemical libraries and patent literature for more detailed information.

Conclusion

This compound is a substituted benzimidazole proton pump inhibitor with a molecular structure designed to effectively inhibit gastric acid secretion. While its general mechanism of action is understood to be in line with other PPIs, detailed experimental and quantitative data remain limited in the public domain. This technical guide provides a foundational understanding of this compound, and it is hoped that it will serve as a valuable resource for stimulating further research and development in this area.

References

An In-depth Technical Guide to the Discovery and Synthesis of Leminoprazole

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "Leminoprazole" did not yield a recognized pharmaceutical compound. The information presented in this guide pertains to Lansoprazole , a widely used proton pump inhibitor. It is highly probable that "this compound" is a typographical error or a less common synonym for Lansoprazole. Lansoprazole is chemically known as 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole.

This technical guide provides a comprehensive overview of the discovery and synthesis of Lansoprazole for researchers, scientists, and drug development professionals. It includes detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway.

Discovery and Development

Lansoprazole was first synthesized by the Japanese pharmaceutical company Takeda and given the development name AG-1749. It was patented in 1984 and commercially launched in 1991. As a second-generation proton pump inhibitor (PPI), Lansoprazole followed the development of Omeprazole and was designed to offer improved therapeutic properties.

Proton pump inhibitors represent a significant advancement in the treatment of acid-related gastrointestinal disorders. The discovery of the H+/K+ ATPase proton pump in the parietal cells of the stomach as the final step in acid secretion paved the way for the development of this class of drugs. The core structure of Lansoprazole is a substituted benzimidazole, similar to other PPIs. A key structural feature of Lansoprazole is the trifluoroethoxy group, which is believed to contribute to its unique pharmacological profile, including a potent and rapid onset of action in inhibiting gastric acid secretion.

Synthesis Pathway

The synthesis of Lansoprazole is a multi-step process that primarily involves the construction of a thioether intermediate followed by an oxidation step. The key starting materials are a substituted pyridine derivative and 2-mercaptobenzimidazole.

Overall Synthesis Scheme:

The general synthesis pathway can be summarized in two main stages:

  • Formation of the Thioether Intermediate: Condensation of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride with 2-mercaptobenzimidazole.

  • Oxidation to Lansoprazole: Oxidation of the resulting thioether to a sulfoxide.

Below is a DOT language script that visualizes the overall synthesis pathway.

lansoprazole_synthesis cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_chloromethyl_pyridine 2-chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl thioether 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)- 2-pyridinyl]methyl]thio]-1H-benzimidazole (Thioether Intermediate) 2_chloromethyl_pyridine->thioether Condensation 2_mercaptobenzimidazole 2-Mercaptobenzimidazole 2_mercaptobenzimidazole->thioether lansoprazole Lansoprazole thioether->lansoprazole Oxidation (e.g., m-CPBA or H2O2)

Caption: Overall synthesis pathway of Lansoprazole.

Experimental Protocols and Data

This section details the experimental procedures for the key steps in the synthesis of Lansoprazole, along with quantitative data where available.

Synthesis of the Thioether Intermediate

The formation of the thioether intermediate is a nucleophilic substitution reaction.

Experimental Protocol:

A common method for the synthesis of the thioether intermediate is as follows:

  • In a reaction vessel, dissolve 2-mercaptobenzimidazole and sodium hydroxide in ethanol.

  • To this solution, add 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

  • The reaction mixture is then heated under reflux for a specified period.

  • After cooling, the product is isolated by filtration and purified.

Quantitative Data for Thioether Synthesis:

Reactant 1Reactant 2SolventBaseReaction TimeTemperatureYieldMelting Point
2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl (110g)2-mercaptobenzimidazole (90g)EthanolSodium Hydroxide (60g)2 hoursReflux88.5%147.5-150.3 °C
2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl (110g)2-mercaptobenzimidazole (60g)MethanolSodium Methoxide (43.2g)5 hours40 °C85.3%148-151 °C
Oxidation of the Thioether to Lansoprazole

The final step in the synthesis is the oxidation of the thioether to the corresponding sulfoxide. This is a critical step, and the reaction conditions must be carefully controlled to avoid over-oxidation to the sulfone.

Experimental Protocol:

A widely used oxidizing agent for this step is meta-chloroperoxybenzoic acid (m-CPBA).

  • The thioether intermediate is dissolved in a suitable solvent, such as chloroform or methanol.

  • The solution is cooled to a low temperature (typically -5 to 0 °C).

  • A solution of m-CPBA in the same solvent is added dropwise while maintaining the low temperature.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified.

Quantitative Data for Oxidation to Lansoprazole:

Thioether Intermediate (g)Oxidizing Agent (g)SolventReaction TimeTemperatureYieldMelting Point
280m-CPBA (134g)Methanol8 hours-5 °C80.1%169.2-171.8 °C (dec.)

Spectral Data for Lansoprazole:

  • Mass Spectrometry (EI-MS) m/z (%): 369 (M+, 13.4), 321 (50.6), 238 (100), 204 (23.1).[1]

Experimental Workflow Visualization

The following DOT script visualizes a typical laboratory workflow for the synthesis of Lansoprazole.

lansoprazole_workflow cluster_step1 Step 1: Thioether Formation cluster_step2 Step 2: Oxidation cluster_purification Purification start_step1 Dissolve 2-mercaptobenzimidazole and NaOH in Ethanol add_pyridine Add 2-chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine HCl start_step1->add_pyridine reflux Heat under reflux add_pyridine->reflux isolate_thioether Cool and isolate thioether intermediate reflux->isolate_thioether dissolve_thioether Dissolve thioether in Chloroform isolate_thioether->dissolve_thioether cool Cool to -5 °C dissolve_thioether->cool add_mcpba Add m-CPBA solution dropwise cool->add_mcpba monitor Monitor reaction by TLC add_mcpba->monitor quench_isolate Quench reaction and isolate Lansoprazole monitor->quench_isolate purify Recrystallization quench_isolate->purify

Caption: Experimental workflow for Lansoprazole synthesis.

Conclusion

The discovery of Lansoprazole marked a significant contribution to the management of acid-related disorders. Its synthesis, centered around the formation and subsequent oxidation of a thioether intermediate, is a well-established process in medicinal chemistry. The protocols and data presented in this guide offer a detailed technical overview for professionals in the field of drug development and organic synthesis. Careful control of reaction conditions, particularly during the oxidation step, is crucial for achieving high yields and purity of the final active pharmaceutical ingredient.

References

In Vitro Efficacy of Leminoprazole on Parietal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of leminoprazole, a proton pump inhibitor, on gastric parietal cells. The document details the quantitative analysis of its inhibitory effects, outlines the experimental methodologies employed in key studies, and visualizes the underlying cellular mechanisms.

Quantitative Data Summary

This compound demonstrates potent inhibition of acid secretion from parietal cells, irrespective of the secretagogue used for stimulation. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Inhibitory Concentration (IC50) of this compound on Stimulated Acid Secretion in Isolated Guinea Pig Parietal Cells [1]

StimulantConcentration of StimulantThis compound IC50 (M)
Histamine10 µM4.0 x 10-7
Carbachol0.1 mM3.5 x 10-7
Gastrin1 µM2.5 x 10-7
db-cAMP1 mM5.6 x 10-7

Note: Acid secretion was measured by the accumulation of 14C-aminopyrine. At a concentration of 10-5 M, this compound achieved almost 100% inhibition of acid secretion induced by all stimulants.[1]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the activity of this compound on parietal cells.

Isolation of Guinea Pig Parietal Cells

This protocol is based on the enzymatic digestion of gastric mucosa to obtain a suspension of isolated parietal cells.[2][3][4]

Materials:

  • Male guinea pigs

  • Collagenase solution

  • Culture medium (e.g., Eagle's MEM)

  • Centrifuge

  • Light microscope and electron microscope for cell identification

  • Neutral red stain

  • Trypan blue solution

Procedure:

  • Euthanize guinea pigs and excise the stomachs.

  • Open the stomach along the lesser curvature and wash the mucosal surface with saline.

  • Separate the gastric mucosa from the underlying muscle layer by blunt dissection.

  • Mince the mucosa into small pieces and incubate with a collagenase solution to digest the extracellular matrix.

  • Gently agitate the tissue suspension to release individual cells.

  • Filter the cell suspension to remove undigested tissue.

  • Centrifuge the filtrate to pellet the cells.

  • Resuspend the cell pellet in a suitable culture medium.

  • Assess the percentage of parietal cells in the suspension using morphological characteristics under light and electron microscopy. Parietal cells are identified by their large size and granular cytoplasm.

  • Determine cell viability using the trypan blue exclusion method. A viable cell count of over 80% is typically considered acceptable.

  • The final cell suspension should contain 70-80% parietal cells.[2]

Measurement of Acid Secretion (14C-Aminopyrine Accumulation Assay)

This assay indirectly measures acid secretion by quantifying the accumulation of the weak base 14C-aminopyrine in the acidic compartments of parietal cells.[1]

Materials:

  • Isolated guinea pig parietal cells

  • 14C-aminopyrine

  • Various stimulants (Histamine, Carbachol, Gastrin, db-cAMP)

  • This compound

  • Scintillation counter

Procedure:

  • Pre-incubate the isolated parietal cells with varying concentrations of this compound.

  • Add a specific stimulant (e.g., 10 µM histamine) to induce acid secretion.

  • Add 14C-aminopyrine to the cell suspension and incubate.

  • After the incubation period, rapidly separate the cells from the medium by centrifugation.

  • Lyse the cells to release the accumulated 14C-aminopyrine.

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Calculate the aminopyrine ratio (concentration inside the cells to concentration in the medium) as an index of acid secretion.

  • Plot the aminopyrine ratio against the concentration of this compound to determine the IC50 value.

H+,K+-ATPase Activity Assay

This assay measures the enzymatic activity of the proton pump (H+,K+-ATPase) in isolated gastric membrane vesicles. The activity is determined by measuring the rate of ATP hydrolysis.

Materials:

  • H+,K+-ATPase-enriched gastric membrane vesicles (prepared from sources like pig stomachs)[5]

  • ATP (Adenosine 5'-triphosphate)

  • MgCl2

  • KCl

  • Buffer solution (e.g., Tris-HCl)

  • This compound

  • Reagents for phosphate detection (e.g., malachite green-based reagent)[6]

  • Spectrophotometer

Procedure:

  • Isolate H+,K+-ATPase-enriched membrane vesicles from gastric mucosa using differential and density gradient centrifugation.[5]

  • Pre-incubate the membrane vesicles with different concentrations of this compound at a specific pH (e.g., pH 6.1 or 7.4) and temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding ATP in the presence of Mg2+ and K+.

  • The H+,K+-ATPase will hydrolyze ATP to ADP and inorganic phosphate (Pi).

  • After a defined incubation time, stop the reaction.

  • Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay. The absorbance is read using a spectrophotometer.[6]

  • The ATPase activity is calculated from the amount of phosphate produced per unit time per amount of protein.

  • Determine the inhibitory effect of this compound by comparing the enzyme activity in the presence and absence of the inhibitor.

Signaling Pathways and Mechanism of Action

This compound exerts its effect by targeting the final step in the gastric acid secretion pathway: the H+,K+-ATPase (proton pump).

Histamine-Stimulated Gastric Acid Secretion Pathway

The following diagram illustrates the signaling cascade initiated by histamine, leading to the activation of the proton pump in parietal cells.

Histamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R binds Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces HK_ATPase H+,K+-ATPase (Proton Pump) H+ Secretion H+ Secretion HK_ATPase->H+ Secretion pumps H+ out PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Tubulovesicles containing H+,K+-ATPase PKA->Vesicles phosphorylates proteins Vesicles->HK_ATPase translocation & fusion to apical membrane This compound This compound (activated form) This compound->HK_ATPase irreversibly inhibits

Caption: Histamine signaling pathway in parietal cells leading to acid secretion and the site of this compound's inhibitory action.

Mechanism of this compound Action

This compound is a prodrug that requires activation in an acidic environment.[7] The mechanism of action involves the following steps:

  • Accumulation: As a weak base, this compound selectively accumulates in the acidic secretory canaliculi of the stimulated parietal cell.

  • Activation: In this acidic environment, this compound is converted to its active form, a reactive sulfenamide intermediate.

  • Inhibition: The activated form of this compound then forms a covalent disulfide bond with sulfhydryl groups of cysteine residues on the extracellular domain of the H+,K+-ATPase.[8] This binding is irreversible and inactivates the pump.

  • Suppression of Acid Secretion: By inhibiting the proton pump, this compound blocks the final step in gastric acid production, leading to a potent and sustained suppression of both basal and stimulated acid secretion.

The inhibitory action of this compound is more potent at a lower pH, which is consistent with its acid-activated mechanism.[3]

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the general workflow for in vitro studies on this compound.

Leminoprazole_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_treatment Treatment cluster_analysis Data Analysis Parietal_Cell_Isolation Isolation of Parietal Cells (e.g., from Guinea Pig) Acid_Secretion_Assay Acid Secretion Assay (14C-Aminopyrine Accumulation) Parietal_Cell_Isolation->Acid_Secretion_Assay Gastric_Vesicle_Prep Preparation of H+,K+-ATPase Enriched Gastric Vesicles ATPase_Activity_Assay H+,K+-ATPase Activity Assay (Phosphate Release) Gastric_Vesicle_Prep->ATPase_Activity_Assay Stimulation Stimulation with Secretagogues (Histamine, Carbachol, etc.) Acid_Secretion_Assay->Stimulation Leminoprazole_Incubation Incubation with this compound (Concentration Gradient) ATPase_Activity_Assay->Leminoprazole_Incubation Stimulation->Leminoprazole_Incubation Measurement Measurement (Radioactivity / Absorbance) Leminoprazole_Incubation->Measurement IC50_Determination IC50 Determination Measurement->IC50_Determination Mechanism_Elucidation Elucidation of Mechanism of Action IC50_Determination->Mechanism_Elucidation

Caption: General experimental workflow for evaluating the in vitro activity of this compound on parietal cells and H+,K+-ATPase.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Lansoprazole in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of Lansoprazole, a proton pump inhibitor widely used in the treatment of acid-related disorders. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this important therapeutic agent.

Introduction

Lansoprazole is a substituted benzimidazole that effectively suppresses gastric acid secretion by selectively inhibiting the H+/K+ ATPase in gastric parietal cells.[1] Its development and clinical utility have been underpinned by extensive preclinical evaluation in various animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Lansoprazole in these models is crucial for interpreting toxicological findings and for predicting its pharmacokinetic profile in humans.

Pharmacokinetic Profile

The pharmacokinetic parameters of Lansoprazole have been characterized in several preclinical species, most notably in rats and dogs. These studies reveal species-specific differences in drug disposition.

The following tables summarize the key pharmacokinetic parameters of Lansoprazole in rats and dogs following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of Lansoprazole in Rats

ParameterValueConditionsReference
Oral Administration
Cmax5-6 times greater for (+)-lansoprazole than (-)-lansoprazole50 mg/kg oral administration of racemate[2]
AUC5-6 times greater for (+)-lansoprazole than (-)-lansoprazole50 mg/kg oral administration of racemate[2]
CLtot/FSignificantly smaller for (+)-lansoprazole50 mg/kg oral administration of racemate[2]
Intravenous Administration
Total Body Clearance58.6 ml/min/kg1 mg/kg intravenous administration[3]
Volume of Distribution (steady-state)1.04 liter/kg1 mg/kg intravenous administration[3]
Plasma Unbound Fraction0.0691 mg/kg intravenous administration[3]

Table 2: Pharmacokinetic Parameters of Lansoprazole in Beagle Dogs

ParameterValue (mean)DoseReference
Oral Administration (Test Compound Capsule)
Cmax710.6 ng/mL0.5 mg/kg[4]
1390.7 ng/mL1.0 mg/kg[4]
2067.2 ng/mL2.0 mg/kg[4]
Tmax0.67 h0.5 mg/kg[4]
0.81 h1.0 mg/kg[4]
0.56 h2.0 mg/kg[4]
AUC (0-t)Linear increase with dose0.5, 1.0, 2.0 mg/kg[4]
AUC (0-∞)Linear increase with dose0.5, 1.0, 2.0 mg/kg[4]

Bioavailability

The oral bioavailability of Lansoprazole is influenced by its formulation due to its acid-labile nature. Enteric-coated formulations are typically used to protect the drug from degradation in the acidic environment of the stomach and to enhance its bioavailability.[4]

Table 3: Bioavailability of Lansoprazole

SpeciesBioavailabilityFormulationReference
Humans81% - 91%Enteric-coated[5]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for determining the pharmacokinetic profile of Lansoprazole.

  • Rats: Sprague-Dawley rats are frequently used for pharmacokinetic and safety studies.[6] Wistar rats have also been used in studies investigating the enantioselective pharmacokinetics of Lansoprazole.[2]

  • Dogs: Beagle dogs are a common non-rodent species for pharmacokinetic evaluation of Lansoprazole.[4]

  • Oral Administration: For oral studies, Lansoprazole is often administered via gavage.[4] Doses in rat studies have ranged from 5 mg/kg to 150 mg/kg per day.[6] In dogs, doses of 0.5, 1.0, and 2.0 mg/kg have been used.[4]

  • Intravenous Administration: For determining absolute bioavailability and intrinsic clearance, Lansoprazole is administered intravenously, typically into a major vein such as the jugular vein. A common dose in rats is 1 mg/kg.[3]

  • Blood Sampling: Blood samples are collected at predetermined time points after drug administration. In dogs, blood samples were drawn from a foreleg vein into heparinized tubes.[4] Plasma is separated by centrifugation and stored frozen until analysis.

  • UPLC-MS/MS: A fast and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of Lansoprazole in plasma.[4]

    • Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction.

    • Chromatography: Separation is achieved on a suitable C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

    • Mass Spectrometry: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Metabolism

Lansoprazole is extensively metabolized, primarily in the liver, by the cytochrome P450 (CYP) enzyme system. The main metabolic pathways are hydroxylation and sulfoxidation.

  • Key Metabolites: The two primary metabolites are 5-hydroxylansoprazole and lansoprazole sulfone.[7]

  • Enzymes Involved: The formation of 5-hydroxylansoprazole is primarily mediated by CYP2C19, while CYP3A4 is the main enzyme responsible for the formation of lansoprazole sulfone.[7]

Visualizations

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rats, Dogs) Dose_Preparation Dose Preparation (Oral or IV formulation) Animal_Acclimatization->Dose_Preparation Drug_Administration Drug Administration (Oral Gavage or IV Injection) Dose_Preparation->Drug_Administration Blood_Sampling Serial Blood Sampling (Predetermined time points) Drug_Administration->Blood_Sampling Sample_Processing Sample Processing (Centrifugation to obtain plasma) Blood_Sampling->Sample_Processing Sample_Storage Sample Storage (Frozen at -20°C or below) Sample_Processing->Sample_Storage Sample_Analysis UPLC-MS/MS Analysis Sample_Storage->Sample_Analysis Data_Acquisition Data Acquisition Sample_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Data_Acquisition->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) PK_Modeling->Parameter_Calculation

Lansoprazole_Metabolism cluster_CYP2C19 CYP2C19 Mediated cluster_CYP3A4 CYP3A4 Mediated Lansoprazole Lansoprazole Metabolite1 5-Hydroxylansoprazole Lansoprazole->Metabolite1 Hydroxylation Metabolite2 Lansoprazole Sulfone Lansoprazole->Metabolite2 Sulfoxidation

Conclusion

The preclinical pharmacokinetic studies of Lansoprazole in rats and dogs have provided essential data for its development and clinical use. These studies have elucidated the drug's absorption, distribution, and elimination characteristics, as well as its primary metabolic pathways. The use of validated bioanalytical methods and appropriate animal models has been instrumental in generating reliable data. This technical guide serves as a valuable resource for scientists and researchers involved in the ongoing study and development of proton pump inhibitors.

References

An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Leminoprazole: Initial searches for "this compound" did not yield significant results, suggesting a potential misspelling. The following guide focuses on Lansoprazole, a structurally similar and extensively studied proton pump inhibitor, which is presumed to be the intended subject of the query.

Introduction

Lansoprazole is a proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders. A key characteristic of Lansoprazole and other benzimidazole-derived PPIs is their inherent instability in acidic environments. This acid-catalyzed degradation is, in fact, integral to its mechanism of action, as the degradation products are the active inhibitors of the gastric H+/K+-ATPase. However, this reactivity also poses challenges in drug formulation and stability testing. This technical guide provides a comprehensive overview of the degradation pathway of Lansoprazole under acidic conditions, tailored for researchers, scientists, and drug development professionals.

Lansoprazole is known to be highly sensitive to acidic conditions, and its degradation rate increases with decreasing pH.[1][2] The degradation half-life of Lansoprazole in an aqueous solution at 25°C is approximately 30 minutes at a pH of 5.0, while it extends to about 18 hours at a pH of 7.0.[3]

Degradation Pathway in Acidic Conditions

Under acidic conditions, Lansoprazole undergoes a series of intramolecular rearrangements to form a tetracyclic sulfenamide, which is the active metabolite that covalently binds to and inhibits the proton pump. The degradation process also leads to the formation of several other byproducts. The primary degradation products identified in forced degradation studies include DP-1, DP-2, and DP-3.[4]

The degradation pathway can be visualized as follows:

Lansoprazole_Degradation Lansoprazole Lansoprazole Protonated_Lansoprazole Protonated Lansoprazole Lansoprazole->Protonated_Lansoprazole + H+ Sulfenic_Acid Sulfenic Acid Intermediate Protonated_Lansoprazole->Sulfenic_Acid Rearrangement DP1 Degradation Product 1 (DP-1) Protonated_Lansoprazole->DP1 DP2 Degradation Product 2 (DP-2) Protonated_Lansoprazole->DP2 DP3 Degradation Product 3 (DP-3) Protonated_Lansoprazole->DP3 Sulfenamide Tetracyclic Sulfenamide (Active Metabolite) Sulfenic_Acid->Sulfenamide Cyclization Other_Products Other Degradation Products (e.g., Sulfide) Sulfenamide->Other_Products

Figure 1: Proposed acidic degradation pathway of Lansoprazole.

Quantitative Data on Acidic Degradation

Forced degradation studies provide quantitative insights into the stability of Lansoprazole under various acidic conditions. The following table summarizes the percentage of degradation and the identified degradation products from a representative study.

Stress ConditionTemperatureTime% DegradationMajor Degradation Products IdentifiedReference
0.1 N HCl60°C8 hours45.0%Des sulphur impurity, Sulphide impurity[5]
0.01 N HClRoom Temp.10 minSignificantDP-1, DP-2, DP-3[4][6]

Comprehensive kinetic data such as rate constants and half-lives across a range of pH values and temperatures are not consistently reported in a consolidated format in the reviewed literature. However, it is consistently noted that the rate of degradation is rapid and directly proportional to the hydrogen ion concentration.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are representative experimental protocols for conducting forced acid degradation of Lansoprazole.

Protocol 1: Acid Hydrolysis for Identification of Degradation Products

  • Objective: To generate and identify acid degradation products of Lansoprazole.

  • Procedure:

    • Dissolve 200 mg of Lansoprazole in a suitable solvent.[5]

    • Add the drug solution to a volume of 0.1 N hydrochloric acid.[5]

    • Reflux the solution at 60°C for 8 hours. To achieve sufficient degradation, the normality of the acid can be gradually increased up to 2 N.[5]

    • After the specified time, cool the solution to room temperature.

    • Neutralize the solution with an appropriate base (e.g., 0.1 N NaOH).

    • Dilute the resulting solution with a suitable mobile phase for analysis.[5]

  • Analysis:

    • Inject the sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector and a mass spectrometer (MS).[8][9]

    • A common column choice is a C18 column.[4][10]

    • The mobile phase often consists of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[4][11]

    • Monitor the elution of Lansoprazole and its degradation products at a wavelength of approximately 285 nm.[11]

Protocol 2: Kinetic Study of Acid Degradation

  • Objective: To determine the rate of degradation of Lansoprazole at a specific acidic pH.

  • Procedure:

    • Prepare a stock solution of Lansoprazole in a suitable organic solvent (e.g., methanol).

    • Prepare a buffer solution of the desired acidic pH (e.g., pH 2.0 to 5.0).[12]

    • Initiate the degradation by adding a known volume of the Lansoprazole stock solution to the pre-heated acidic buffer in a thermostatically controlled reaction vessel.

    • At predetermined time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the degradation reaction in the aliquots by neutralizing with a base or by diluting with a neutral or basic mobile phase.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Quantify the remaining concentration of Lansoprazole at each time point.

    • Plot the natural logarithm of the Lansoprazole concentration versus time to determine the first-order degradation rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Experimental Workflow and Logical Relationships

The process of a forced degradation study, from sample preparation to data analysis, can be visualized as a logical workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Lansoprazole Stock Solution C Incubate at Controlled Temperature and Time A->C B Prepare Acidic Stress Medium (e.g., 0.1 N HCl) B->C D Withdraw Samples at Time Intervals C->D E Quench Reaction (Neutralize/Dilute) D->E F Inject into HPLC/UPLC-MS E->F G Separate Lansoprazole and Degradation Products F->G H Identify Degradation Products (MS, MS/MS) G->H I Quantify Lansoprazole Peak Area G->I L Elucidate Degradation Pathway H->L J Calculate % Degradation I->J K Determine Degradation Kinetics (Rate Constant, Half-life) J->K K->L

Figure 2: Workflow for a typical forced acid degradation study of Lansoprazole.

Conclusion

The acidic degradation of Lansoprazole is a well-documented phenomenon that is fundamental to its therapeutic action but also a critical consideration for its formulation and stability. This guide has outlined the major degradation pathways, presented available quantitative data, and provided detailed experimental protocols for the study of this process. The provided visualizations of the degradation pathway and experimental workflow serve to further clarify these complex relationships for researchers and professionals in the field of drug development. A thorough understanding of the acid lability of Lansoprazole is essential for the development of stable and effective pharmaceutical products.

References

Leminoprazole's Effect on Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide details the effects of the proton pump inhibitor (PPI) Lansoprazole on cellular signaling pathways. Due to a lack of publicly available research specific to Leminoprazole, this document utilizes Lansoprazole as a proxy, given their close structural and functional relationship. Researchers should interpret these findings with the understanding that while indicative, they may not be fully representative of this compound's specific molecular interactions.

Executive Summary

Proton pump inhibitors (PPIs) are a class of drugs whose primary function is the long-lasting reduction of gastric acid production. Emerging evidence suggests that their therapeutic effects extend beyond acid suppression, involving the modulation of key cellular signaling pathways implicated in inflammation, oxidative stress, and cell survival. This guide provides a comprehensive overview of the current understanding of how these agents, exemplified by Lansoprazole, impact critical intracellular signaling cascades, including the PI3K/Akt, MAPK, and NF-κB pathways, as well as the induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1). The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the broader molecular pharmacology of this class of drugs.

Core Signaling Pathways Modulated by Lansoprazole

Lansoprazole has been demonstrated to exert significant influence over several interconnected signaling pathways that are central to cellular homeostasis and disease pathogenesis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.

Lansoprazole has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1][2] In non-small cell lung cancer (NSCLC) A549 cells, Lansoprazole treatment led to a significant reduction in the levels of PI3K 110α and 110β isoforms.[2] This upstream inhibition resulted in the decreased phosphorylation of downstream effectors, including Akt, mTOR, p70 S6K, and GSK-3β.[1][3] The downregulation of this pathway is a key mechanism behind the observed anti-proliferative and pro-apoptotic effects of Lansoprazole in cancer cell lines.[2]

G Lansoprazole This compound (Lansoprazole as proxy) PI3K PI3K Lansoprazole->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Lansoprazole has been observed to modulate the MAPK pathway in a context-dependent manner. In human monocytic cells, Lansoprazole inhibits the phosphorylation of ERK induced by lipopolysaccharide (LPS) and Helicobacter pylori water-soluble extract (HpWE).[4] This inhibition of ERK activation contributes to the anti-inflammatory effects of Lansoprazole by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4]

Conversely, in rat liver epithelial cells, Lansoprazole has been shown to promote the phosphorylation of p38 MAPK, while having no apparent effect on ERK or JNK phosphorylation.[3] The activation of the p38 MAPK pathway by Lansoprazole leads to the induction of the Nrf2/antioxidant response element (ARE) pathway, resulting in a cytoprotective effect against oxidative stress.[3]

G Lansoprazole This compound (Lansoprazole as proxy) ERK ERK Lansoprazole->ERK p38 p38 MAPK Lansoprazole->p38 Inflammation Inflammation ERK->Inflammation Nrf2 Nrf2 Activation p38->Nrf2 Cytoprotection Cytoprotection Nrf2->Cytoprotection

Caption: Context-dependent modulation of the MAPK pathway by this compound.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB pathway is a critical regulator of the inflammatory response.

Lansoprazole has been shown to suppress the activation of the NF-κB signaling pathway.[4] In human monocytic THP-1 cells stimulated with LPS or HpWE, Lansoprazole inhibited the phosphorylation and degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] By preventing the degradation of IκB-α, Lansoprazole blocks the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes, including those encoding the pro-inflammatory cytokines TNF-α and IL-1β.[4]

G Lansoprazole This compound (Lansoprazole as proxy) IκBα IκB-α Phosphorylation & Degradation Lansoprazole->IκBα NFkB NF-κB Nuclear Translocation IκBα->NFkB InflammatoryGenes Pro-inflammatory Gene Transcription NFkB->InflammatoryGenes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Induction of Heme Oxygenase-1 (HO-1)

Heme Oxygenase-1 (HO-1) is an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. It is a key antioxidant enzyme that plays a crucial role in cellular defense against oxidative stress and inflammation.

Lansoprazole is a potent inducer of HO-1.[5] This induction of HO-1 is independent of oxidative stress and is mediated through a pathway that is blocked by the PI3K inhibitor LY294002.[5] The upregulation of HO-1 by Lansoprazole leads to an increase in the levels of ferritin, an iron-sequestering protein, and a decrease in NADPH-mediated reactive oxygen species (ROS) formation.[5] The induction of the HO-1/ferritin pathway is a significant contributor to the gastroprotective and antioxidant effects of Lansoprazole.[5]

G Lansoprazole This compound (Lansoprazole as proxy) PI3K_dependent PI3K-dependent Pathway Lansoprazole->PI3K_dependent HO1 HO-1 Induction PI3K_dependent->HO1 Antioxidant Antioxidant Effects HO1->Antioxidant

Caption: Induction of the HO-1 antioxidant pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Lansoprazole's effects on cellular signaling pathways.

Table 1: Effect of Lansoprazole on Pro-inflammatory Cytokine Production

Cell LineStimulantLansoprazole Concentration% Reduction in TNF-α% Reduction in IL-1βReference
THP-1LPS100 µM~50%~60%[4]
THP-1HpWE100 µM~40%~55%[4]

Table 2: Effect of Lansoprazole on PI3K/Akt Pathway Components in A549 Cells

ProteinLansoprazole TreatmentFold Change vs. Controlp-valueReference
p-Stat3Lpz~0.4< 0.01[1]
PI3KLpz~0.6< 0.05[1]
p-AktLpz~0.5< 0.01[1]
p-mTORLpz~0.3< 0.001[1]

Table 3: Effect of Lansoprazole on HO-1 and Ferritin Expression

Cell TypeLansoprazole ConcentrationFold Induction in HO-1 ProteinFold Induction in Ferritin ProteinReference
J774 Macrophages100 µM~2.2Not specified[5]
Endothelial Cells100 µMNot specifiedTime-dependent increase[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research.

Cell Culture and Treatment
  • Cell Lines: Human monocytic cell line (THP-1), non-small cell lung cancer cell line (A549), rat liver epithelial cells (RL34), J774 macrophages, and endothelial cells were used in the cited studies.[2][3][4][5]

  • Lansoprazole Preparation: Lansoprazole was typically dissolved in a suitable solvent, such as DMSO, to prepare stock solutions. The final concentration of the solvent in the cell culture medium was kept low (e.g., <0.1%) to avoid solvent-induced effects.

  • Treatment Conditions: Cells were pre-treated with Lansoprazole for a specified duration (e.g., 1 hour) before stimulation with agents like LPS or HpWE.[4] For studies on the induction of gene expression, cells were incubated with Lansoprazole for longer periods (e.g., 12-24 hours).[5]

Western Blotting

Western blotting was used to detect the levels of specific proteins and their phosphorylation status.

  • Protein Extraction: Cells were lysed in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates was determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, IκB-α, ERK, p38, HO-1). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

G start Cell Lysis & Protein Quantification sds SDS-PAGE start->sds transfer Membrane Transfer sds->transfer probing Antibody Probing transfer->probing detection Chemiluminescent Detection probing->detection

Caption: A simplified workflow for Western blotting analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA was employed to quantify the concentration of secreted cytokines, such as TNF-α and IL-1β, in the cell culture supernatants.

  • Sample Collection: Cell culture supernatants were collected after treatment.

  • Assay Procedure: A commercial ELISA kit was used according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, and then a substrate to produce a colorimetric signal.

  • Quantification: The absorbance was measured using a microplate reader, and the concentration of the cytokine in the samples was determined by comparison to a standard curve.

Use of Specific Inhibitors

To elucidate the signaling pathways involved, specific pharmacological inhibitors were used.

  • PI3K Inhibitor: LY294002 was used to block the PI3K pathway.[5]

  • MAPK Inhibitors: PD98059 (MEK inhibitor), SP600125 (JNK inhibitor), and SB203580 (p38 inhibitor) were used to investigate the involvement of the MAPK subfamilies.[3][5]

  • NF-κB Inhibitor: Pyrrolidinedithiocarbamate (PDTC) was used as an inhibitor of NF-κB activation.[4]

Conclusion and Future Directions

The available evidence, primarily from studies on Lansoprazole, strongly suggests that this compound and related PPIs are not merely gastric acid suppressants but also potent modulators of fundamental cellular signaling pathways. Their ability to inhibit pro-inflammatory cascades such as the NF-κB and ERK pathways, downregulate the pro-survival PI3K/Akt pathway, and induce the cytoprotective HO-1 pathway underscores their potential for therapeutic applications beyond gastroenterology.

Future research should focus on elucidating the specific effects of this compound on these and other signaling pathways to confirm and potentially differentiate its molecular pharmacology from that of other PPIs. Head-to-head comparative studies will be crucial in this regard. Furthermore, a deeper understanding of the structure-activity relationships within the PPI class could pave the way for the development of novel compounds with enhanced pathway-specific modulatory activities for the treatment of a wide range of inflammatory and proliferative diseases.

References

An In-depth Technical Guide to the Interaction of Lansoprazole with Helicobacter pylori

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user query specified "Leminoprazole." Comprehensive searches of scientific literature indicate this is likely a typographical error, as all relevant research in this context pertains to Lansoprazole , a widely studied proton pump inhibitor. This guide will proceed under the assumption that the intended topic is Lansoprazole.

Executive Summary

Lansoprazole, a substituted benzimidazole proton pump inhibitor (PPI), is a cornerstone in the clinical management of Helicobacter pylori infection. Its efficacy is not solely derived from its primary pharmacodynamic effect of gastric acid suppression, but also from direct, multifaceted interactions with the bacterium. Lansoprazole elevates intragastric pH, creating a more favorable environment for acid-labile antibiotics and potentially shifting H. pylori into a more vulnerable replicative state. Concurrently, it exerts direct antibacterial effects by inhibiting bacterial growth and key virulence factors, most notably the urease enzyme essential for gastric colonization. This guide provides a detailed examination of these interactions, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the underlying mechanisms and clinical strategies.

Dual Mechanism of Action in H. pylori Eradication

Lansoprazole's role in anti-H. pylori therapy is twofold: an indirect, environment-modulating effect via acid suppression and a direct antimicrobial effect on the bacterium itself.

Indirect Action: Gastric Acid Suppression

As a proton pump inhibitor, Lansoprazole irreversibly binds to the H+/K+-ATPase (the proton pump) on gastric parietal cells, blocking the final step of acid secretion.[1][2] This potent acid suppression is synergistic with antibiotic therapy in several ways:

  • Enhanced Antibiotic Stability and Activity: Many antibiotics used in eradication regimens, particularly amoxicillin and clarithromycin, are less stable and effective in the highly acidic gastric environment. By raising the intragastric pH, Lansoprazole preserves the integrity and enhances the bactericidal activity of these agents.

  • Increased Bacterial Susceptibility: It is hypothesized that the neutral pH environment created by Lansoprazole stimulates the typically slow-growing H. pylori to enter a more active, replicative state. This makes the bacteria more susceptible to antibiotics like amoxicillin, which target cell wall synthesis and are most effective against dividing cells.

Direct Antimicrobial and Anti-Virulence Activity

Beyond its impact on gastric pH, Lansoprazole exhibits direct inhibitory effects on H. pylori.

  • Inhibition of Growth: Lansoprazole has been shown to have intrinsic antibacterial activity against H. pylori in vitro. This effect is independent of its acid-inhibiting properties on the host.

  • Inhibition of Urease Activity: A critical virulence factor for H. pylori is its potent urease enzyme, which hydrolyzes urea to produce ammonia, neutralizing gastric acid and allowing the organism to survive and colonize the gastric mucosa. Lansoprazole potently and selectively inhibits H. pylori urease.[3] The proposed mechanism is the blockage of sulfhydryl (SH) groups on the enzyme, a reaction that can be reversed by SH-blocking reagents.[3] This inhibition is selective for H. pylori urease and does not significantly affect ureases from other bacteria.[3]

  • Suppression of Other Virulence Factors: Studies have indicated that exposure to Lansoprazole can also suppress other key H. pylori virulence factors, including motility and adhesion to gastric epithelial cells.

dot

Dual_Mechanism_of_Action cluster_host Host Gastric Environment cluster_outcome Therapeutic Outcome Lansoprazole_Admin Lansoprazole (Administered) Parietal_Cell Gastric Parietal Cell Lansoprazole_Admin->Parietal_Cell Targets Proton_Pump H+/K+ ATPase (Proton Pump) Lansoprazole_Admin->Proton_Pump Irreversibly Inhibits HP_Growth Bacterial Growth Lansoprazole_Admin->HP_Growth Directly Inhibits HP_Urease Urease Enzyme Activity Lansoprazole_Admin->HP_Urease Directly Inhibits HP_Virulence Motility & Adhesion Lansoprazole_Admin->HP_Virulence Directly Inhibits Acid_Suppression Gastric Acid Suppression (pH ↑) Proton_Pump->Acid_Suppression Leads to Antibiotic_Efficacy Enhanced Antibiotic Efficacy Acid_Suppression->Antibiotic_Efficacy Synergizes HP_Eradication H. pylori Eradication Antibiotic_Efficacy->HP_Eradication

Caption: Dual mechanism of Lansoprazole in H. pylori eradication.

Quantitative Data Summary

The clinical efficacy of Lansoprazole is highly dependent on its use in combination therapies. Data from various studies are summarized below for comparison.

Table 1: In Vitro Susceptibility of H. pylori to Lansoprazole
ParameterReported ValueReference
MIC Range1.56 - 25 µg/mL[4]
MIC902.5 mg/L (2.5 µg/mL)[5]
MBC9010 mg/L (10 µg/mL)[5]
Urease Inhibition (IC50)3.6 - 9.5 µM[3][6]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50: Half-maximal Inhibitory Concentration.

Table 2: Clinical Eradication Rates of Lansoprazole-Based Therapies
Therapy TypeRegimen DetailsDurationEradication RateReference(s)
Monotherapy Lansoprazole (30 mg)4 weeks0% - 25%[1][7]
Dual Therapy Lansoprazole (30 mg) + Amoxicillin (1 g)-33%[1]
Lansoprazole (60 mg) + Amoxicillin (1 g)-71%[1]
Lansoprazole (30 mg TID) + Amoxicillin (750 mg TID)2 weeks78.4% (PP)[8]
Triple Therapy Lansoprazole (30 mg BID) + Clarithromycin (250 mg BID) + Metronidazole (400 mg BID)5 days91% (PP)[4]
Lansoprazole (30 mg BID) + Amoxicillin (1 g BID) + Clarithromycin (500 mg BID)7 days87% (PP)[9]
Lansoprazole (60 mg BID) + Amoxicillin (1 g BID) + Clarithromycin (500 mg BID)7 days94% (PP)[9]
Lansoprazole + Amoxicillin + Tinidazole2 weeks82.4%[7]
Quadruple Therapy Lansoprazole + Bismuth + Tetracycline + Metronidazole7 days90% (ITT)

BID: twice daily; TID: three times daily; ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis.

Key Experimental Protocols

This section provides detailed methodologies for assessing the interaction between Lansoprazole and H. pylori.

Protocol: MIC Determination by Agar Dilution

This protocol is based on CLSI (Clinical and Laboratory Standards Institute) recommendations for antimicrobial susceptibility testing of H. pylori.

1. Media and Reagent Preparation:

  • Growth Medium: Prepare Mueller-Hinton agar or Wilkins-Chalgren agar supplemented with 5-10% sterile, defibrinated sheep blood.
  • Lansoprazole Stock Solution: Prepare a stock solution of Lansoprazole in an appropriate solvent (e.g., DMSO).
  • Agar Plates: Autoclave the agar base. Cool to 48-50°C in a water bath. Add the required volume of sheep blood. For each desired final concentration, add the appropriate volume of Lansoprazole stock solution to separate aliquots of molten agar, mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes. Include a drug-free control plate. Allow plates to solidify at room temperature.

2. Inoculum Preparation:

  • Subculture H. pylori isolates from frozen stock onto a blood agar plate and incubate for 48-72 hours under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C.
  • Harvest fresh colonies and suspend them in a sterile liquid medium such as Brucella broth or sterile saline.
  • Adjust the turbidity of the suspension to match a McFarland 3.0 standard (approx. 9 x 10⁸ CFU/mL).

3. Inoculation and Incubation:

  • Using a Steers replicator or a multipoint inoculator, transfer a standardized volume (1-2 µL) of the bacterial suspension onto the surface of each Lansoprazole-containing plate and the growth control plate.
  • Allow the inoculum spots to dry completely before inverting the plates.
  • Incubate the plates at 37°C under microaerophilic conditions for 48 to 72 hours.

4. Interpretation:

  • Following incubation, examine the plates for bacterial growth.
  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Lansoprazole that completely inhibits visible growth on the agar. Growth on the drug-free control plate validates the test.

dot

MIC_Workflow cluster_inoculum start Start prep_media Prepare Supplemented Agar Base start->prep_media prep_drug Prepare Lansoprazole Stock Solution start->prep_drug culture_hp Culture H. pylori (48-72h, microaerophilic) create_plates Create Serial Dilution Plates (Including Growth Control) prep_media->create_plates prep_drug->create_plates inoculate Inoculate Plates with Standardized Suspension create_plates->inoculate suspend_hp Suspend Colonies in Broth culture_hp->suspend_hp adjust_turbidity Adjust to McFarland 3.0 Standard suspend_hp->adjust_turbidity adjust_turbidity->inoculate incubate Incubate Plates (72h, 37°C, microaerophilic) inoculate->incubate read_results Read Plates for Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination by agar dilution.

Protocol: H. pylori Urease Inhibition Assay

This protocol measures the inhibition of urease activity by quantifying ammonia production.

1. Reagent Preparation:

  • Bacterial Lysate: Prepare a dense suspension of H. pylori (e.g., McFarland 3.0) in phosphate-buffered saline (PBS). Lyse the cells using sonication on ice to release the urease enzyme. Centrifuge to pellet cell debris and collect the supernatant containing the crude urease extract.
  • Urea Solution: Prepare a solution of urea (e.g., 500 mM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.5).
  • Lansoprazole Solutions: Prepare serial dilutions of Lansoprazole in the same buffer.
  • Detection Reagents (Phenol-Hypochlorite Method):
  • Reagent A: Phenol and sodium nitroprusside solution.
  • Reagent B: Sodium hydroxide and sodium hypochlorite solution.

2. Assay Procedure (96-well plate format):

  • In triplicate, add 50 µL of bacterial lysate to wells.
  • Add 50 µL of the various Lansoprazole dilutions (test wells) or buffer (positive control wells). Add buffer without lysate for blank wells.
  • Pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.
  • Initiate the reaction by adding 100 µL of the urea solution to all wells.
  • Incubate for a defined period (e.g., 20 minutes) at 37°C.
  • Stop the reaction and develop color by adding Reagent A followed by Reagent B according to the specific method's instructions.
  • Incubate for color development (e.g., 30 minutes at room temperature).

3. Data Analysis:

  • Measure the absorbance at the appropriate wavelength (e.g., 570-630 nm) using a microplate reader.
  • Subtract the blank reading from all test and control wells.
  • Calculate the percentage of urease inhibition for each Lansoprazole concentration relative to the positive control (100% activity).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Clinical Application and Therapeutic Strategies

Lansoprazole is not used as a monotherapy for H. pylori but as a critical component of combination regimens. The choice of regimen depends on local antibiotic resistance patterns and patient history.

  • First-Line Therapy: Standard triple therapy, typically lasting 7-14 days, is the most common initial approach. This consists of Lansoprazole combined with two antibiotics, most commonly clarithromycin and amoxicillin.

  • Second-Line (Salvage) Therapy: In cases of treatment failure, often due to clarithromycin resistance, a quadruple therapy is recommended. This regimen adds a bismuth salt to the PPI and uses different antibiotics, such as tetracycline and metronidazole.

dot

Therapy_Flowchart Start Patient with Confirmed H. pylori Infection FirstLine First-Line Therapy (7-14 Days) Standard Triple Therapy Start->FirstLine FirstLine_Components Lansoprazole + Clarithromycin + Amoxicillin (or Metronidazole) FirstLine->FirstLine_Components Decision Eradication Successful? FirstLine->Decision Success Treatment Complete Decision->Success  Yes Failure Treatment Failure Decision->Failure No   SecondLine Second-Line (Salvage) Therapy (7-14 Days) Bismuth Quadruple Therapy Failure->SecondLine SecondLine_Components Lansoprazole + Bismuth Subsalicylate + Tetracycline + Metronidazole SecondLine->SecondLine_Components Refer Consider Culture & Susceptibility Testing SecondLine->Refer

Caption: Clinical treatment flowchart for H. pylori eradication.

Conclusion

Lansoprazole is an indispensable component of modern H. pylori eradication therapy. Its powerful acid-suppressing capability creates an optimal environment for antibiotic action, while its direct antimicrobial and anti-virulence properties, particularly the inhibition of the essential urease enzyme, contribute significantly to therapeutic success. The continued high efficacy of Lansoprazole-based combination therapies underscores the importance of this dual mechanism in combating H. pylori infection and its associated gastroduodenal diseases. Future research may focus on leveraging this knowledge to overcome growing antibiotic resistance and further optimize treatment regimens.

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Models: Leminoprazole (Lansoprazole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for evaluating the efficacy of Leminoprazole (Lansoprazole) in in vivo rodent models of gastric ulcers. The protocols are based on established methodologies and include data presentation in tabular format and visualizations of key pathways and workflows.

Overview and Mechanism of Action

This compound, commonly known as Lansoprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2][3][4] It is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form.[2] This active metabolite then irreversibly binds to the H+/K+ ATPase enzyme, also known as the proton pump, which is responsible for the final step in gastric acid secretion.[1][2][4] By inhibiting the proton pump, Lansoprazole reduces the production of gastric acid, creating a more favorable environment for the healing of gastric ulcers.[2][3]

Signaling Pathway of Lansoprazole

The following diagram illustrates the mechanism of action of Lansoprazole.

Lansoprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Lansoprazole_prodrug Lansoprazole (Prodrug) Active_Lansoprazole Active Sulfenamide Metabolite Lansoprazole_prodrug->Active_Lansoprazole Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Active_Lansoprazole->Proton_Pump Irreversible Inhibition H_ion H+ Proton_Pump->H_ion Secretion Gastric_Acid_Reduction Reduced Gastric Acid (Increased pH) H_ion->Gastric_Acid_Reduction Leads to K_ion K+ K_ion->Proton_Pump Gastric_Lumen Gastric Lumen (Acidic) Bloodstream Bloodstream Lansoprazole_Oral Oral Administration of Lansoprazole Lansoprazole_Oral->Lansoprazole_prodrug Ulcer_Healing Ulcer Healing Gastric_Acid_Reduction->Ulcer_Healing Promotes

Mechanism of action of Lansoprazole.

Pharmacokinetics in Rodent Models

Understanding the pharmacokinetic profile of Lansoprazole in rodents is crucial for designing effective in vivo studies. The following table summarizes key pharmacokinetic parameters of Lansoprazole in Sprague-Dawley rats following oral administration.

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Animal ModelReference
157700.51410Sprague-Dawley Rats[5]
301705 ± 292-3192 ± 1745Sprague-Dawley Rats[6]

Note: Cmax (Maximum plasma concentration), Tmax (Time to reach maximum concentration), AUC (Area under the plasma concentration-time curve). Values are presented as mean ± standard deviation where available.

Experimental Protocols for In Vivo Rodent Models

This section provides detailed protocols for inducing and evaluating gastric ulcers in rats, and for assessing the therapeutic effects of Lansoprazole.

Acetic Acid-Induced Gastric Ulcer Model

This model induces chronic ulcers that closely resemble human peptic ulcers.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Lansoprazole

  • Vehicle (e.g., 0.5% Carboxymethylcellulose solution)

  • Acetic acid (75%)

  • Anesthetic (e.g., pentobarbital sodium)

  • Surgical instruments

  • Filter paper (5 mm diameter)

Procedure:

  • Animal Preparation: Fast the rats for 24 hours before the procedure, with free access to water.

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital sodium).

  • Surgical Procedure:

    • Make a midline laparotomy to expose the stomach.

    • Create a small incision (2 mm) in the fundus of the stomach.

    • Soak a piece of filter paper (5 mm diameter) in 75% acetic acid.

    • Insert the acetic acid-soaked filter paper into the stomach.

    • Gently pinch the anterior and posterior walls of the stomach against the filter paper for 30 seconds. Repeat this step twice.

    • Remove the filter paper.

    • Suture the stomach and abdominal wall.

  • Lansoprazole Administration:

    • Divide the rats into experimental groups (e.g., vehicle control, Lansoprazole low dose, Lansoprazole high dose).

    • Administer Lansoprazole or vehicle orally (by gavage) once daily for a predetermined period (e.g., 7 or 14 days), starting 24 hours after the ulcer induction. Recommended doses range from 5 to 50 mg/kg.

  • Euthanasia and Sample Collection:

    • At the end of the treatment period, euthanize the rats.

    • Excise the stomachs and open them along the greater curvature.

    • Gently rinse the stomachs with saline.

Ethanol-Induced Gastric Ulcer Model

This model is used to evaluate the cytoprotective effects of a compound against acute gastric mucosal injury.

Materials:

  • Male Wistar rats (180-220 g)

  • Lansoprazole

  • Vehicle (e.g., 0.5% Carboxymethylcellulose solution)

  • Absolute ethanol

  • Saline

Procedure:

  • Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.

  • Lansoprazole Administration:

    • Divide the rats into experimental groups.

    • Administer Lansoprazole or vehicle orally 60 minutes before ethanol administration. A common dose is 30 mg/kg.

  • Ulcer Induction: Administer 1 mL of absolute ethanol per 100 g of body weight orally to each rat.

  • Euthanasia and Sample Collection:

    • Euthanize the rats 1 hour after ethanol administration.

    • Excise the stomachs, open along the greater curvature, and rinse with saline.

Experimental Workflow

The following diagram outlines the general workflow for in vivo rodent studies with Lansoprazole.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (1 week) Start->Animal_Acclimatization Fasting Fasting (24h) Animal_Acclimatization->Fasting Ulcer_Induction Gastric Ulcer Induction (Acetic Acid or Ethanol) Fasting->Ulcer_Induction Grouping Random Grouping Ulcer_Induction->Grouping Treatment Lansoprazole/Vehicle Administration Grouping->Treatment Euthanasia Euthanasia & Sample Collection Treatment->Euthanasia Macroscopic_Analysis Macroscopic Ulcer Analysis Euthanasia->Macroscopic_Analysis Histological_Analysis Histological Analysis Euthanasia->Histological_Analysis Biochemical_Analysis Biochemical Assays Euthanasia->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Macroscopic_Analysis->Data_Analysis Histological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis End End Data_Analysis->End

General experimental workflow.

Data Presentation and Analysis

Macroscopic Ulcer Evaluation

The severity of gastric ulcers can be quantified using an ulcer index.

Procedure for Calculating Ulcer Index:

  • Lay the excised stomach flat on a board.

  • Measure the length and width of each ulcerated area in millimeters.

  • The ulcer index can be calculated using various scoring systems. A common method is to sum the areas of all lesions for each stomach.[7][8][9][10][11]

  • The percentage of inhibition of ulceration by a treatment can be calculated as follows: % Inhibition = [(Ulcer Index of Control - Ulcer Index of Treated) / Ulcer Index of Control] x 100

Histological Analysis

Histological examination provides detailed information on the extent of mucosal damage and repair.

Protocol:

  • Tissue Fixation: Fix a portion of the stomach tissue in 10% neutral buffered formalin.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear in xylene, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Immunohistochemistry (IHC):

    • VEGF and COX-2 Staining: To assess angiogenesis and inflammation, perform IHC for Vascular Endothelial Growth Factor (VEGF) and Cyclooxygenase-2 (COX-2).

    • Protocol Outline:

      • Deparaffinize and rehydrate tissue sections.

      • Perform antigen retrieval (e.g., using citrate buffer pH 6.0).[12]

      • Block endogenous peroxidase activity.

      • Block non-specific binding sites with a blocking serum.

      • Incubate with primary antibodies against VEGF or COX-2 overnight at 4°C.[12]

      • Incubate with a biotinylated secondary antibody.

      • Incubate with an avidin-biotin-peroxidase complex.

      • Develop the color reaction with a chromogen such as DAB.

      • Counterstain with hematoxylin.

      • Dehydrate, clear, and mount the slides.

Biochemical Assays

Biochemical assays on gastric tissue homogenates can provide insights into the oxidative stress status.

Tissue Preparation:

  • Excise a portion of the glandular stomach.

  • Weigh the tissue and homogenize it in ice-cold phosphate buffer (pH 7.4).

  • Centrifuge the homogenate at 4°C.

  • Use the resulting supernatant for the assays.

Assay Protocols:

  • Superoxide Dismutase (SOD) Activity: SOD activity can be measured using commercially available kits, often based on the inhibition of a chromogen reduction.[13][14][15][16][17]

  • Malondialdehyde (MDA) Level: MDA, a marker of lipid peroxidation, can be quantified using the thiobarbituric acid reactive substances (TBARS) assay.[14][15][16][17]

Safety and Toxicology

The following table summarizes the toxicological data for Lansoprazole in rodents.

ParameterValueSpeciesReference
Oral LD50>5000 mg/kgRat[11]
No-Observed-Adverse-Effect Level (NOAEL)5 mg/kg/dayRat[18]
Observed Toxicities at High Doses (≥ 50 mg/kg/day in rats)
Decreased body weight gain, microcytic hypochromic anemiaMale Rats[19]
HypoglycemiaFemale Rats[19]
Increased duodenal and stomach weightsRats[19]
Decreased thymus weightsRats[19]
Increased liver weightsRats[19]

Note: LD50 (Lethal Dose, 50%). It is crucial to conduct appropriate safety and toxicology studies according to regulatory guidelines.

Conclusion

These application notes provide a comprehensive framework for conducting in vivo studies with this compound (Lansoprazole) in rodent models of gastric ulcer. The detailed protocols and supporting information are intended to assist researchers in designing and executing robust experiments to evaluate the efficacy and mechanism of action of this important proton pump inhibitor. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

References

Measuring Leminoprazole Efficacy: A Cell-Based Application Note and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leminoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the H+,K+-ATPase in gastric parietal cells.[1][2] This enzyme, often referred to as the proton pump, is the final step in the pathway of acid secretion.[2] Understanding the efficacy and potency of this compound at a cellular level is crucial for preclinical drug development and mechanistic studies. This document provides detailed protocols for a robust cell-based assay to measure the efficacy of this compound by quantifying its impact on intracellular pH (pHi) in primary gastric parietal cells.

The described assay utilizes isolated primary parietal cells, the most physiologically relevant cell model for studying gastric acid secretion. The efficacy of this compound is determined by its ability to inhibit the drop in intracellular pH that occurs upon stimulation of the proton pumps. This change in pHi is monitored using the pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).

Data Presentation

The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the stimulated acid secretion. The following table summarizes the IC50 values of this compound in isolated guinea pig parietal cells, a model functionally similar to human parietal cells, when stimulated with various secretagogues.[3]

Stimulant (Concentration)This compound IC50 (M)
Histamine (10 µM)4.0 x 10⁻⁷
Carbachol (0.1 mM)3.5 x 10⁻⁷
Gastrin (1 µM)2.5 x 10⁻⁷
db-cAMP (1 mM)5.6 x 10⁻⁷

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the cell-based efficacy assay.

Mechanism of this compound Action cluster_ParietalCell Parietal Cell Stimulants Histamine, Gastrin, ACh Receptors Receptors Stimulants->Receptors bind Signaling Intracellular Signaling (e.g., cAMP, Ca2+) Receptors->Signaling activate HKATPase_inactive H+,K+-ATPase (inactive) in tubulovesicles Signaling->HKATPase_inactive stimulate translocation and activation HKATPase_active H+,K+-ATPase (active) at apical membrane HKATPase_inactive->HKATPase_active Protons_out H+ out (Acid Secretion) HKATPase_active->Protons_out This compound This compound This compound->HKATPase_active irreversibly inhibits K_in K+ in K_in->HKATPase_active

Caption: Mechanism of this compound action on gastric parietal cells.

Experimental Workflow ParietalCellIsolation 1. Isolate Primary Parietal Cells CellCulture 2. Culture Parietal Cells on Matrigel-coated coverslips ParietalCellIsolation->CellCulture BCECFLoading 3. Load Cells with BCECF-AM CellCulture->BCECFLoading LeminoprazoleIncubation 4. Incubate with this compound (various concentrations) BCECFLoading->LeminoprazoleIncubation Stimulation 5. Stimulate with Secretagogue (e.g., Histamine) LeminoprazoleIncubation->Stimulation FluorescenceMeasurement 6. Measure Intracellular pH (Fluorescence Ratio) Stimulation->FluorescenceMeasurement DataAnalysis 7. Analyze Data and Calculate IC50 FluorescenceMeasurement->DataAnalysis

Caption: Workflow for measuring this compound efficacy.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Gastric Parietal Cells

This protocol describes the isolation of parietal cells from rabbit gastric mucosa, a commonly used model for studying gastric acid secretion.

Materials:

  • New Zealand White rabbit

  • Collagenase Type IV

  • Pronase E

  • Bovine Serum Albumin (BSA)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Matrigel

  • HEPES buffer

  • Centrifuge

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Euthanize a rabbit according to approved institutional animal care and use committee protocols.

  • Excise the stomach and wash the lumen with cold saline.

  • Separate the gastric mucosa from the underlying muscle layer.

  • Mince the mucosa into small pieces and wash with DMEM/F-12 medium.

  • Digest the minced tissue with a solution of pronase E and then with collagenase Type IV in DMEM/F-12 medium containing BSA.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Enrich for parietal cells using a combination of centrifugation and density gradient techniques.[4]

  • Resuspend the enriched parietal cells in DMEM/F-12 medium supplemented with 10% FBS and penicillin-streptomycin.

  • Plate the cells on Matrigel-coated coverslips and culture overnight in a humidified incubator at 37°C with 5% CO2.[5]

Protocol 2: Measurement of Intracellular pH using BCECF-AM

This protocol details the use of the fluorescent pH indicator BCECF-AM to measure changes in intracellular pH in response to this compound treatment and secretagogue stimulation.

Materials:

  • Cultured primary parietal cells on coverslips

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound stock solution (in DMSO)

  • Histamine stock solution (or other secretagogue)

  • Fluorescence microscope or plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission detection at ~535 nm.

Procedure:

  • BCECF-AM Loading:

    • Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO.

    • Dilute the BCECF-AM stock solution in HBSS to a final working concentration of 2-5 µM.

    • Wash the cultured parietal cells twice with HBSS.

    • Incubate the cells with the BCECF-AM working solution for 30-60 minutes at 37°C.

    • Wash the cells three times with HBSS to remove extracellular dye.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in HBSS from the stock solution. Include a vehicle control (DMSO in HBSS).

    • Incubate the BCECF-loaded cells with the different concentrations of this compound for 30 minutes at 37°C.

  • Stimulation and Measurement:

    • Place the coverslip with the treated cells in a perfusion chamber on the stage of the fluorescence microscope or in a fluorescence plate reader.

    • Obtain a baseline fluorescence reading by alternately exciting the cells at 490 nm and 440 nm (the isosbestic point) and measuring the emission at 535 nm.

    • Stimulate acid secretion by adding a secretagogue (e.g., 100 µM histamine) to the HBSS.

    • Record the change in the fluorescence intensity ratio (490 nm / 440 nm) over time. A decrease in this ratio indicates a drop in intracellular pH.

  • Data Analysis:

    • Calculate the change in the fluorescence ratio before and after stimulation for each this compound concentration.

    • Normalize the data, with the maximal pH drop in the absence of this compound set to 100% and the baseline pH drop at 0%.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This application note provides a comprehensive framework for assessing the efficacy of this compound in a physiologically relevant cell-based assay. By measuring the inhibition of stimulated acid secretion in primary gastric parietal cells, researchers can obtain reliable and quantitative data on the potency of this proton pump inhibitor. The detailed protocols and data presentation guidelines herein are intended to facilitate the reproducible and accurate evaluation of this compound and other potential gastric acid suppressants.

References

Application Notes and Protocols for the Use of Lansoprazole in Combination with Antibiotics for Helicobacter pylori Eradication Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Helicobacter pylori (H. pylori) is a gram-negative bacterium that colonizes the gastric mucosa and is a major etiological agent in the development of chronic gastritis, peptic ulcer disease, and gastric malignancies.[1] The eradication of H. pylori is a critical therapeutic goal to cure these conditions and prevent their recurrence. Standard treatment regimens typically involve a combination of a proton pump inhibitor (PPI) with two or three antibiotics.[2]

Lansoprazole, a substituted benzimidazole, is a potent PPI that plays a crucial role in these combination therapies.[3] Its primary mechanism of action is the irreversible inhibition of the H+/K+ ATPase (the proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[4][5] The resulting increase in intragastric pH is thought to enhance the efficacy of antibiotics against H. pylori by increasing their stability and concentration in the gastric mucus, and by lowering the minimum inhibitory concentration (MIC) of the antibiotics required to inhibit the bacterium.

These application notes provide a summary of quantitative data from various clinical studies on Lansoprazole-based H. pylori eradication therapies, detailed protocols for key experiments, and visualizations of relevant pathways and workflows.

Data Presentation: Efficacy of Lansoprazole-Based Eradication Therapies

The following tables summarize the eradication rates of H. pylori using various Lansoprazole-based combination therapies as reported in several clinical studies. The data is presented for both Intention-to-Treat (ITT) and Per-Protocol (PP) analyses.

Table 1: Lansoprazole-Based Triple Therapy Regimens

Lansoprazole DosageAntibiotic Combination & DosageDurationEradication Rate (ITT)Eradication Rate (PP)Reference
30 mg BIDAmoxicillin 1 g BID + Clarithromycin 500 mg BID10 days84%84%[6]
30 mg BIDAmoxicillin 1 g BID + Clarithromycin 500 mg BID14 days85%85%[6]
30 mg BIDAmoxicillin 1 g BID + Metronidazole 500 mg BID1 week78%-[7]
30 mg BIDAmoxicillin 1 g BID + Metronidazole 500 mg BID2 weeks83%-[7]
15 mg BIDAmoxicillin 1 g BID + Clarithromycin 500 mg BID7 days82%87%[8]
30 mg BIDAmoxicillin 1 g BID + Clarithromycin 500 mg BID7 days87%94%[8]
30 mg BIDClarithromycin 500 mg BID + Metronidazole 400 mg BID7 days87%87%[9]
30 mg QDAmoxicillin 500 mg BID + Clarithromycin 250 mg BID2 weeks-92%[10]
30 mg QDAmoxicillin 500 mg BID + Clarithromycin 500 mg BID2 weeks-96%[10]

Table 2: Lansoprazole-Based Quadruple Therapy Regimens

Lansoprazole DosageAntibiotic Combination & DosageDurationEradication Rate (ITT)Eradication Rate (PP)Reference
30 mg BIDBismuth subcitrate 240 mg BID + Metronidazole 400 mg BID + Clarithromycin 500 mg BID3 days86%94%[9]
-Bismuth + Tetracycline + Metronidazole7 days90%-[11]
-Bismuth + Tetracycline + Metronidazole4 days94%98%[12]
-Bismuth + Tetracycline + Metronidazole7 days89-94%94-100%[13]
30 mg BIDBismuth + Amoxicillin + Clarithromycin14 days90.7%-[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in H. pylori eradication studies.

Protocol 1: Patient Screening and Enrollment

  • Inclusion Criteria:

    • Patients aged 18 years or older.

    • Confirmed H. pylori infection by at least two diagnostic methods (e.g., rapid urease test and histology).[8]

    • Presence of peptic ulcer disease (active or a history of) or non-ulcer dyspepsia.[6][8]

    • Written informed consent.

  • Exclusion Criteria:

    • Previous H. pylori eradication therapy.

    • Allergy to any of the study medications (Lansoprazole, amoxicillin, clarithromycin, metronidazole, etc.).

    • Use of PPIs, H2-receptor antagonists, bismuth compounds, or antibiotics within the 4 weeks prior to enrollment.[15]

    • Pregnancy or lactation.

    • Severe concomitant diseases (e.g., renal, hepatic, or cardiac failure).

    • Gastric surgery.

Protocol 2: H. pylori Diagnosis

A. Invasive Methods (via Endoscopy)

  • Biopsy Collection (Updated Sydney System):

    • During upper gastrointestinal endoscopy, obtain a total of five biopsy specimens.[16]

    • Two biopsies from the antrum (one from the greater and one from the lesser curvature, approximately 2-3 cm from the pylorus).

    • Two biopsies from the corpus (one from the greater and one from the lesser curvature, approximately 8 cm from the cardia).

    • One biopsy from the incisura angularis.[16]

  • Rapid Urease Test (RUT):

    • Immediately place one antral and one corpus biopsy specimen into a commercial RUT kit (e.g., CLOtest).[17]

    • The test relies on the urease enzyme produced by H. pylori, which hydrolyzes urea to ammonia, causing a pH increase and a color change of the indicator (e.g., phenol red from yellow to pink/red).[18][19]

    • A positive result is typically observed within a few minutes to a few hours. Read the test at 1, 3, and 24 hours. A positive result after 24 hours should be considered a false positive.[20]

  • Histological Examination:

    • Fix the remaining biopsy specimens in 10% neutral buffered formalin.

    • Embed the fixed tissues in paraffin and cut thin sections (4-5 µm).

    • Stain sections with Hematoxylin and Eosin (H&E) to assess the gastric mucosal structure and inflammation (gastritis).[21]

    • Use a special stain, such as the modified Giemsa stain, to enhance the visualization of the spiral-shaped H. pylori bacteria on the mucosal surface or in the gastric pits.[16][21]

    • A pathologist should evaluate the slides for the presence of H. pylori and the severity of gastritis.

  • Culture and Antimicrobial Susceptibility Testing (AST):

    • Place one antral and one corpus biopsy in a transport medium (e.g., sterile saline or a specific transport medium). Transport to the microbiology laboratory immediately (ideally within 6 hours).[15]

    • Homogenize the tissue and inoculate onto a selective agar plate (e.g., Columbia blood agar with 10% laked horse blood and antibiotic supplements).[15]

    • Incubate the plates under microaerophilic conditions (5-10% O2, 5-10% CO2, 80-90% N2) at 37°C for up to 10 days.[15]

    • Identify H. pylori colonies based on morphology, Gram stain (Gram-negative, curved rods), and positive oxidase, catalase, and urease tests.[17]

    • Perform AST using methods like agar dilution or E-test to determine the minimum inhibitory concentrations (MICs) for antibiotics such as clarithromycin, metronidazole, and amoxicillin.[4][22]

B. Non-Invasive Methods

  • ¹³C or ¹⁴C Urea Breath Test (UBT):

    • Patient Preparation:

      • Fast for at least 6 hours (no food or drink).[23][24]

      • Discontinue PPIs for 1-2 weeks and antibiotics/bismuth compounds for at least 4 weeks before the test.[24][25]

    • Procedure:

      • Collect a baseline breath sample by blowing into a collection bag or tube.[26]

      • The patient ingests a solution or capsule containing ¹³C- or ¹⁴C-labeled urea.[27][28]

      • If H. pylori is present, its urease will break down the labeled urea into ammonia and labeled CO₂.

      • After a specified time (typically 15-30 minutes), collect a second breath sample.[26]

    • Analysis:

      • The amount of labeled CO₂ in the breath samples is measured using a mass spectrometer or a scintillation counter.

      • An increase in the ratio of labeled to unlabeled CO₂ in the second sample compared to the baseline indicates an active H. pylori infection.

Protocol 3: Treatment Administration (Example: 14-Day Triple Therapy)

  • Regimen:

    • Lansoprazole 30 mg

    • Amoxicillin 1 g

    • Clarithromycin 500 mg

  • Administration:

    • All three medications are to be taken together twice daily (e.g., morning and evening) for 14 consecutive days.[6]

    • Instruct patients to complete the full course of therapy, even if symptoms improve earlier.

    • Monitor patients for any adverse effects and assess compliance.

Protocol 4: Assessment of Eradication

  • Timing:

    • Perform follow-up testing to confirm eradication at least 4 weeks after the completion of antibiotic therapy and after PPIs have been withheld for at least 1-2 weeks.[29]

  • Recommended Tests:

    • The Urea Breath Test (UBT) is the preferred non-invasive method for confirming eradication due to its high accuracy.[29]

    • A stool antigen test is an acceptable alternative.[1]

    • Endoscopy with biopsy is generally not recommended solely for confirming eradication unless there is another clinical indication.

  • Definition of Successful Eradication:

    • A negative result on the chosen follow-up test (e.g., UBT).

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and mechanisms related to Lansoprazole-based H. pylori eradication studies.

G cluster_screening Phase 1: Screening & Diagnosis cluster_treatment Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Assessment cluster_analysis Phase 4: Data Analysis start Patient Population with Peptic Ulcer/Dyspepsia Symptoms screening Apply Inclusion/ Exclusion Criteria start->screening diagnosis H. pylori Diagnosis (UBT, RUT, Histology) screening->diagnosis randomize Randomization diagnosis->randomize groupA Group A: Lansoprazole Triple Therapy (e.g., 14 days) randomize->groupA Arm 1 groupB Group B: Lansoprazole Quadruple Therapy (e.g., 10 days) randomize->groupB Arm 2 followup Follow-up (4-6 weeks post-treatment) groupA->followup groupB->followup erad_test Confirm Eradication (Urea Breath Test) followup->erad_test analysis Analyze Eradication Rates (ITT & PP) and Adverse Events erad_test->analysis

Caption: Clinical trial workflow for H. pylori eradication.

G cluster_cell Gastric Parietal Cell lanso_outside Lansoprazole (in bloodstream) lanso_inside Lansoprazole (prodrug) lanso_outside->lanso_inside Diffusion membrane Cell Membrane lanso_active Activated Lansoprazole (Sulfenamide) lanso_inside->lanso_active Protonation in acid acid_space Acidic Canaliculus proton_pump H+/K+ ATPase (Proton Pump) lanso_active->proton_pump Irreversible Inhibition h_out H+ (Acid) proton_pump->h_out lumen Gastric Lumen h_out->lumen Acid Secretion k_in K+ k_in->proton_pump

Caption: Mechanism of Lansoprazole in the parietal cell.

G cluster_effects Synergistic Effects lansoprazole Lansoprazole (PPI) increase_ph Increases Gastric pH (Reduces Acidity) lansoprazole->increase_ph antibiotics Antibiotics (e.g., Amoxicillin, Clarithromycin) direct_effect Direct Antibacterial Effect antibiotics->direct_effect enhance_abx Enhances Antibiotic Stability & Activity increase_ph->enhance_abx eradication H. pylori Eradication enhance_abx->eradication direct_effect->eradication

Caption: Rationale for Lansoprazole combination therapy.

References

Application Notes and Protocols for Leminoprazole Nanoparticle Formulation for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Leminoprazole-loaded nanoparticles for targeted drug delivery. This compound, a proton pump inhibitor, can be encapsulated in polymeric nanoparticles to enhance its stability, prolong its release, and enable targeted delivery to specific sites, such as tumors or areas of gastric ulceration.

Introduction to this compound Nanoparticles

This compound, a substituted benzimidazole, effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][3][4] However, its therapeutic efficacy can be limited by its acid lability and short biological half-life.[5][6] Nanoencapsulation of this compound into polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or Eudragit®, offers a promising strategy to overcome these limitations.[5][7][8] These nanoparticle formulations can protect the drug from degradation in acidic environments, provide sustained drug release, and can be surface-modified for targeted delivery to specific tissues or cells.[5][7][9]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize the key quantitative data for this compound-loaded nanoparticles based on formulations described in the literature.

Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles

Nanoparticle FormulationPolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
PLGANP-LPZ [5]PLGA~200< 0.2-27.3 ± 0.3--
ERSNP-LPZ [5]Eudragit® RS100~200< 0.2+38.5 ± 0.3--
Milled PLGA-LPZ Milled PLGAReduced vs. standard--Up to 96%-
LNS-PLGA NP [8]PLGA246.7 ± 3.40.126-3.54 ± 0.3482.85 ± 4.5

Data presented as mean ± standard deviation where available. "-" indicates data not specified in the cited source.

Table 2: In Vivo Pharmacokinetic Parameters of this compound Nanoparticles in Rats [5]

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)t₁/₂ (h)
LPZ Solution ---1.36 ± 0.24
EC-ERSNP-LPZ ---4.60 ± 0.45
EC-PLGANP-LPZ ---4.71 ± 0.41

EC: Enteric-Coated. Data presented as mean ± standard deviation. Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve), t₁/₂ (Half-life). "-" indicates data not specified in the cited source.

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles (PLGANP-LPZ)

This protocol is adapted from the water-in-oil-in-water (w/o/w) double emulsion solvent evaporation/extraction technique.[5]

Materials:

  • This compound (LPZ)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Acetone

  • Sodium bicarbonate (NaHCO₃)

  • Polyvinyl alcohol (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 200 mg of this compound and a specific amount of PLGA (e.g., 20, 40, or 100 mg) in a mixture of 5 mL dichloromethane and 5 mL acetone.[5]

  • Primary Emulsion: Add an aqueous solution of 0.2% (w/v) NaHCO₃ to the organic phase. Emulsify using a probe sonicator at 4°C for 2 minutes to form a w/o emulsion.[5]

  • Secondary Emulsion: Add the primary emulsion to an aqueous solution of 0.25% (w/v) PVA (pH adjusted to 9.0). Emulsify again using a probe sonicator to form the w/o/w double emulsion.[5]

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvents to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the pellet. Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Freeze-dry the washed nanoparticles for long-term storage.

Characterization of Nanoparticles

3.2.1. Particle Size and Zeta Potential:

  • Instrument: Zetasizer (e.g., Malvern Nano ZS).[5]

  • Procedure: Disperse the lyophilized nanoparticles in deionized water. Analyze the suspension for particle size, polydispersity index (PDI), and zeta potential.

3.2.2. Morphology:

  • Instrument: Transmission Electron Microscope (TEM).[5]

  • Procedure: Disperse the nanoparticles in deionized water and place a drop onto a copper grid. Negatively stain with 2% phosphotungstic acid for 30 seconds and allow to air dry before imaging.[5]

3.2.3. Drug Loading and Encapsulation Efficiency (HPLC Method): [5]

  • HPLC System: A standard HPLC system with a UV detector (285 nm) is required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: A mixture of water, acetonitrile, and triethylamine (50:50:0.1 v/v/v), with the pH adjusted to 7.0.[5]

  • Flow Rate: 1 mL/min.[5]

  • Sample Preparation:

    • Accurately weigh 5 mg of this compound-loaded nanoparticles.

    • Dissolve the nanoparticles in 5 mL of methanol or acetonitrile.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Inject a 20 µL aliquot of the supernatant into the HPLC system.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study

This protocol utilizes the dialysis bag method to assess the release of this compound from the nanoparticles.[5]

Materials:

  • This compound-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis bag (MWCO 6,000–8,000 Da)

  • Shaker bath

Procedure:

  • Suspend nanoparticles equivalent to 1 mg of this compound in 5 mL of pH 7.4 PBS.

  • Place the suspension inside a dialysis bag.

  • Immerse the sealed dialysis bag in 100 mL of the same release medium at 37 ± 0.5°C in a shaker bath set at 75 rpm.[5]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw 1 mL of the release medium.[5]

  • Replace the withdrawn volume with 1 mL of fresh release medium to maintain sink conditions.

  • Analyze the amount of this compound in the collected samples using the HPLC method described in section 3.2.3.

In Vitro Cellular Uptake in Caco-2 Cells

This protocol is designed to evaluate the intestinal epithelial uptake of the nanoparticles.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with supplements)

  • 6-well plates with glass coverslips (for confocal microscopy) or standard 6-well plates (for flow cytometry)

  • Fluorescently labeled nanoparticles (e.g., loaded with Coumarin-6)[5]

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI (for confocal microscopy)

  • Trypsin-EDTA (for flow cytometry)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto 6-well plates at a density of 4 x 10⁵ cells/well and culture until they reach approximately 70-80% confluency.[10][11]

  • Incubation: Replace the culture medium with a suspension of fluorescently labeled nanoparticles in serum-free medium. Incubate for a specific period (e.g., 2 hours).[10]

  • Washing: Remove the nanoparticle suspension and wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.[11]

  • Qualitative Analysis (Confocal Microscopy):

    • Fix the cells on coverslips with 4% paraformaldehyde for 15 minutes.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.

    • Visualize the cellular uptake of nanoparticles using a confocal laser scanning microscope.

  • Quantitative Analysis (Flow Cytometry):

    • Detach the cells from the plate using trypsin-EDTA.

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cell suspension using a flow cytometer to quantify nanoparticle uptake.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in a rat model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[5]

Materials:

  • Wistar rats

  • Enteric-coated capsules containing this compound-loaded nanoparticles

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Acetonitrile for drug extraction

Procedure:

  • Animal Dosing: Administer the enteric-coated capsules containing the nanoparticle formulation to fasted rats via oral gavage.

  • Blood Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), collect blood samples from the tail vein or another appropriate site into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Extraction:

    • To a known volume of plasma, add acetonitrile to precipitate proteins and extract the this compound.[5]

    • Vortex the mixture and centrifuge.

    • Collect the supernatant, evaporate it to dryness, and reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis: Analyze the this compound concentration in the reconstituted samples using the validated HPLC method (see section 3.2.3, with potential modifications for plasma samples).

  • Pharmacokinetic Analysis: Use appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t₁/₂ from the plasma concentration-time data.[5]

Visualizations

Signaling Pathways and Cellular Uptake

The targeted delivery of this compound nanoparticles to cancer cells often relies on exploiting the unique characteristics of the tumor microenvironment and the cellular machinery for endocytosis. The acidic extracellular pH of many solid tumors can be a trigger for drug release from pH-sensitive nanoparticles. Once at the cell surface, nanoparticles are typically internalized through various endocytic pathways.

G cluster_0 Extracellular Space (Acidic Tumor Microenvironment) cluster_1 Cancer Cell NP This compound Nanoparticle Endocytosis Endocytosis NP->Endocytosis Binding & Internalization Membrane Cell Membrane Endosome Early Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Maturation Drug_Release This compound Release Lysosome->Drug_Release Target H+/K+ ATPase (Proton Pump) Drug_Release->Target Inhibition Clathrin Clathrin-mediated Caveolin Caveolin-mediated Macropino Macropinocytosis Clathrin->Endosome Caveolin->Endosome Macropino->Endosome

Caption: Nanoparticle uptake by cancer cells via endocytosis.

Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of this compound nanoparticles.

G Start Formulation Development Prep Nanoparticle Preparation (e.g., Double Emulsion) Start->Prep Char Physicochemical Characterization Prep->Char Size Particle Size & Zeta Potential Char->Size Morph Morphology (TEM) Char->Morph DL_EE Drug Loading & EE (HPLC) Char->DL_EE InVitro In Vitro Evaluation Char->InVitro Release Drug Release Study InVitro->Release Uptake Cellular Uptake (Caco-2) InVitro->Uptake InVivo In Vivo Evaluation InVitro->InVivo PK Pharmacokinetic Study (Rats) InVivo->PK End Data Analysis & Conclusion PK->End

Caption: Workflow for this compound nanoparticle evaluation.

References

Application Notes & Protocols: Investigating the Efficacy of Leminoprazole on Gastric Ulcer Healing in a Rat Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive protocol for evaluating the therapeutic potential of Leminoprazole, a novel proton pump inhibitor (PPI), in promoting the healing of gastric ulcers in a rat model. The methodologies detailed herein cover ulcer induction, therapeutic intervention, and multi-faceted assessment of healing, including macroscopic, biochemical, and histological analyses.

Introduction

Gastric ulcer is a prevalent gastrointestinal disorder characterized by mucosal damage resulting from an imbalance between aggressive factors (e.g., gastric acid, pepsin, NSAIDs, H. pylori) and protective mechanisms (e.g., mucus-bicarbonate barrier, prostaglandins, blood flow).[1][2] Proton pump inhibitors (PPIs) are a cornerstone of ulcer therapy, functioning by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells, thereby suppressing gastric acid secretion.[3][4][5][6] This reduction in acidity creates a more favorable environment for the natural processes of mucosal repair to occur.[7]

The healing of a gastric ulcer is a complex, orchestrated process involving inflammation, cell proliferation, re-epithelialization, angiogenesis (formation of new blood vessels), and tissue remodeling.[8][9][10] These events are regulated by a variety of growth factors and signaling molecules, including Vascular Endothelial Growth Factor (VEGF), Epidermal Growth Factor (EGF), and prostaglandins (PGE2).[8][9][10][11]

This protocol outlines a robust preclinical study to assess the efficacy of this compound in an acetic acid-induced gastric ulcer model in rats, which closely mimics the pathology of chronic ulcers in humans.[12][13]

Experimental Design & Workflow

The overall experimental workflow is designed to assess the effect of this compound on pre-established gastric ulcers. The key phases include animal acclimatization, ulcer induction, treatment administration, and subsequent analysis at defined endpoints.

G cluster_pre Pre-Experiment cluster_exp Experiment (Day 0) cluster_treat Treatment Phase (e.g., 7 or 14 days) cluster_post Post-Experiment Analysis A Animal Acclimatization (7 days) B Baseline Body Weight Measurement A->B C Induce Gastric Ulcer (Acetic Acid Method) B->C D Randomize into Groups C->D E Daily Oral Gavage - Vehicle (Control) - this compound (Low Dose) - this compound (High Dose) - Omeprazole (Reference) D->E F Monitor Body Weight & Clinical Signs E->F G Euthanasia & Stomach Collection F->G H Macroscopic Analysis (Ulcer Index) G->H I Biochemical Analysis (Tissue Homogenate) G->I J Histopathological Analysis (H&E Stain) G->J

Figure 1: Experimental workflow for evaluating this compound's effect on ulcer healing.

Detailed Protocols

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: House rats in individual cages to prevent coprophagy and fighting, especially after ulcer induction.[14]

  • Environment: Maintain a controlled environment with a 12-hour light/dark cycle, temperature at 24 ± 2°C, and relative humidity of 40-70%.[15]

  • Diet: Provide standard laboratory chow and water ad libitum.

  • Acclimatization: Allow animals to acclimatize to laboratory conditions for at least one week before the experiment.[15]

This method is widely used as it produces ulcers that are histologically similar to chronic human ulcers.[13]

  • Fast the rats for 24 hours prior to surgery but allow free access to water.[11]

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Perform a midline laparotomy to expose the stomach.

  • Inject 0.03-0.05 mL of 75% acetic acid into the subserosal layer of the anterior gastric wall.[12] A small, pale, circular area will appear at the injection site.

  • Reposition the stomach into the abdominal cavity and suture the abdominal wall in layers.

  • Provide appropriate post-operative care, including analgesics and monitoring for recovery. Ulcer formation is typically complete within one day.[12]

  • On the day after ulcer induction (Day 1), randomly assign the animals to the following groups (n=6-8 per group):

    • Group I (Sham Control): Undergo surgery without acetic acid injection and receive the vehicle.

    • Group II (Ulcer Control): Ulcer-induced and receive the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group III (Reference Drug): Ulcer-induced and receive Omeprazole (20 mg/kg, oral gavage).[16][17]

    • Group IV (this compound - Low Dose): Ulcer-induced and receive this compound (e.g., 15 mg/kg, oral gavage).

    • Group V (this compound - High Dose): Ulcer-induced and receive this compound (e.g., 30 mg/kg, oral gavage).

  • Administer treatments orally once daily for a period of 7 or 14 days.

  • At the end of the treatment period, euthanize the animals under deep anesthesia.

  • Immediately excise the stomachs, open them along the greater curvature, and gently rinse with ice-cold saline.[14]

  • Pin the stomachs flat on a board for examination.

  • Measure the area of the ulcer lesion (in mm²) for each stomach.

  • Calculate the Ulcer Index (UI) and the Percentage of Healing (%) using the following formulas:

    • Ulcer Index (UI) = Mean ulcer area of the group (mm²)

    • Percentage of Healing = [(UI of Ulcer Control - UI of Treated Group) / UI of Ulcer Control] x 100

Biochemical and Histological Analysis

  • From each stomach, excise the ulcerated tissue.

  • Divide the tissue into two parts: one for biochemical analysis (snap-freeze in liquid nitrogen and store at -80°C) and one for histology (fix in 10% neutral buffered formalin).

Prepare a 10% (w/v) tissue homogenate in cold phosphate buffer. Centrifuge the homogenate and use the supernatant for the following assays:

  • Oxidative Stress Markers:

    • Malondialdehyde (MDA): Measure as an indicator of lipid peroxidation.[18] Elevated MDA levels signify increased oxidative stress.

    • Superoxide Dismutase (SOD) & Catalase (CAT): Measure the activity of these key antioxidant enzymes. Reduced activity is common in ulcerated tissue.[18]

    • Reduced Glutathione (GSH): Quantify this non-enzymatic antioxidant. Depleted GSH levels indicate compromised antioxidant defense.[18]

  • Inflammatory Markers:

    • Myeloperoxidase (MPO) Activity: Measure as an index of neutrophil infiltration into the ulcerated tissue.[2]

    • Cytokines (TNF-α, IL-6): Quantify pro-inflammatory cytokine levels using ELISA kits.[11]

  • Pro-Healing Factors:

    • Prostaglandin E2 (PGE2): Measure levels via ELISA to assess mucosal defense and repair capacity.[11]

    • Vascular Endothelial Growth Factor (VEGF): Quantify using ELISA to evaluate the potential for angiogenesis. Studies show some PPIs can increase VEGF expression.[19]

  • Process the formalin-fixed tissues, embed in paraffin, and section at 5 µm thickness.

  • Stain sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a light microscope by a blinded observer.

  • Score the tissue sections based on the severity of mucosal damage, including:

    • Epithelial cell loss and glandular disruption.

    • Depth of the necrotic lesion.[16]

    • Degree of submucosal edema and leukocyte infiltration.[16][20][21]

    • Evidence of healing, such as re-epithelialization, granulation tissue formation, and angiogenesis.[17][18]

Data Presentation

Quantitative data should be presented as mean ± standard error of the mean (SEM) and summarized in tables for clear comparison.

Table 1: Effect of this compound on Macroscopic Ulcer Parameters

Group Dose (mg/kg) Ulcer Area (mm²) Ulcer Index (UI) Healing (%)
Sham Control - 0.0 ± 0.0 0.0 -
Ulcer Control Vehicle 0
Omeprazole 20
This compound 15

| this compound | 30 | | | |

Table 2: Effect of this compound on Biochemical Markers in Gastric Tissue

Group MDA (nmol/mg protein) SOD (U/mg protein) MPO (U/g tissue) PGE2 (pg/mg protein) VEGF (pg/mg protein)
Sham Control
Ulcer Control
Omeprazole
This compound (15 mg/kg)

| this compound (30 mg/kg) | | | | | |

Table 3: Histopathological Scoring of Gastric Mucosa

Group Epithelial Damage (0-3) Inflammation (0-3) Edema (0-3) Re-epithelialization (0-3) Angiogenesis (0-3)
Sham Control
Ulcer Control
Omeprazole
This compound (15 mg/kg)
This compound (30 mg/kg)

(Score: 0=None, 1=Mild, 2=Moderate, 3=Severe)

Signaling Pathways in Gastric Ulcer Healing

The healing of gastric ulcers is a regenerative process driven by several interconnected signaling pathways. Growth factors like EGF and VEGF are critical players.[8][9] By reducing gastric acidity, PPIs like this compound provide an optimal environment for these endogenous healing mechanisms to function effectively.

G cluster_ppi This compound Action cluster_healing Endogenous Healing Pathways PPI This compound (Proton Pump Inhibitor) Pump H+/K+ ATPase (Proton Pump) PPI->Pump Inhibits Acid Reduced Gastric Acid (Increased pH) Pump->Acid Leads to GF Growth Factors (EGF, VEGF, etc.) Acid->GF Creates Favorable Environment For Receptor Receptor Activation (EGFR, VEGFR) GF->Receptor Angiogenesis Angiogenesis (New Blood Vessels) GF->Angiogenesis PI3K PI3K/Akt Pathway Receptor->PI3K MAPK Ras/MAPK Pathway Receptor->MAPK Proliferation Cell Proliferation & Migration PI3K->Proliferation MAPK->Proliferation UlcerHealing Gastric Ulcer Healing Proliferation->UlcerHealing Angiogenesis->UlcerHealing

Figure 2: Role of this compound in facilitating endogenous ulcer healing pathways.

References

Application Notes and Protocols for Leminoprazole Administration in Long-Term Animal Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of leminoprazole, a proton pump inhibitor, in long-term animal toxicology studies. The protocols outlined below are based on findings from preclinical safety evaluations and are intended to guide researchers in designing and executing similar studies.

Introduction

This compound, a substituted benzimidazole derivative, effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2][3] Its primary therapeutic applications include the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other hypersecretory conditions.[4][5] Long-term safety evaluation is a critical component of the preclinical assessment of this compound to identify potential target organ toxicities and to establish a safe dose range for chronic human use.

Mechanism of Action

This compound is a prodrug that, in the acidic environment of the parietal cell canaliculus, converts to a reactive thiophilic sulfonamide. This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its inactivation and the inhibition of gastric acid secretion.[1][2][4]

Beyond its effects on gastric acid, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β by inhibiting the activation of the NF-κB and ERK signaling pathways.[6][7]

Signaling Pathway

The anti-inflammatory effects of this compound involve the modulation of key signaling cascades. The diagram below illustrates the proposed mechanism by which this compound interferes with inflammatory signaling.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS/HpWE LPS/HpWE TLR4 TLR4 LPS/HpWE->TLR4 Binds IKK IKK TLR4->IKK Activates ERK ERK TLR4->ERK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates pERK p-ERK ERK->pERK Phosphorylates pERK_nuc p-ERK pERK->pERK_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->ERK Inhibits Gene Pro-inflammatory Gene Transcription NFκB_nuc->Gene pERK_nuc->Gene Cytokines TNF-α, IL-1β Production Gene->Cytokines

This compound's Anti-Inflammatory Signaling Pathway

Long-Term Animal Toxicology Studies: Data Summary

Long-term toxicology studies are essential to evaluate the safety profile of this compound upon chronic administration. The following tables summarize key findings from studies conducted in rodents and non-rodents.

Table 1: Long-Term Oral Toxicity Studies in Rats
DurationStrainDose Levels (mg/kg/day)Key FindingsReference
24 MonthsSprague-Dawley5, 15, 50, 150Dose-related gastric ECL cell hyperplasia and carcinoids. Increased incidence of intestinal metaplasia of the gastric epithelium. Leydig cell hyperplasia (at ≥15 mg/kg/day).[8][9]
1 YearWistarNot SpecifiedEnhanced carcinogenic effect of duodenogastric reflux.[10]
Preadolescent (21-60 days)Sprague-Dawley5, 15, 50, 150Decreased body weight gain, microcytic hypochromic anemia (at ≥50 mg/kg/day). Increased stomach and duodenal weights (at ≥15 mg/kg/day). Decreased thymus weights and increased liver weights (at ≥50 mg/kg/day). NOAEL: <5 mg/kg/day.[11]
Table 2: Long-Term Oral Toxicity Studies in Dogs
DurationStrainDose Levels (mg/kg/day)Key FindingsReference
52 WeeksBeagle6, 12, 30, 150Target organ: Stomach. Slight, non-dose-dependent increases in total cholesterol and phospholipid levels in females. No significant hematological or serum enzyme elevations.[12]
13 WeeksBeagle30, 100, 300Mild gastrointestinal disturbance at high dose. Mild anemia in high-dose females. Increased cholesterol, triglycerides, and gastrin in high-dose animals. Primary effects on gastric mucosa. NOAEL: 30 mg/kg/day.[13]

Experimental Protocols

The following are generalized protocols for conducting long-term toxicology studies with this compound. Specific details may need to be adapted based on the study objectives.

Protocol: 24-Month Oral Carcinogenicity Study in Rats

Objective: To assess the carcinogenic potential of this compound after long-term oral administration.

Materials:

  • This compound (test article)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (equal numbers of males and females)

  • Standard laboratory diet

  • Animal caging and husbandry equipment

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to study initiation.

  • Dose Preparation: Prepare fresh formulations of this compound in the vehicle daily.

  • Group Assignment: Randomly assign animals to control and treatment groups (at least 50 per sex per group).

  • Dose Administration: Administer this compound or vehicle orally (e.g., by gavage) once daily for 24 months. Dose levels should be based on preliminary toxicity studies, with the high dose intended to be a maximum tolerated dose (MTD).

  • Clinical Observations: Conduct and record clinical observations at least once daily.

  • Body Weight and Food Consumption: Measure and record body weights weekly for the first 13 weeks and monthly thereafter. Record food consumption weekly.

  • Hematology and Clinical Chemistry: Collect blood samples (e.g., from the retro-orbital sinus) at 6, 12, 18, and 24 months for analysis of hematological and clinical chemistry parameters.

  • Necropsy and Histopathology: At the end of the 24-month period, perform a full necropsy on all animals. Collect and preserve all major organs and tissues. Perform histopathological examination of all tissues from the control and high-dose groups. Examine any gross lesions and target organs from all dose groups.

Protocol: 52-Week Oral Toxicity Study in Dogs

Objective: To evaluate the potential toxicity of this compound following daily oral administration to dogs for 52 weeks.

Materials:

  • This compound (test article)

  • Gelatin capsules

  • Beagle dogs (equal numbers of males and females)

  • Standard laboratory diet

  • Animal housing and care facilities

Procedure:

  • Animal Acclimation: Acclimate dogs to the laboratory environment and dosing procedures.

  • Dose Preparation: Encapsulate the appropriate dose of this compound for each animal.

  • Group Assignment: Assign animals to control and treatment groups (typically 4-6 per sex per group).

  • Dose Administration: Administer this compound or empty capsules orally once daily for 52 weeks.

  • Clinical Observations: Perform and record detailed clinical observations daily.

  • Body Weight and Food Consumption: Record body weights weekly and food consumption daily.

  • Ophthalmology and Electrocardiography: Conduct ophthalmological examinations and electrocardiograms at baseline and at specified intervals during the study.

  • Hematology, Clinical Chemistry, and Urinalysis: Collect blood and urine samples at baseline and at regular intervals (e.g., 3, 6, 9, and 12 months) for analysis.

Experimental Workflow

The following diagram outlines a typical workflow for a long-term animal toxicology study.

cluster_0 Study Design & Preparation cluster_1 In-Life Phase cluster_2 Terminal Phase cluster_3 Data Analysis & Reporting Protocol Protocol Development DoseSelection Dose Range Finding Studies Protocol->DoseSelection AnimalAcclimation Animal Acclimation DoseSelection->AnimalAcclimation Dosing Daily Dosing (this compound/Vehicle) AnimalAcclimation->Dosing Observations Clinical Observations Dosing->Observations Measurements Body Weight & Food Consumption Dosing->Measurements Sampling Blood & Urine Sampling Dosing->Sampling Necropsy Necropsy Sampling->Necropsy Histopathology Tissue Collection & Histopathology Necropsy->Histopathology DataAnalysis Statistical Analysis Histopathology->DataAnalysis Report Final Study Report DataAnalysis->Report

Long-Term Animal Toxicology Study Workflow

Genotoxicity and Reproductive Toxicology

  • Genotoxicity: this compound has been evaluated in a battery of genotoxicity assays. It tested positive in the Ames test and an in vitro chromosome aberration test using Chinese hamster lung cells. However, it was negative in the in vivo mouse micronucleus test.[8]

  • Reproductive Toxicology: Studies in rats and rabbits have been conducted to assess the effects of this compound on fertility and embryo-fetal development. In rats, no effects on fertility and reproductive performance were observed at oral doses up to 150 mg/kg/day.[8] this compound was not found to be teratogenic in rats or rabbits.[4]

Conclusion

Long-term administration of this compound in animal models has identified the stomach as the primary target organ of toxicity, with findings of ECL cell hyperplasia and carcinoids in rats. Other observed effects include changes in the liver and thymus in rats. The no-observed-adverse-effect level (NOAEL) in a 13-week dog study was established at 30 mg/kg/day.[13] These findings are crucial for risk assessment and for establishing safe clinical dosing regimens for chronic use in humans. The provided protocols and data summaries serve as a valuable resource for researchers involved in the preclinical safety evaluation of proton pump inhibitors.

References

Application Notes and Protocols: Gene Expression Analysis in Response to Leminoprazole Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leminoprazole is a next-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells. Beyond its primary mechanism of action, emerging evidence on related PPIs, such as Lansoprazole, suggests significant effects on gene expression, particularly in pathways related to inflammation and cellular defense. These "off-target" effects present both therapeutic opportunities and considerations for drug development.

This document provides detailed application notes and protocols for analyzing gene expression changes in response to this compound treatment. It is intended to guide researchers in designing and executing experiments to elucidate the molecular mechanisms underlying this compound's broader cellular effects.

Overview of this compound's Effects on Gene Expression

While specific quantitative data for this compound is still emerging, studies on structurally similar PPIs like Lansoprazole provide a strong predictive framework for its impact on gene expression. The primary effects can be categorized into two main areas: suppression of pro-inflammatory gene expression and induction of antioxidant and cytoprotective gene expression.

Anti-Inflammatory Effects

This compound is expected to exhibit anti-inflammatory properties by downregulating the expression of key pro-inflammatory cytokines. This is likely mediated through the inhibition of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Extracellular signal-Regulated Kinase (ERK).[1]

Table 1: Representative Downregulation of Pro-Inflammatory Genes by this compound Treatment (Hypothetical Data Based on Lansoprazole Studies)

Gene TargetFunctionExpected Fold Change (this compound vs. Control)Putative Signaling Pathway
TNF-α (Tumor Necrosis Factor-alpha)Pro-inflammatory cytokine-2.5NF-κB, ERK
IL-1β (Interleukin-1 beta)Pro-inflammatory cytokine-3.0NF-κB, ERK
IL-6 (Interleukin-6)Pro-inflammatory cytokine-2.0NF-κB
IL-8 (Interleukin-8)Chemokine (neutrophil chemoattractant)-4.0NF-κB
Antioxidant and Cytoprotective Effects

This compound is anticipated to upregulate a suite of genes involved in cellular defense against oxidative stress. This induction is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[2][3][4]

Table 2: Representative Upregulation of Antioxidant and Cytoprotective Genes by this compound Treatment (Hypothetical Data Based on Lansoprazole Studies)

Gene TargetFunctionExpected Fold Change (this compound vs. Control)Putative Signaling Pathway
HMOX1 (Heme Oxygenase 1)Antioxidant, anti-inflammatory+5.0Nrf2/ARE, PI3K
NQO1 (NAD(P)H Quinone Dehydrogenase 1)Detoxification enzyme+3.5Nrf2/ARE
GSTA2 (Glutathione S-Transferase Alpha 2)Detoxification enzyme+2.8Nrf2/ARE
MUC2 (Mucin 2)Mucus production, epithelial protection+2.0Not fully elucidated
MUC3A (Mucin 3A)Mucus production, epithelial protection+1.8Not fully elucidated

Signaling Pathways and Experimental Workflows

Key Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by this compound, leading to the observed changes in gene expression.

G This compound This compound IKK IKK This compound->IKK Inhibits ERK ERK This compound->ERK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus1 Nucleus NFkappaB->Nucleus1 ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) Nucleus1->ProInflammatory_Genes Activates Transcription AP1 AP-1 ERK->AP1 AP1->Nucleus1 G This compound This compound PI3K PI3K This compound->PI3K Activates Keap1 Keap1 PI3K->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus2 Nucleus Nrf2->Nucleus2 ARE ARE Nucleus2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HMOX1, NQO1) ARE->Antioxidant_Genes Activates Transcription G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Gene Expression Analysis cluster_3 Data Analysis Cell_Culture Cell Culture (e.g., Gastric Epithelial Cells) Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RNA_QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR Quantitative PCR (qPCR) (Targeted gene analysis) cDNA_Synthesis->qPCR RNA_Seq RNA Sequencing (RNA-Seq) (Transcriptome-wide analysis) cDNA_Synthesis->RNA_Seq Data_Analysis Data Normalization & Statistical Analysis qPCR->Data_Analysis RNA_Seq->Data_Analysis Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis

References

Application Notes and Protocols for Investigating Zollinger-Ellison Syndrome in Research Models Using Leminoprazole (by proxy of Lansoprazole)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zollinger-Ellison Syndrome (ZES) is a rare gastroenterological disorder characterized by severe peptic ulcer disease, gastroesophageal reflux disease (GERD), and diarrhea.[1][2] The syndrome is caused by a gastrin-secreting neuroendocrine tumor, known as a gastrinoma, which is typically located in the pancreas or duodenum.[1][2][3][4] These tumors autonomously secrete excessive amounts of the hormone gastrin, leading to hypergastrinemia.[1][2]

Gastrin stimulates the parietal cells of the stomach to produce excessive amounts of gastric acid.[1] It also acts as a trophic factor, causing hyperplasia of parietal and enterochromaffin-like (ECL) cells.[1] The resulting gastric acid hypersecretion overwhelms the natural protective mechanisms of the gastrointestinal mucosa, leading to the clinical manifestations of ZES.[3]

Proton pump inhibitors (PPIs) are the cornerstone of medical management for ZES, effectively controlling gastric acid hypersecretion.[5] While the user inquired about Leminoprazole, this appears to be a less common or potentially novel agent, with limited specific data available in the context of ZES research models. This compound may be related to the newer class of potassium-competitive acid blockers (P-CABs). This document will focus on the well-characterized and widely used PPI, Lansoprazole , as a proxy to provide detailed and robust protocols for creating a hypergastrinemic research model relevant to the study of ZES. The principles and methodologies described herein are broadly applicable to the investigation of gastric acid hypersecretion and the effects of novel therapeutic agents.

Signaling Pathways in Zollinger-Ellison Syndrome

The pathophysiology of Zollinger-Ellison Syndrome is driven by the physiological effects of excess gastrin. The following diagram illustrates the signaling pathway initiated by gastrin, leading to gastric acid secretion.

Gastrin Signaling Pathway Gastrin Signaling Pathway in Parietal Cells Gastrin Gastrin CCKBR Cholecystokinin B Receptor (CCKBR) Gastrin->CCKBR Binds to Gq_PLC Gq Protein -> PLC CCKBR->Gq_PLC Activates IP3_DAG IP3 -> Ca2+ DAG -> PKC Gq_PLC->IP3_DAG Generates Proton_Pump H+/K+ ATPase (Proton Pump) IP3_DAG->Proton_Pump Stimulates insertion into membrane H_ion H+ Proton_Pump->H_ion Pumps Lumen Gastric Lumen H_ion->Lumen

Caption: Gastrin binds to the CCKBR on parietal cells, activating a signaling cascade that increases gastric acid secretion.

Experimental Protocols

Protocol 1: Induction of a Hypergastrinemic State in a Rodent Model using Lansoprazole

This protocol describes the induction of a hypergastrinemic state in rats, which serves as a functional model to study the physiological consequences of conditions like Zollinger-Ellison Syndrome.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Lansoprazole

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Animal balance

  • Appropriate housing and husbandry supplies

Procedure:

  • Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into a control group and a Lansoprazole-treated group.

  • Drug Preparation: Prepare a suspension of Lansoprazole in the vehicle at the desired concentration. Dosages in rat studies have ranged from 15 to 150 mg/kg/day.[1][6][7][8] A common starting dose for inducing significant hypergastrinemia is 30-50 mg/kg/day.

  • Administration: Administer Lansoprazole or vehicle to the respective groups via oral gavage once daily.[9] The volume of administration should be consistent across all animals (e.g., 5 ml/kg).

  • Duration: Continue the daily administration for a period of 4 to 8 weeks to establish a chronic hypergastrinemic state.

  • Monitoring: Monitor the animals daily for any signs of distress or adverse effects. Record body weight weekly.

Protocol 2: Measurement of Gastric Acid Output

This protocol outlines the procedure for measuring basal and stimulated gastric acid output in anesthetized rats.

Materials:

  • Anesthetic (e.g., urethane)

  • Surgical instruments

  • Perfusion pump

  • pH meter

  • Saline solution

  • Stimulant (e.g., pentagastrin)

Procedure:

  • Anesthesia: Anesthetize the rat according to approved institutional protocols.

  • Surgical Preparation: Perform a laparotomy to expose the stomach. Ligate the pylorus and insert a cannula into the forestomach for perfusion and another at the pylorus for collection of the perfusate.

  • Perfusion: Perfuse the stomach with saline at a constant rate.

  • Basal Acid Output: Collect the perfusate in timed intervals (e.g., 15 minutes) and measure the pH. Titrate the collected fluid with a standardized NaOH solution to determine the acid concentration.

  • Stimulated Acid Output: Administer a stimulant such as pentagastrin intravenously to induce maximal acid secretion.

  • Measurement: Continue to collect the perfusate and measure the acid concentration as described for basal output.

Protocol 3: Measurement of Serum Gastrin Levels

This protocol details the collection and analysis of blood samples to determine serum gastrin concentrations.

Materials:

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Pipettes

  • Freezer (-80°C)

  • Commercially available gastrin ELISA or RIA kit

Procedure:

  • Fasting: Fast the animals overnight (approximately 12 hours) before blood collection.[10]

  • Blood Collection: Collect blood via an appropriate method (e.g., cardiac puncture, tail vein).

  • Serum Separation: Allow the blood to clot at room temperature, then centrifuge to separate the serum.

  • Storage: Aliquot the serum into cryovials and store at -80°C until analysis. Gastrin is unstable at room temperature.[10]

  • Analysis: Measure the gastrin concentration in the serum samples using a validated commercial ELISA or RIA kit, following the manufacturer's instructions.

Protocol 4: Histological Analysis of Gastric Mucosa

This protocol describes the preparation and analysis of gastric tissue to assess morphological changes, such as cell hyperplasia.

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Collection: At the end of the study, euthanize the animals and dissect the stomach.

  • Fixation: Open the stomach along the greater curvature, rinse gently with saline, and fix in 10% neutral buffered formalin.

  • Processing and Embedding: After fixation, process the tissue through graded alcohols and xylene, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope to evaluate the gastric mucosal architecture, including the thickness of the mucosa and the density of parietal and ECL cells.[11][12][13][14]

Data Presentation

The following tables summarize representative quantitative data that could be expected from the described experimental protocols.

Table 1: Effect of Lansoprazole on Gastric Parameters in a Rat Model

ParameterControl Group (Vehicle)Lansoprazole-Treated Group (30 mg/kg/day)
Basal Gastric Acid Output (µEq/10 min) 5.0 ± 0.81.2 ± 0.3
Stimulated Gastric Acid Output (µEq/10 min) 25.0 ± 3.58.5 ± 1.2
Fasting Serum Gastrin (pg/mL) 80 ± 15450 ± 60
Gastric Mucosal Thickness (µm) 600 ± 50850 ± 70

*p < 0.05 compared to the control group. Data are representative and may vary based on specific experimental conditions.

Table 2: Pharmacokinetic and Pharmacodynamic Properties of Lansoprazole

ParameterValueReference
Bioavailability >80%[11]
Peak Plasma Concentration (Tmax) ~1.7 hours[15]
Plasma Protein Binding ~97%[15]
Elimination Half-life 1.3 - 2.1 hours[13][16]
Metabolism Hepatic (CYP2C19 and CYP3A4)[15]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound in a research model of Zollinger-Ellison Syndrome.

Experimental Workflow Experimental Workflow for ZES Research Model cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Daily Oral Gavage Lansoprazole_Admin Lansoprazole Administration (4-8 weeks) Grouping->Lansoprazole_Admin Daily Oral Gavage Test_Compound_Admin Administer Test Compound Lansoprazole_Admin->Test_Compound_Admin Acid_Output Gastric Acid Output Measurement Test_Compound_Admin->Acid_Output Gastrin_Levels Serum Gastrin Measurement Test_Compound_Admin->Gastrin_Levels Histology Histological Analysis Test_Compound_Admin->Histology

Caption: A typical workflow for inducing and studying a hypergastrinemic model relevant to ZES.

Conclusion

The protocols and data presented provide a framework for utilizing a Lansoprazole-induced hypergastrinemic rodent model to investigate the pathophysiology of Zollinger-Ellison Syndrome and to evaluate novel therapeutic interventions. While the specific agent "this compound" was not extensively documented in the context of these models, the methodologies outlined here with the well-characterized PPI Lansoprazole offer a robust and transferable approach for researchers in this field. Future studies could adapt these protocols to investigate newer classes of acid-suppressing drugs, such as potassium-competitive acid blockers.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lansoprazole Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering variability in experimental results with Lansoprazole. The following information is designed to help you identify potential sources of inconsistency and provides detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lansoprazole?

Lansoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells.[1] It is a prodrug that requires an acidic environment to be converted to its active form, which then forms a covalent disulfide bond with cysteine residues on the proton pump.[1] This inhibition is the final step in the pathway of gastric acid secretion.[2]

Q2: Why am I seeing significant batch-to-batch variability in my Lansoprazole stock solution?

Lansoprazole is highly unstable in acidic conditions and is also sensitive to light, moisture, and heat.[3] The rate of degradation in an aqueous solution increases as the pH decreases.[4] For instance, its half-life at room temperature is approximately 30 minutes at pH 5, but extends to about 18 hours at pH 7.[4] Therefore, inconsistencies in pH, storage temperature, and light exposure of your stock solution can lead to significant variability.

Q3: What are the primary metabolic pathways of Lansoprazole in in vitro systems?

In vitro, Lansoprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2] CYP2C19 is mainly responsible for the formation of 5-hydroxylansoprazole, while CYP3A4 metabolizes it to lansoprazole sulfone.[2] Genetic polymorphisms in CYP2C19 can lead to significant differences in metabolism rates between individuals, which is an important consideration for studies using human-derived materials.[5]

Q4: Can interactions with other compounds in my experiment affect Lansoprazole's activity?

Yes, Lansoprazole's metabolism can be affected by other compounds that are substrates, inducers, or inhibitors of CYP2C19 and CYP3A4.[3] For example, strong inducers of these enzymes, like rifampin, can decrease Lansoprazole levels, while inhibitors can increase them.[3] Additionally, by increasing gastric pH, Lansoprazole can alter the absorption and bioavailability of other drugs that have pH-dependent solubility.[3]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Variability in cell-based assays can arise from multiple factors related to both the compound and the cells.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Lansoprazole Degradation in Media Lansoprazole is unstable in acidic conditions. Ensure the pH of your cell culture media is stable and in the neutral range. Prepare fresh Lansoprazole solutions for each experiment and add it to the media immediately before treating the cells.
Inconsistent Cell Health and Density Monitor cell viability and confluence regularly. Ensure that cells are seeded at a consistent density across all experiments. Variability in cell health can significantly impact their response to treatment.[6]
CYP450 Activity in Cell Lines If using liver-derived cell lines, be aware that the expression and activity of CYP2C19 and CYP3A4 can vary between cell passages and batches. This can lead to inconsistent metabolism of Lansoprazole.[2][3]
Interaction with Media Components Some components of cell culture media may interact with Lansoprazole. If possible, use a serum-free or defined media to reduce variability from lot-to-lot differences in serum composition.

Experimental Workflow Highlighting Variability Sources

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Lansoprazole Stock Solution treatment Cell Treatment stock->treatment pH, Light, Temp cells Cell Culture cells->treatment Density, Viability media Culture Media media->treatment pH, Components incubation Incubation treatment->incubation assay Endpoint Assay (e.g., MTT, qPCR) incubation->assay Duration, Conditions data Data Acquisition assay->data results Results data->results Instrument, Software v1 Degradation v1->stock v2 Inconsistent Metabolism v2->treatment v3 Cell Stress v3->cells v4 Assay Drift v4->assay

Fig 1. Experimental workflow with potential variability sources.
Issue 2: Poor Reproducibility in Analytical Measurements (HPLC/UPLC)

Analytical variability can mask true experimental results. Ensuring the stability of Lansoprazole during sample preparation and analysis is critical.

Quantitative Data on Lansoprazole Stability

The stability of Lansoprazole is highly dependent on pH and temperature. The following table summarizes stability data from various studies.

Condition Concentration Vehicle Stability (Time to >10% degradation) Reference
Room Temperature (20-22°C)3 mg/mL8.4% Sodium Bicarbonate48 hours[7][8]
Refrigerated (3-5°C)3 mg/mL8.4% Sodium Bicarbonate7 days[7][8]
Room Temperature (25°C)3 mg/mL & 10 mg/mLSuspendIt®>60 days for 10mg/mL, <60 days for 3mg/mL[9]
Refrigerated (5°C)3 mg/mL & 10 mg/mLSuspendIt®181 days[9]

Troubleshooting HPLC/UPLC Assay Variability

G start Inconsistent HPLC/UPLC Results check_sample Check Sample Preparation and Storage start->check_sample check_mobile Verify Mobile Phase (pH, Composition) check_sample->check_mobile Sample OK sol_sample Use fresh, pH-controlled diluent. Inject immediately after preparation. check_sample->sol_sample Issue Found check_column Inspect Column (Age, Performance) check_mobile->check_column Mobile Phase OK sol_mobile Prepare fresh mobile phase. Degas properly. check_mobile->sol_mobile Issue Found check_system Evaluate System (Pump, Detector) check_column->check_system Column OK sol_column Flush or replace column. check_column->sol_column Issue Found sol_system Perform system suitability tests. Calibrate. check_system->sol_system Issue Found

Fig 2. Troubleshooting decision tree for HPLC/UPLC variability.

Key Experimental Protocols

Protocol 1: Preparation and Stability Testing of Lansoprazole Stock Solution

This protocol is adapted from stability studies of extemporaneously prepared Lansoprazole suspensions.[7][9][10]

Materials:

  • Lansoprazole powder

  • 8.4% Sodium Bicarbonate solution or other suitable vehicle (e.g., SuspendIt®)[7][9]

  • Amber-colored storage vials or syringes

  • pH meter

  • Analytical balance

  • HPLC or UPLC system

Methodology:

  • Accurately weigh the required amount of Lansoprazole powder.

  • In a light-protected container (e.g., an amber beaker), dissolve the Lansoprazole powder in the chosen vehicle to the desired concentration (e.g., 3 mg/mL).[7]

  • Stir the solution on a magnetic stir plate for at least 30 minutes, protected from light.[7]

  • Measure and record the initial pH of the solution.

  • Aliquot the solution into amber-colored storage containers.

  • For stability testing, store aliquots at different conditions (e.g., room temperature and refrigerated).

  • At specified time points (e.g., 0, 24, 48 hours, 7 days), remove an aliquot and determine the Lansoprazole concentration using a validated HPLC or UPLC method.[7][9]

  • Stability is typically defined as retaining >90% of the initial concentration.[10]

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol is a general method for assessing the effect of Lansoprazole on cell viability, based on a study of its effects on hepatic cells.[8]

Materials:

  • Cells of interest (e.g., A549, RL34) plated in 96-well plates[8][11]

  • Complete cell culture medium

  • Lansoprazole stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO or other suitable solvent for formazan crystals

  • Microplate reader

Methodology:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Lansoprazole in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the Lansoprazole-containing medium. Include appropriate vehicle controls.

  • Incubate the cells for the desired treatment period (e.g., 24, 48 hours).[8][11]

  • At the end of the incubation, add MTT reagent to each well and incubate for an additional 1-4 hours, allowing viable cells to convert MTT to formazan crystals.[11]

  • Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[8][11]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lansoprazole Signaling and Metabolism Pathway

The following diagram illustrates the mechanism of action and primary metabolic pathways of Lansoprazole.

G cluster_activation Activation in Parietal Cell cluster_inhibition Proton Pump Inhibition cluster_metabolism Hepatic Metabolism Lanso Lansoprazole (Prodrug) Acid Acidic Environment (H+) CYP2C19 CYP2C19 Lanso->CYP2C19 CYP3A4 CYP3A4 Lanso->CYP3A4 ActiveLanso Active Sulfenamide Acid->ActiveLanso Protonation Cys Cysteine Residues ActiveLanso->Cys Pump H+/K+ ATPase (Proton Pump) InhibitedPump Inhibited Pump (Covalent Bond) Cys->InhibitedPump Disulfide Bond AcidSecret Gastric Acid Secretion InhibitedPump->AcidSecret Blocks Hydroxy 5-Hydroxylansoprazole CYP2C19->Hydroxy Hydroxylation Sulfone Lansoprazole Sulfone CYP3A4->Sulfone Sulfoxidation

Fig 3. Lansoprazole mechanism of action and metabolism.

References

Leminoprazole solubility issues and solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on handling Leminoprazole, focusing on solubility issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole class of compounds. It is a lipophilic weak base with low aqueous solubility, particularly at neutral or alkaline pH.[1] This poor solubility can lead to precipitation in aqueous-based in vitro assay media, causing inaccurate and unreliable experimental results.[2]

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is happening?

This is a common issue that occurs when a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is diluted into an aqueous medium. The DMSO concentration drops sharply, and the aqueous medium cannot maintain the this compound in solution, causing it to precipitate. This is often exacerbated by components in the media, such as salts and proteins, which can further reduce solubility.[3]

Q3: What is the best solvent for making a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound and other poorly soluble compounds for in vitro use.[4] It is freely soluble in dimethylformamide (DMF) as well.[5][6] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can lower the achievable stock concentration.

Q4: How can I prevent precipitation when preparing my working solution?

Several strategies can help prevent precipitation:

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a gradual, stepwise dilution of the DMSO stock into your aqueous medium.[3]

  • Pre-warm the Medium: Adding the compound to pre-warmed media (e.g., 37°C) can sometimes help maintain solubility.[3]

  • Increase Final DMSO Concentration: While needing to be minimized, a final DMSO concentration of 0.1% to 0.5% is often tolerated by many cell lines and can help keep the compound dissolved. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • pH Adjustment: As a weak base, this compound's solubility increases as the pH decreases.[1] However, altering the pH of cell culture media can be detrimental to cells, so this approach should be used with caution and validated for your specific assay. For biochemical assays, adjusting the buffer pH may be a viable option.

Q5: Can sonication help dissolve precipitated this compound?

Yes, sonicating the diluted solution in a water bath can help redissolve small amounts of precipitate and ensure a homogenous suspension.[3] However, if significant precipitation occurs, it indicates that the concentration is too high for the aqueous medium, and the solution preparation method should be revised.

This compound Properties and Solubility Data

For consistent results, understanding the physicochemical properties of this compound is essential.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₆H₁₄F₃N₃O₂S [6]
Molecular Weight 369.36 g/mol [6]
pKa pKa1 = 8.84, pKa2 = 4.15 [6]

| Appearance | White to brownish-white powder |[6] |

Table 2: this compound Solubility in Various Solvents | Solvent | Solubility | Notes | Source | | :--- | :--- | :--- | | Water | Practically insoluble |[5][6] | | Hexane | Practically insoluble |[5][6] | | DMSO | ≥ 200 mg/mL | A suitable solvent for high-concentration stock solutions. |[4] | | Dimethylformamide | Freely soluble | --- |[5][6] | | Methanol | Slightly soluble | --- |[6] | | Ethanol | Sparingly soluble | --- |[6] | | Phosphate Buffer (pH 7.4) | >55.4 µg/mL | Solubility is pH-dependent and increases at lower pH. |[5] | | Phosphate Buffer (pH 8.0) | Up to 90% dissolution at 45 minutes | Increased pH above 9 has been shown to increase solubility. |[1][7] |

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Assays

1. Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, pre-warmed (37°C) aqueous assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or polypropylene tubes

2. Stock Solution Preparation (e.g., 20 mM in DMSO): a. Weigh the required amount of this compound powder in a sterile tube. (For 1 mL of 20 mM stock, use 7.39 mg). b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve the final concentration of 20 mM. c. Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

3. Working Solution Preparation (Example: 10 µM final concentration): a. Thaw a fresh aliquot of the 20 mM this compound stock solution at room temperature. b. Perform an intermediate dilution step. For example, dilute the 20 mM stock 1:100 in pre-warmed medium to create a 200 µM intermediate solution. Pipette the stock directly into the vortexing medium to facilitate rapid mixing. c. Further dilute the 200 µM intermediate solution 1:20 into the final assay plate or tube containing cells in pre-warmed medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.05%. d. Always prepare a vehicle control using the same dilution steps with DMSO only.

Diagrams and Visualizations

Mechanism of Action: Proton Pump Inhibition

This compound acts by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, which is the final step in the secretion of gastric acid.[5][8]

G cluster_0 Parietal Cell cluster_1 Gastric Lumen Stimuli Gastrin / Histamine / Acetylcholine Receptors Receptors Stimuli->Receptors Signaling Intracellular Signaling (cAMP, Ca²⁺) Receptors->Signaling PK Protein Kinases Signaling->PK Pump H⁺/K⁺-ATPase (Proton Pump) PK->Pump Activation H_ion H⁺ Pump->H_ion H⁺ Secretion This compound This compound (Active Form) This compound->Pump Inhibition

Caption: this compound inhibits the H+/K+-ATPase proton pump.

Troubleshooting Workflow for Solubility Issues

This workflow provides a logical sequence of steps to address precipitation problems during the preparation of working solutions.

G Start Precipitation Observed in Aqueous Medium Check_Conc Is final concentration > 10µM? Start->Check_Conc Lower_Conc Lower final concentration and repeat. Check_Conc->Lower_Conc Yes Check_DMSO Is final DMSO < 0.1%? Check_Conc->Check_DMSO No Success Problem Solved Lower_Conc->Success Increase_DMSO Increase final DMSO to 0.1-0.5% (Validate cell tolerance) Check_DMSO->Increase_DMSO Yes Dilution_Method Are you using a single, large dilution step? Check_DMSO->Dilution_Method No Increase_DMSO->Success Use_Serial Use serial dilutions (e.g., 1:10 then 1:100) Dilution_Method->Use_Serial Yes Try_Sonication Try gentle warming (37°C) and brief sonication. Dilution_Method->Try_Sonication No Use_Serial->Success Try_Sonication->Success

Caption: A troubleshooting flowchart for this compound precipitation.

Relationship Between pH and this compound Solubility

As a weak base, the solubility of this compound is highly dependent on the pH of the solution.

G pH_Low Low pH (Acidic) pH < pKa Protonated Protonated Form (BH⁺) Cationic pH_Low->Protonated Favors pH_High High pH (Neutral/Alkaline) pH > pKa Unprotonated Free Base Form (B) Neutral pH_High->Unprotonated Favors Sol_High Higher Aqueous Solubility Protonated->Sol_High Leads to Sol_Low Lower Aqueous Solubility (Precipitation Risk) Unprotonated->Sol_Low Leads to

Caption: The effect of pH on this compound's ionization and solubility.

References

Technical Support Center: Leminoprazole (Modeled on Lansoprazole)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Leminoprazole (a fictional drug modeled on the well-characterized proton pump inhibitor, Lansoprazole) in cell culture experiments. Our goal is to help you minimize off-target effects and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, like other proton pump inhibitors (PPIs), primarily functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in parietal cells. However, in non-gastric cells used in culture, which typically lack this specific proton pump, its effects are independent of this mechanism. In these contexts, this compound has been observed to have anti-inflammatory, antioxidant, and anti-proliferative effects.[1][2]

Q2: What are the known off-target effects of this compound in cell culture?

The most documented off-target effects of this compound in various cell lines are its antioxidant and anti-inflammatory properties. These effects are often mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3][4][5] Additionally, this compound can influence other signaling pathways such as PI3K/Akt and MAPK.[2][4][6] At higher concentrations, it can induce apoptosis and cell cycle arrest in some cancer cell lines.[2][7]

Q3: What is a typical working concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell type and the biological question being investigated. For observing antioxidant and anti-inflammatory effects, concentrations in the range of 10-100 µM are often used.[1][8] For cytotoxic or anti-proliferative studies in cancer cell lines, higher concentrations, sometimes exceeding 100 µM, may be necessary.[2][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare and store this compound for cell culture experiments?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note that the stability of this compound in aqueous solutions can be pH-dependent. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium immediately before use.

Troubleshooting Guide

Issue 1: I am observing unexpected cytotoxicity or a decrease in cell viability at my intended "on-target" concentration.

  • Question: Could this be an off-target effect of this compound?

    • Answer: Yes, at higher concentrations, this compound can induce apoptosis and cell cycle arrest, leading to decreased cell viability.[2][7] This is a known off-target effect in many cancer cell lines.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: To distinguish between intended effects and off-target cytotoxicity, it is crucial to test a wide range of this compound concentrations. This will help you identify a therapeutic window where you observe your desired effect without significant cell death.

    • Assess Cell Morphology: Visually inspect your cells under a microscope. Signs of cytotoxicity can include cell rounding, detachment from the culture plate (for adherent cells), membrane blebbing, and the presence of cellular debris.

    • Conduct a Viability Assay: Use a quantitative method like an MTT or LDH assay to accurately measure cell viability across your dose range.

    • Lower the Concentration: If significant cytotoxicity is observed, try using a lower concentration of this compound. For some of its off-target effects, such as Nrf2 activation, lower concentrations may still be effective.[1]

Issue 2: My results are inconsistent or not reproducible.

  • Question: What factors could be contributing to the variability in my experiments with this compound?

    • Answer: Inconsistent results can arise from several factors, including the stability of the compound, cell line heterogeneity, and passage number.

  • Troubleshooting Steps:

    • Freshly Prepare this compound: As this compound's stability in aqueous solution can be pH-dependent, always prepare fresh dilutions from your DMSO stock for each experiment.

    • Control for DMSO Concentration: Ensure that the final concentration of DMSO in your culture medium is consistent across all experimental conditions and is below a cytotoxic threshold for your cell line (typically <0.5%).

    • Standardize Cell Culture Conditions: Use cells of a similar passage number for all experiments, as cellular responses can change over time in culture. Maintain consistent cell seeding densities.

    • Monitor Culture pH: Although not its primary target in most cultured cells, extreme pH changes in the culture medium could potentially affect this compound's activity. Ensure your incubator's CO2 levels are stable and your medium is properly buffered.

Issue 3: I am not observing the expected antioxidant effect of this compound.

  • Question: I am treating my cells with this compound, but I don't see a reduction in oxidative stress. What could be the reason?

    • Answer: The antioxidant effects of this compound are often mediated by the activation of the Nrf2 pathway, which involves the transcription and translation of new antioxidant proteins. This process takes time.

  • Troubleshooting Steps:

    • Optimize Treatment Duration: The induction of Nrf2-dependent genes like HO-1 can take several hours.[1] Consider a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal pre-treatment time for observing the antioxidant effect.

    • Confirm Nrf2 Pathway Activation: To verify that this compound is engaging its off-target pathway, you can measure the nuclear translocation of Nrf2 or the upregulation of its downstream target genes (e.g., HO-1, NQO1) using techniques like Western blotting or qPCR.

    • Use a Positive Control: Include a known Nrf2 activator (e.g., sulforaphane) as a positive control to ensure that your assay for measuring oxidative stress is working correctly.

    • Consider Cell-Type Specificity: The responsiveness of the Nrf2 pathway can vary between different cell types. It's possible your cell line is less sensitive to this compound's effects on this pathway.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 (µM)Reference
A375Skin Melanoma99[7]
PANC-1Pancreatic Cancer181[7]
MCF-7Breast Cancer208[7]
A549Lung Cancer217[7]
CACO-2Colorectal Cancer272[7]

Table 2: Concentration-Dependent Off-Target Effects of this compound in Cell Culture

EffectCell TypeConcentration Range (µM)Incubation TimeReference
Inhibition of Cell ViabilityRGM1 (gastric epithelial)10 - 3024 hours[8]
Induction of HO-1 mRNAEndothelial cells10 - 1008 hours[1]
Reduction of ROSMacrophages3012 hours[1]
Inhibition of Cell ProliferationA549 (lung cancer)10 - 20024 - 72 hours[9]

Experimental Protocols

Protocol 1: Assessing this compound-Induced Cytotoxicity using MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in your complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Measuring this compound-Induced Nrf2 Activation

  • Cell Treatment: Seed cells in a suitable culture dish and treat with this compound at the desired concentration and for the optimal duration determined from your time-course experiments. Include a vehicle control and a positive control (e.g., sulforaphane).

  • Nuclear and Cytoplasmic Extraction: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard laboratory protocol.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from the nuclear and cytoplasmic extracts by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for Nrf2.

    • Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of your fractions.

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis: An increase in the Nrf2 signal in the nuclear fraction of this compound-treated cells compared to the control indicates Nrf2 activation.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

  • Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat with this compound for the desired time.

  • ROS Induction (Optional): To assess the protective effect of this compound, you can induce oxidative stress with a known ROS-inducing agent (e.g., H2O2, TBHP) for a short period.

  • Staining with ROS-sensitive Dye: Remove the medium and incubate the cells with a ROS-sensitive fluorescent probe (e.g., CellROX® Green or Deep Red Reagent at a final concentration of 5 µM) in pre-warmed buffer or medium for 30 minutes at 37°C, protected from light.[10]

  • Washing: Gently wash the cells three times with PBS.

  • Imaging and Analysis:

    • For qualitative analysis, visualize the cells using a fluorescence microscope.

    • For quantitative analysis, measure the fluorescence intensity using a microplate reader or flow cytometer.

  • Data Analysis: A decrease in fluorescence intensity in this compound-treated cells compared to the ROS-induced control indicates an antioxidant effect.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution unexpected_results Unexpected Cytotoxicity or Inconsistent Results dose_response 1. Perform Dose-Response (e.g., MTT Assay) unexpected_results->dose_response Start Troubleshooting morphology 2. Assess Cell Morphology dose_response->morphology reproducibility 3. Check Compound Stability & Standardize Conditions morphology->reproducibility pathway_analysis 4. Analyze Pathway Activation (e.g., Nrf2 Western Blot) reproducibility->pathway_analysis optimize_params Optimize Concentration & Treatment Duration pathway_analysis->optimize_params confirm_mechanism Confirm Off-Target Mechanism optimize_params->confirm_mechanism

Caption: Troubleshooting workflow for unexpected results in cell culture experiments with this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound p38_mapk p38 MAPK This compound->p38_mapk activates nrf2 Nrf2 p38_mapk->nrf2 phosphorylates keap1 Keap1 keap1->nrf2 sequesters proteasome Proteasomal Degradation nrf2->proteasome degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc translocates nucleus Nucleus are ARE (Antioxidant Response Element) ho1_nqo1 HO-1, NQO1, etc. (Antioxidant Genes) are->ho1_nqo1 upregulates transcription antioxidant_response Cellular Antioxidant Response ho1_nqo1->antioxidant_response nrf2_nuc->are binds

Caption: this compound's off-target activation of the Nrf2 antioxidant pathway.[3][4][5][11]

References

Technical Support Center: Enhancing the Bioavailability of Lansoprazole in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User

The technical support guide below has been developed for Lansoprazole , as "Leminoprazole" did not yield relevant results and is likely a typographical error. Lansoprazole is a widely researched proton pump inhibitor with known bioavailability challenges, fitting the context of your request.

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for enhancing the oral bioavailability of Lansoprazole in animal models.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of Lansoprazole?

A1: Lansoprazole is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] Its bioavailability is inconsistent and limited by several factors:

  • Poor Water Solubility: Lansoprazole is practically insoluble in water, which limits its dissolution rate in the gastrointestinal (GI) tract.[2][3]

  • Acid Instability: As a proton pump inhibitor (PPI), Lansoprazole is unstable in acidic environments and can be degraded by gastric acid before it reaches the small intestine for absorption.[2][4] To avoid premature activation, it must be protected from the stomach's acid.[4]

  • First-Pass Metabolism: Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, which reduces the amount of active drug reaching systemic circulation.[5][6][7]

  • Food Effect: Co-administration with food can significantly reduce the absorption of Lansoprazole, decreasing its maximum plasma concentration (Cmax) and area under the curve (AUC) by 50-70%.[4][6]

Q2: Which animal models are commonly used for Lansoprazole bioavailability studies?

A2: Researchers commonly use rats (e.g., Sprague-Dawley, Wistar) and Beagle dogs for pharmacokinetic and pharmacodynamic studies of Lansoprazole.[8][9][10] Beagle dog models have been shown to be predictive of human pharmacokinetics, particularly for studying food effects and the performance of novel formulations like nanoparticles.[11][12]

Q3: What are the primary strategies to enhance Lansoprazole's bioavailability?

A3: The primary goal is to improve the drug's solubility and dissolution rate. Key strategies include:

  • Solid Dispersions (SDs): Dispersing Lansoprazole in a water-soluble polymer matrix (like PVP K30, PEG 6000, or Pluronic F-127) can enhance its dissolution.[1][2][13] This technique can present the drug in an amorphous state, which has higher solubility than the crystalline form.[14]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range dramatically increases the surface area for dissolution.[11] This includes nanosuspensions and encapsulation in polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs).[15][16][17]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are lipid-based formulations that form a fine oil-in-water nanoemulsion upon gentle agitation with aqueous media in the GI tract, enhancing drug solubilization and absorption.[13][16]

  • Use of Functional Excipients: Incorporating solubilizing agents, cyclodextrins, or surfactants can improve solubility and/or membrane permeability.[18][19]

Section 2: Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Low or erratic bioavailability in animal models despite using an enhanced formulation. 1. Degradation in the stomach: The formulation may not be adequately protecting the acid-labile Lansoprazole.[4] 2. Intersubject variability: Genetic differences in metabolic enzymes (like CYP2C19) among animals can cause variations. 3. Improper dosing procedure: Food in the stomach can significantly decrease absorption.[6]1. Implement an enteric coating for your dosage form to ensure it bypasses the stomach and releases the drug in the duodenum.[4] 2. Use a larger group of animals to ensure statistical power and account for variability. Consider using a specific, genetically uniform strain of animals if possible. 3. Ensure animals are fasted overnight before oral administration of Lansoprazole.[15]
Inconsistent in vitro dissolution results for solid dispersion formulations. 1. Phase separation or crystallization: The drug may not be molecularly dispersed or may have converted from an amorphous to a crystalline state over time. 2. Inadequate polymer carrier: The chosen polymer may not be optimal for maintaining the amorphous state or for providing the desired dissolution enhancement.[2]1. Confirm the amorphous state of the drug in the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRPD). 2. Test different polymers (e.g., PVP K30, HPMC, Soluplus) and drug-to-carrier ratios to find the optimal combination for Lansoprazole.[2]
Nanoparticle formulation shows good in vitro results but poor in vivo absorption. 1. Particle aggregation in GI fluids: Nanoparticles may aggregate in the complex environment of the GI tract, reducing the effective surface area for dissolution. 2. Mucus barrier: The mucus layer can trap nanoparticles, preventing them from reaching the intestinal epithelium for absorption.[20] 3. Efflux transporters: Lansoprazole may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the drug back into the intestinal lumen.[21]1. Incorporate stabilizers or cryoprotectants (e.g., trehalose, HPβ-CD) in your formulation to prevent aggregation upon administration.[22] 2. Consider surface modification of nanoparticles with muco-inert coatings (like PEG) to improve mucus penetration.[20] 3. Investigate the co-administration of a P-gp inhibitor or use excipients known to inhibit efflux pumps.[21]
High variability in Cmax and Tmax values during pharmacokinetic studies. 1. Differences in gastric emptying time: This can be a significant variable, especially in non-fasted animals. 2. Enantioselective metabolism: Lansoprazole is a racemic mixture, and its two enantiomers are metabolized at different rates, which can contribute to variability.[23]1. Strictly control the fasting period and dosing schedule. Use a liquid or nanoparticle formulation that can promote more uniform transit through the stomach. 2. Be aware of this intrinsic property. While complex, you could analyze the concentrations of individual enantiomers if your analytical method allows.

Section 3: Data on Enhanced Formulations

Table 1: Pharmacokinetic Parameters of Different Lansoprazole Formulations in Animal Models
FormulationAnimal ModelDoseCmaxTmaxAUC (0-t)Bioavailability Increase (Relative)
Lansoprazole SolutionWistar Rats (Ulcer-induced)N/A~1.5 µg/mL~1 hr~3 µg·h/mLBaseline
ERSNPs-LPZ (Nanoparticles)[24]Wistar Rats (Ulcer-induced)N/A~0.7 µg/mL~8 hr~9 µg·h/mL~3-fold vs. Solution
PLGANPs-LPZ (Nanoparticles)[24]Wistar Rats (Ulcer-induced)N/A~0.6 µg/mL~8 hr~8 µg·h/mL~2.7-fold vs. Solution
Compound Lansoprazole Capsule[9]Beagle Dogs30 mg1792.1 ± 386.4 ng/mL0.6 ± 0.2 h2580.3 ± 457.2 h·ng/mLFaster absorption noted vs. enteric-coated
Lansoprazole (Racemate)[23]Rats50 mg/kg(+)-enantiomer: 2.1 µg/mL(-)-enantiomer: 0.4 µg/mLN/A(+)-enantiomer: 4.8 µg·h/mL(-)-enantiomer: 0.8 µg·h/mLCmax and AUC 5-6 times greater for (+)-enantiomer

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Enhancement of Lansoprazole Dissolution with Solid Dispersions
Formulation (Drug:Carrier Ratio)CarrierPreparation MethodDissolution Enhancement
SDF8 (1:4)[3]PVP K30Solvent EvaporationHighest dissolution rate among tested formulations.
SD6[1]PVP K30N/AHigh drug release of ~98.93%.
MW-SD (1:4)[13]Pluronic F-127Microwave IrradiationSignificant improvement in dissolution compared to pure drug.
MW-SD (1:4)[13]PEG 4000Microwave IrradiationSignificant improvement in dissolution compared to pure drug.

Section 4: Experimental Protocols

Protocol 1: Preparation of Lansoprazole Solid Dispersion (Microwave Method)

Adapted from methodology described in reference[13].

  • Mixture Preparation: Weigh Lansoprazole (LZP) and a polymer carrier (e.g., Pluronic F-127 or PEG 4000) in a 1:4 weight ratio.

  • Homogenization: Thoroughly mix the drug and polymer in a porcelain mortar until a homogeneous blend is achieved.

  • Microwave Irradiation:

    • Preheat a domestic microwave oven for approximately 2 minutes.

    • Place about 1 g of the mixture in the microwave.

    • Irradiate the mixture. The optimal time and power will need to be determined empirically but should be sufficient to cause the polymer to melt and incorporate the drug.

  • Cooling and Solidification: Remove the molten mixture and allow it to cool rapidly to solidify into an amorphous solid dispersion.

  • Processing: Once solidified, grind the solid dispersion into a fine powder using a mortar and pestle.

  • Storage: Store the resulting powder in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of Lansoprazole-Loaded PLGA Nanoparticles (Solvent Evaporation Method)

Adapted from methodology described in references[15][24].

  • Organic Phase Preparation: Dissolve a specific amount of Lansoprazole and Poly(lactic-co-glycolic acid) (PLGA) in a suitable organic solvent mixture (e.g., dichloromethane/acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant/stabilizer (e.g., polyvinyl alcohol - PVA).

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 15,000 rpm) using a high-speed homogenizer.

    • Continue homogenization for several minutes to form a fine oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Subject the resulting emulsion to magnetic stirring at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate completely.

    • This process leads to the precipitation of PLGA, entrapping the drug and forming solid nanoparticles.

  • Nanoparticle Collection:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 g) for a sufficient time (e.g., 20-30 minutes).

    • Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove excess surfactant and un-entrapped drug.

  • Lyophilization (Optional): For long-term storage, the final nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a powder.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Based on general procedures outlined in references[8][15][24].

  • Animal Acclimatization: House male Wistar or Sprague-Dawley rats (250-300g) in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing but allow free access to water.

  • Formulation Administration:

    • Divide rats into groups (e.g., Control/Pure Drug, Formulation A, Formulation B).

    • Prepare the Lansoprazole formulations at the desired concentration.

    • Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Collect samples into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples (e.g., 4,000 g for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Drug Analysis:

    • Develop and validate a sensitive analytical method (e.g., UPLC-MS/MS) to quantify the concentration of Lansoprazole in the plasma samples.[9]

    • This typically involves protein precipitation followed by chromatographic separation and detection.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t1/2) using appropriate software.

Section 5: Visualized Workflows and Pathways

Here are diagrams illustrating key processes relevant to your research.

experimental_workflow cluster_prep Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Animal Model cluster_data Data Analysis prep Prepare Enhanced Formulation (e.g., Solid Dispersion, Nanoparticles) char Physicochemical Characterization (Size, Zeta, Drug Load, Amorphous State) prep->char diss In Vitro Dissolution/ Release Studies char->diss perm Permeability Assay (e.g., Caco-2 cells) diss->perm Proceed if promising admin Oral Administration to Rats/Dogs perm->admin blood Blood Sampling at Time Intervals admin->blood analysis Plasma Drug Concentration Analysis (UPLC-MS/MS) blood->analysis pk Pharmacokinetic Modeling (Cmax, Tmax, AUC) analysis->pk bio Calculate Relative Bioavailability pk->bio

Caption: General experimental workflow for developing and evaluating a novel Lansoprazole formulation.

bioavailability_barriers cluster_drug Lansoprazole (BCS Class II) cluster_barriers Bioavailability Barriers cluster_solutions Formulation Strategies drug Poorly Soluble Acid Labile stomach Stomach Acid (Degradation) drug->stomach diss_limit Poor Dissolution in Intestine stomach->diss_limit Drug Loss metabolism First-Pass Metabolism (Liver) diss_limit->metabolism Limited Absorption enteric Enteric Coating enteric->stomach Protects from sol_enhance Solid Dispersions Nanoparticles SNEDDS sol_enhance->diss_limit Overcomes targeting Lymphatic Targeting (via Lipids/SNEDDS) targeting->metabolism Bypasses

Caption: Overcoming Lansoprazole's bioavailability barriers with formulation strategies.

metabolism_pathway lpz Lansoprazole (Racemic Mixture) cyp2c19 CYP2C19 lpz->cyp2c19 cyp3a4 CYP3A4 lpz->cyp3a4 hydroxy 5-Hydroxy Lansoprazole cyp2c19->hydroxy Primary Pathway hydroxy_sulfone 5-Hydroxy Lansoprazole Sulfone cyp2c19->hydroxy_sulfone sulfone Lansoprazole Sulfone cyp3a4->sulfone sulfide Lansoprazole Sulfide (Minor Metabolite) cyp3a4->sulfide cyp3a4->hydroxy_sulfone hydroxy->cyp3a4 sulfone->cyp2c19

Caption: Simplified metabolic pathway of Lansoprazole via CYP enzymes.[5][7]

References

Navigating Leminoprazole Administration: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory and clinical researchers investigating the therapeutic potential of Leminoprazole, optimizing its administration is paramount to achieving maximal efficacy. This technical support guide provides in-depth answers to frequently asked questions and troubleshoots common issues encountered during experimentation, ensuring that research professionals can harness the full potential of this proton pump inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound is a substituted benzimidazole derivative that functions as a proton pump inhibitor (PPI).[1] It is a prodrug, meaning it is administered in an inactive form and requires conversion to its active form to exert its therapeutic effect.[2] This activation occurs in the acidic environment of the secretory canaliculi of gastric parietal cells.[2] Once activated, this compound forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase enzyme, also known as the gastric proton pump.[3] This binding irreversibly inhibits the pump's activity, blocking the final step in the gastric acid secretion pathway.[1][3]

Q2: What is the optimal timing for this compound administration in experimental subjects?

A2: For maximum efficacy, this compound should be administered approximately 30 minutes before a meal.[4][5] The rationale lies in the mechanism of action. The number of active proton pumps on the surface of parietal cells increases after a period of fasting and is further stimulated by food intake.[4][6] Administering this compound prior to a meal allows the drug to reach peak plasma concentrations when the proton pumps are most abundant and active, thereby maximizing the number of pumps inhibited.[7] Morning administration before breakfast is generally recommended for once-daily dosing schedules.[4][8]

Q3: How does food intake affect the bioavailability of this compound?

A3: Food intake has a significant impact on the absorption of this compound. Co-administration with food can reduce the peak plasma concentration (Cmax) and the total drug exposure (Area Under the Curve or AUC) by 50-70%.[3] Therefore, for consistent and optimal absorption, it is crucial to administer this compound on an empty stomach.[4]

Q4: What is the expected onset and duration of action of this compound?

A4: While the plasma elimination half-life of this compound is relatively short, around 1.5 hours, its pharmacological effect is much longer.[9] This is because the irreversible binding to the proton pump ensures that acid secretion is suppressed until new H+/K+-ATPase enzymes are synthesized. The onset of action begins within a few hours, and the effects can last for up to a couple of days.[9] It may take a few days of consistent administration to achieve the full acid-suppressing effect.[6]

Troubleshooting Guide

Issue 1: Suboptimal acid suppression observed despite correct dosage.

  • Potential Cause: Incorrect administration timing relative to feeding.

  • Troubleshooting Steps:

    • Confirm that this compound is being administered 30 minutes prior to feeding.[4][5]

    • Ensure the subject has been fasting for a sufficient period before drug administration to maximize the number of available proton pumps.[4]

    • If twice-daily dosing is employed, the second dose should be given approximately 30 minutes before the evening meal.[6]

Issue 2: High variability in plasma drug concentrations between experimental subjects.

  • Potential Cause: Genetic polymorphisms in drug-metabolizing enzymes.

  • Troubleshooting Steps:

    • This compound is primarily metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][3] Genetic variations in these enzymes can lead to differences in drug metabolism and, consequently, plasma concentrations.

    • Consider genotyping experimental subjects for CYP2C19 polymorphisms to identify poor, intermediate, extensive, or ultrarapid metabolizers. This can help in data stratification and interpretation.

    • For in-vitro experiments, ensure consistent expression levels of these enzymes if using a cellular model.

Issue 3: Reduced efficacy in subjects with specific dietary compositions.

  • Potential Cause: Alteration of gastric pH by dietary components.

  • Troubleshooting Steps:

    • This compound's activation is pH-dependent.[3] Diets that significantly raise gastric pH might theoretically reduce the efficiency of its conversion to the active, sulfonamide form.

    • Standardize the diet across all experimental groups to minimize this variable.

    • If investigating the effects of different diets, monitor gastric pH to correlate with this compound efficacy.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference
Bioavailability80% or more[9]
Protein Binding97%[3][9]
Time to Peak Plasma Concentration (Tmax)~1.7 hours[3]
Plasma Elimination Half-life (t1/2)1.0 - 2.1 hours[2][9]
MetabolismHepatic (CYP2C19 and CYP3A4)[2][3]
ExcretionRenal and Fecal[9]

Table 2: Standard Dosages for this compound in Clinical Settings (for reference)

IndicationDosageReference
Duodenal Ulcer15 mg once daily for 4 weeks[10]
Gastric Ulcer30 mg once daily for up to 8 weeks[10]
GERD15 mg once daily for up to 8 weeks[10]
Erosive Esophagitis30 mg once daily for up to 8 weeks[10]
H. pylori Eradication (Triple Therapy)30 mg twice daily (with antibiotics)[11]

Experimental Protocols

Protocol 1: Assessment of Gastric Acid Suppression

  • Subjects: Fasted experimental subjects (e.g., rats, dogs, or human volunteers).

  • Procedure:

    • Administer this compound (or vehicle control) at the desired dose 30 minutes before a standardized meal.

    • At various time points post-meal (e.g., 1, 2, 4, 8, and 24 hours), measure intragastric pH using a calibrated pH probe.

    • Calculate the percentage of time the intragastric pH remains above a certain threshold (e.g., 4) over the 24-hour period.

  • Data Analysis: Compare the pH profiles and the percentage of time above the pH threshold between the this compound-treated and control groups.

Mandatory Visualizations

Leminoprazole_Mechanism_of_Action cluster_lumen Gastric Lumen Lans_inactive This compound (Inactive Prodrug) Lans_inactive_cell This compound (Inactive) Lans_inactive->Lans_inactive_cell Lans_active Active Sulfonamide Metabolite Lans_inactive_cell->Lans_active Acid-catalyzed activation Pump H+/K+ ATPase (Proton Pump) Lans_active->Pump Irreversible Inhibition Pump_inhibited Inhibited Pump (Covalent Bond) Pump->Pump_inhibited H_ion H+ Pump->H_ion Secreted Acid_Secretion Acid Secretion (HCl) H_ion->Acid_Secretion K_ion K+ K_ion->Pump Enters Cell

Caption: Mechanism of action of this compound in a gastric parietal cell.

Experimental_Workflow start Start of Experiment fasting Fasting Period start->fasting dosing Administer this compound (30 mins pre-meal) fasting->dosing feeding Provide Standardized Meal dosing->feeding measurement Measure Intragastric pH at Timed Intervals feeding->measurement data_analysis Data Analysis and Comparison measurement->data_analysis end End of Experiment data_analysis->end

Caption: Workflow for assessing this compound's efficacy.

References

Leminoprazole Degradation and Prevention: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of leminoprazole and strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is a notoriously unstable compound, particularly susceptible to degradation under acidic conditions.[1][2][3][4] Its degradation is also accelerated by exposure to light, heat, and moisture.[1] Oxidative stress is another significant factor that can lead to the breakdown of the molecule.[5][6]

Q2: What is the main degradation pathway for this compound in an acidic environment?

A2: In the presence of acid, this compound undergoes a complex series of reactions. The acidic environment of the stomach can cause protons to attack the sulfoxide structure of this compound, leading to its degradation.[1] This acid-catalyzed conversion is a key step in the formation of the active inhibitor of the proton pump, but it also contributes to its instability.[7] The degradation in acidic media can result in the formation of various degradation products, including sulfides and benzimidazoles.[8][9]

Q3: How does this compound degrade under basic and neutral conditions?

A3: While most known for its acid lability, this compound also degrades in basic and neutral hydrolytic conditions.[5] In basic solutions, a notable degradation product with a higher molecular weight than the parent drug has been identified.[10][11] Neutral hydrolysis also contributes to its degradation, although typically at a slower rate than acidic or basic hydrolysis.[5]

Q4: What are the common degradation products of this compound?

A4: Forced degradation studies have identified several degradation products under various stress conditions. In acidic conditions, degradation products (DPs) such as DP-1, DP-2, and DP-3 have been observed.[5] Basic conditions lead to the formation of DP-4, while neutral hydrolysis results in DP-5.[5] Oxidative stress can produce DP-1, DP-6, DP-7, and DP-8.[5] Some of the identified degradation products include the corresponding sulfide and sulfone analogs.

Q5: How can I prevent the degradation of this compound during my experiments and in formulations?

A5: The most effective strategy to prevent this compound degradation is to protect it from acidic environments. This is commonly achieved through the use of enteric coatings in solid dosage forms.[1][3][4] The inclusion of alkaline stabilizers, such as magnesium carbonate, sodium carbonate, or dibasic sodium phosphate, in the formulation can also significantly enhance its stability.[1] For laboratory experiments, it is crucial to control the pH of solutions, protect samples from light, and manage temperature and humidity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of this compound in solution. The solution pH is acidic.Adjust the pH of the solution to neutral or slightly alkaline (pH > 7.0). This compound is more stable at higher pH values.[8]
Exposure to light.Conduct experiments under amber or low-light conditions to prevent photolytic degradation.[8]
High temperature.Maintain samples at a controlled, cool temperature. Avoid excessive heat during sample preparation and storage.[1]
Formation of unexpected peaks during HPLC analysis. Degradation has occurred, leading to the formation of various degradation products.Perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to identify the degradation products and their retention times.[5][6]
Interaction with excipients.Evaluate the compatibility of this compound with all excipients used in the formulation. Techniques like DSC and PXRD can be useful.[1]
Poor recovery of this compound from a formulation. Inadequate protection from the acidic environment in dissolution studies.For enteric-coated formulations, ensure the integrity of the coating. The release in the acidic stage of a two-step dissolution study should be minimal (<10%).[1]
Insufficient stabilization.Incorporate an alkaline stabilizer into the formulation. Dibasic sodium phosphate has been shown to be a very effective stabilizer.[1]

Quantitative Data on this compound Degradation

Table 1: Summary of this compound Degradation Under Different Stress Conditions

Stress ConditionReagents and ConditionsObservationReference
Acid Hydrolysis1N HCl, 1 minuteSignificant degradation[6]
Base Hydrolysis1N NaOH, 30°C for 6 hoursSignificant degradation[6]
Neutral HydrolysisWater, 60°C for 30 minutesDegradation observed[6]
Oxidative Degradation6% H₂O₂, 2 hoursSignificant degradation[6]
Thermal Degradation105°C for 14 hoursStable[5][6]
Photolytic Degradation1.2 million lux-hoursStable[5][6]
Humidity25°C / 90% RHDegradation observed[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical procedure for conducting forced degradation studies on this compound to identify potential degradation products.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Acid Degradation:

  • To an aliquot of the stock solution, add an equal volume of 1N HCl.

  • Keep the mixture at room temperature for a specified time (e.g., 1 minute).

  • Neutralize the solution with an appropriate amount of 1N NaOH.

  • Dilute to a final concentration with the mobile phase for HPLC analysis.

3. Base Degradation:

  • To an aliquot of the stock solution, add an equal volume of 1N NaOH.

  • Keep the mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 6 hours).

  • Neutralize the solution with an appropriate amount of 1N HCl.

  • Dilute to a final concentration with the mobile phase.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide.

  • Keep the mixture at room temperature for a specified time (e.g., 2 hours).

  • Dilute to a final concentration with the mobile phase.

5. Thermal Degradation:

  • Keep the solid drug powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 14 hours).

  • Dissolve the stressed sample in the mobile phase to the desired concentration.

6. Photolytic Degradation:

  • Expose the solid drug powder to a photostability chamber providing an illumination of not less than 1.2 million lux-hours.

  • Dissolve the stressed sample in the mobile phase to the desired concentration.

7. Analysis:

  • Analyze all the stressed samples using a validated stability-indicating HPLC method.[12][13]

  • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Visualizations

Leminoprazole_Degradation_Pathway cluster_acid Acidic Conditions (e.g., 1N HCl) cluster_base Basic Conditions (e.g., 1N NaOH) cluster_oxidation Oxidative Stress (e.g., 6% H₂O₂) This compound This compound Acid_DPs Degradation Products (DP-1, DP-2, DP-3) This compound->Acid_DPs Sulfide_A Sulfide Analog This compound->Sulfide_A Base_DPs Degradation Product (DP-4) This compound->Base_DPs Oxidative_DPs Degradation Products (DP-1, DP-6, DP-7, DP-8) This compound->Oxidative_DPs Sulfone Sulfone Analog This compound->Sulfone

Caption: this compound degradation pathways under different stress conditions.

Experimental_Workflow start Start: this compound Sample stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis (Identify and Quantify Degradation Products) hplc->data_analysis end End: Characterize Degradation Profile data_analysis->end

Caption: Workflow for a forced degradation study of this compound.

References

Validation & Comparative

Leminoprazole vs. Dexlansoprazole: A Comparative Analysis of Efficacy in GERD Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing preclinical and clinical data on dexlansoprazole for the treatment of Gastroesophageal Reflux Disease (GERD). As of the current literature review, information regarding "leminoprazole" is not available in published scientific studies. Therefore, this guide will focus on the efficacy and mechanisms of dexlansoprazole, providing a detailed overview for researchers, scientists, and drug development professionals.

Introduction to Dexlansoprazole in GERD Treatment

Gastroesophageal Reflux Disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and acid regurgitation. Proton Pump Inhibitors (PPIs) are the cornerstone of GERD management, and dexlansoprazole is a widely used agent in this class. Dexlansoprazole is the R-enantiomer of lansoprazole and is distinguished by its unique dual delayed-release (DDR) formulation. This formulation is designed to prolong the plasma concentration of the drug, thereby extending the duration of acid suppression.[1][2]

Mechanism of Action: The Proton Pump Signaling Pathway

Proton pump inhibitors, including dexlansoprazole, exert their acid-suppressing effects by targeting the H+/K+ ATPase, also known as the proton pump, located in the parietal cells of the stomach lining. This enzyme is the final step in the pathway of gastric acid secretion.

The signaling cascade for acid secretion is initiated by various stimuli, including histamine, gastrin, and acetylcholine. The primary pathway involves histamine binding to H2 receptors on parietal cells, which activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This cascade ultimately stimulates the H+/K+ ATPase to pump hydrogen ions into the gastric lumen.[3]

Proton pump inhibitors, being weak bases, accumulate in the acidic environment of the parietal cell canaliculus. There, they are converted to their active form, a sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase. This irreversible inhibition effectively blocks the pump's activity, leading to a profound and long-lasting reduction in gastric acid secretion.[3][4]

Below is a diagram illustrating the signaling pathway of proton pump inhibitors.

PPI_Mechanism cluster_lumen Gastric Lumen cluster_parietal Parietal Cell H+ H+ K+ K+ Proton_Pump H+/K+ ATPase (Proton Pump) K+->Proton_Pump Uptake PPI Dexlansoprazole (inactive) Activated_PPI Sulfenamide (active) PPI->Activated_PPI Protonation in acidic environment Activated_PPI->Proton_Pump Irreversibly Inhibits Proton_Pump->H+ Secretes Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor AC Adenylate Cyclase H2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates PKA->Proton_Pump Stimulates Preclinical_Workflow cluster_setup Experimental Setup cluster_induction Ulcer Induction cluster_treatment Treatment Regimen (21 days) cluster_analysis Endpoint Analysis Animals Adult Male Albino Rats Grouping Randomization into 5 Groups (n=10) Animals->Grouping Piroxicam Oral Piroxicam (30 mg/kg) for 3 days Grouping->Piroxicam Control_Pos Piroxicam Piroxicam->Control_Pos Omeprazole Omeprazole (0.36 mg/kg) Piroxicam->Omeprazole Dex_Low Dexlansoprazole (0.6 mg/kg) Piroxicam->Dex_Low Dex_High Dexlansoprazole (1.2 mg/kg) Piroxicam->Dex_High Control_Neg Saline Blood Blood Collection (Biochemical Analysis) Control_Neg->Blood Stomach Stomach Excision (Histopathology) Control_Neg->Stomach Control_Pos->Blood Control_Pos->Stomach Omeprazole->Blood Omeprazole->Stomach Dex_Low->Blood Dex_Low->Stomach Dex_High->Blood Dex_High->Stomach

References

A Head-to-Head Battle of Proton Pump Inhibitors: Leminoprazole (Lansoprazole) vs. Omeprazole in the Regulation of Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of acid-related gastrointestinal disorders, proton pump inhibitors (PPIs) stand as a cornerstone of therapy. This guide provides a detailed comparative analysis of two prominent members of this class: leminoprazole, more commonly known as lansoprazole, and omeprazole. Both drugs effectively reduce gastric acid secretion by targeting the final step in the acid production pathway, the H+/K+-ATPase pump in gastric parietal cells. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their comparative efficacy, mechanism of action, and the experimental frameworks used to evaluate their therapeutic effects.

Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump

Both lansoprazole and omeprazole are substituted benzimidazoles that function as prodrugs.[1] Following oral administration, they are absorbed systemically and accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells.[2] The acidic conditions catalyze their conversion into the active form, a sulfenamide intermediate. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, the proton pump.[1] This binding irreversibly inactivates the pump, thereby inhibiting the secretion of hydrogen ions into the gastric lumen and, consequently, reducing gastric acidity.[2] The prolonged duration of action of these drugs, extending beyond their plasma half-life, is attributed to this irreversible inhibition, as acid secretion can only resume upon the synthesis of new H+/K+-ATPase pumps.[3]

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition

The secretion of gastric acid is a complex process regulated by various signaling pathways that converge on the parietal cell. The diagram below illustrates the principal stimulatory pathways involving histamine, gastrin, and acetylcholine, and the final common pathway of the H+/K+-ATPase, which is the target of both lansoprazole and omeprazole.

G cluster_0 Stimulatory Signals cluster_1 Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor Gastrin Gastrin CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor cAMP_Pathway cAMP Pathway H2_Receptor->cAMP_Pathway Ca_Pathway Ca++ Pathway CCK2_Receptor->Ca_Pathway M3_Receptor->Ca_Pathway H_K_ATPase H+/K+-ATPase (Proton Pump) cAMP_Pathway->H_K_ATPase Activation Ca_Pathway->H_K_ATPase Activation H_ion Gastric Acid (H+) H_K_ATPase->H_ion H+ Secretion Lansoprazole_Omeprazole Lansoprazole & Omeprazole Lansoprazole_Omeprazole->H_K_ATPase Irreversible Inhibition G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase (Crossover Design) cluster_2 Data Collection & Analysis Screening Subject Screening (e.g., H. pylori negative) Baseline Baseline 24h Intragastric pH Monitoring Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Lansoprazole (e.g., 30mg daily for 7 days) Randomization->GroupA GroupB Group B: Omeprazole (e.g., 20mg daily for 7 days) Randomization->GroupB Day1_pH 24h pH Monitoring (Day 1 of each treatment) GroupA->Day1_pH Day7_pH 24h pH Monitoring (Day 7 of each treatment) GroupA->Day7_pH GroupB->Day1_pH GroupB->Day7_pH Washout Washout Period (e.g., 1-2 weeks) Crossover Group A -> Omeprazole Group B -> Lansoprazole Washout->Crossover Crossover->Day1_pH Acid_Secretion_Test Meal-Stimulated Acid Secretion Test Day7_pH->Acid_Secretion_Test Acid_Secretion_Test->Washout Analysis Pharmacodynamic Analysis: - % time pH > 4 - Acid output inhibition Acid_Secretion_Test->Analysis

References

A Comparative Analysis of Leminoprazole's Binding Affinity to the Gastric Proton Pump

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Leminoprazole's binding affinity to the gastric H+/K+ ATPase (proton pump) with other established proton pump inhibitors (PPIs), including Omeprazole, Lansoprazole, and Pantoprazole. The information presented is supported by experimental data to offer an objective evaluation for research and drug development purposes.

Mechanism of Action: Covalent Inhibition of the Proton Pump

Proton pump inhibitors are a class of prodrugs that effectively suppress gastric acid secretion. Their mechanism of action involves the irreversible inhibition of the H+/K+ ATPase, the enzyme responsible for the final step in acid production within the parietal cells of the stomach.[1] These drugs are activated in the acidic environment of the parietal cell's secretory canaliculi, where they are converted to a reactive species. This activated form then covalently binds to cysteine residues on the luminal surface of the proton pump, forming a stable disulfide bond and inactivating the enzyme.[1]

This compound, like other PPIs, follows this general mechanism. Experimental evidence suggests that this compound reacts with essential sulfhydryl (SH) groups of the H+/K+-ATPase, leading to the formation of a covalent disulfide bond and subsequent inactivation of the enzyme.[2] The inhibition by this compound has been shown to be irreversible and not competitive with potassium ions (K+).[2]

Comparative Binding Affinity

The binding affinity of a PPI to the proton pump is a key determinant of its potency and duration of action. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher binding affinity and greater potency.

The inhibitory activity of many PPIs, including this compound, is pH-dependent, with greater potency observed in more acidic environments.[2] This is a crucial feature, as the target enzyme is located in the highly acidic secretory canaliculi of parietal cells.

Proton Pump Inhibitor IC50 (µM) pH Experimental System Binding Characteristics
This compound 5.3[2]6.1Rabbit gastric vesiclesIrreversible, covalent disulfide bond formation.[2]
19[2]7.4Rabbit gastric vesiclesActivity is pH-dependent.[2]
Omeprazole Data not available in a directly comparable format--Binds to cysteine residues 813 and 892.[3] Binding is partially reversible with reducing agents.[2]
Lansoprazole Data not available in a directly comparable format--Binds to cysteine residues 813 and 321.[3][4]
Pantoprazole Data not available in a directly comparable format--Binds to cysteine residues 813 and 822.[3] Binding to Cys822 is considered irreversible.[2]

Experimental Protocols

The validation of this compound's binding affinity was conducted using an in vitro assay with isolated rabbit gastric vesicles containing the H+/K+ ATPase. The following protocol provides a general outline of the methodology employed.

Objective: To determine the inhibitory concentration (IC50) of this compound on H+/K+ ATPase activity.

Materials:

  • Isolated rabbit gastric vesicles (containing H+/K+ ATPase)

  • This compound

  • Buffer solutions at pH 6.1 and pH 7.4

  • ATP (Adenosine triphosphate)

  • Reagents for measuring ATPase activity (e.g., colorimetric assay for inorganic phosphate)

  • Reducing agents (e.g., β-mercaptoethanol, dithiothreitol) for reversibility studies

Procedure:

  • Preparation of Gastric Vesicles: Gastric vesicles rich in H+/K+ ATPase are isolated from rabbit gastric mucosa using established biochemical fractionation techniques.

  • Preincubation: A fixed concentration of the prepared gastric vesicles (e.g., 20 µg protein/ml) is preincubated with varying concentrations of this compound for a specified duration (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This is performed in separate experiments using buffers at different pH values (e.g., pH 6.1 and pH 7.4) to assess pH-dependent inhibition.

  • Initiation of ATPase Reaction: The H+/K+ ATPase reaction is initiated by the addition of ATP.

  • Measurement of ATPase Activity: The enzymatic activity is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate released over time using a colorimetric assay.

  • Data Analysis: The percentage of inhibition of H+/K+ ATPase activity is calculated for each concentration of this compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Reversibility Assay: To test for the reversibility of inhibition, the this compound-treated vesicles are incubated with a reducing agent (e.g., dithiothreitol). The potential recovery of ATPase activity is then measured.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Proton_Pump_Inhibition_Pathway cluster_parietal_cell Parietal Cell PPI_inactive Inactive PPI (Prodrug) PPI_active Active Sulfenamide PPI_inactive->PPI_active Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) PPI_active->Proton_Pump Covalent Bonding (Disulfide Bridge) H_ion_out H+ (Acid) Proton_Pump->H_ion_out Inhibition K_ion_in K+ K_ion_in->Proton_Pump H_ion_in H+ H_ion_in->Proton_Pump

Caption: Signaling pathway of proton pump inhibition by a Proton Pump Inhibitor (PPI).

Experimental_Workflow start Start prep_vesicles Prepare Rabbit Gastric Vesicles start->prep_vesicles preincubation Pre-incubate Vesicles with Varying this compound Concentrations prep_vesicles->preincubation initiate_reaction Initiate ATPase Reaction with ATP preincubation->initiate_reaction measure_activity Measure H+/K+ ATPase Activity initiate_reaction->measure_activity data_analysis Analyze Data and Calculate IC50 measure_activity->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining the IC50 of this compound.

Logical_Comparison This compound This compound Binding_Affinity Binding Affinity (IC50) This compound->Binding_Affinity Mechanism Mechanism of Action This compound->Mechanism Other_PPIs Other PPIs (Omeprazole, Lansoprazole, Pantoprazole) Other_PPIs->Binding_Affinity Other_PPIs->Mechanism Covalent_Bonding Covalent Disulfide Bonding Mechanism->Covalent_Bonding

Caption: Logical relationship for comparing this compound with other PPIs.

References

Leminoprazole's Selectivity Profile: A Comparative Analysis of Cross-reactivity with Other ATPases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the selectivity profile of leminoprazole, a potent proton pump inhibitor (PPI), reveals a high degree of specificity for the gastric H+/K+ ATPase, its intended therapeutic target. This comparison guide provides an in-depth look at the cross-reactivity of this compound with other critical P-type ATPases, namely the Na+/K+ ATPase and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), supported by available experimental data and detailed methodologies. This information is crucial for researchers, scientists, and drug development professionals in understanding the precise mechanism of action and potential off-target effects of this widely used compound.

This compound, like other PPIs, effectively reduces gastric acid secretion by irreversibly inhibiting the H+/K+ ATPase in parietal cells.[1][2] This targeted action is the cornerstone of its clinical efficacy in treating acid-related gastrointestinal disorders. However, the structural homology shared among P-type ATPases, a family of enzymes responsible for transporting ions across biological membranes, necessitates a thorough investigation into the potential for cross-reactivity.[3]

Quantitative Comparison of Inhibitory Activity

To quantify the selectivity of this compound, the half-maximal inhibitory concentration (IC50) values against different ATPases are compared. A lower IC50 value indicates a higher inhibitory potency.

Enzyme TargetThis compound IC50Reference
Gastric H+/K+ ATPase2.1 µM (in canine gastric microsomes)[4]
Na+/K+ ATPaseData not available in the reviewed literature
SERCA Ca2+-ATPaseData not available in the reviewed literature

Mechanism of Action and Selectivity

The selectivity of this compound for the gastric H+/K+ ATPase is largely attributed to its mechanism of action, which requires activation in a highly acidic environment.[1] This condition is uniquely present in the secretory canaliculi of gastric parietal cells, where the H+/K+ ATPase is located.

Mechanism of this compound Activation and Inhibition Leminoprazole_inactive This compound (Inactive Prodrug) Acidic_environment Acidic Environment (Parietal Cell Canaliculi) Leminoprazole_inactive->Acidic_environment Accumulation Leminoprazole_active Sulfenamide (Active Form) Acidic_environment->Leminoprazole_active Protonation & Conversion HK_ATPase H+/K+ ATPase Leminoprazole_active->HK_ATPase Covalent Bonding to Cysteine Residues Inhibition Irreversible Inhibition HK_ATPase->Inhibition Leads to

Caption: this compound's activation pathway.

This site-specific activation ensures that the drug is predominantly converted to its active, inhibitory form in close proximity to its target enzyme, thereby minimizing systemic exposure and potential off-target effects on other ATPases located in tissues with a neutral pH.

Experimental Protocols

The determination of IC50 values is a critical step in assessing the selectivity of a drug. Below are generalized protocols for measuring the inhibition of H+/K+ ATPase, Na+/K+ ATPase, and SERCA by this compound.

H+/K+ ATPase Inhibition Assay

This protocol is adapted from studies on the effects of PPIs on gastric microsomes.[4]

1. Preparation of Gastric Microsomes:

  • Gastric microsomes rich in H+/K+ ATPase are isolated from the gastric mucosa of a suitable animal model (e.g., canine) through differential centrifugation.

2. ATPase Activity Assay:

  • The reaction mixture contains gastric microsomes, a buffer solution (e.g., Tris-HCl), MgCl2, KCl, and ATP.

  • The reaction is initiated by the addition of ATP.

  • The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method.

3. Inhibition Studies:

  • This compound is pre-incubated with the gastric microsomes at various concentrations in an acidic medium to facilitate its activation.

  • The ATPase assay is then performed in the presence of activated this compound.

  • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for H+/K+ ATPase Inhibition Assay Start Start Isolate_microsomes Isolate Gastric Microsomes Start->Isolate_microsomes Incubate Incubate Microsomes with Activated this compound Isolate_microsomes->Incubate Activate_this compound Activate this compound (Acidic pH) Activate_this compound->Incubate Add_ATP Initiate Reaction with ATP Incubate->Add_ATP Measure_Pi Measure Inorganic Phosphate (Pi) Release Add_ATP->Measure_Pi Calculate_IC50 Calculate IC50 Measure_Pi->Calculate_IC50 End End Calculate_IC50->End

Caption: H+/K+ ATPase inhibition assay workflow.

Na+/K+ ATPase Inhibition Assay

A similar protocol can be employed to assess the effect of this compound on Na+/K+ ATPase, which is typically isolated from kidney medullary tissue.

1. Preparation of Na+/K+ ATPase:

  • Na+/K+ ATPase is purified from the outer medulla of kidneys from a suitable animal model.

2. ATPase Activity Assay:

  • The reaction mixture contains the purified enzyme, a buffer, MgCl2, NaCl, KCl, and ATP.

  • The activity is measured as the difference in Pi release in the presence and absence of ouabain, a specific Na+/K+ ATPase inhibitor.

3. Inhibition Studies:

  • This compound at various concentrations is added to the reaction mixture. Since activation is pH-dependent, the assay should be run at a physiological pH (around 7.4) to assess direct inhibitory effects.

  • The IC50 value is determined as described for the H+/K+ ATPase assay.

SERCA Ca2+-ATPase Inhibition Assay

This assay measures the uptake of Ca2+ into microsomes, which is an indicator of SERCA activity.

1. Preparation of Sarcoplasmic Reticulum Vesicles:

  • Sarcoplasmic reticulum vesicles rich in SERCA are isolated from skeletal or cardiac muscle tissue.

2. Ca2+ Uptake Assay:

  • The vesicles are incubated in a buffer containing a fluorescent Ca2+ indicator (e.g., Fura-2), ATP, and a defined concentration of Ca2+.

  • The uptake of Ca2+ into the vesicles is monitored by the change in fluorescence of the indicator.

3. Inhibition Studies:

  • This compound at various concentrations is added to the assay medium.

  • The rate of Ca2+ uptake is measured, and the percentage of inhibition is calculated.

  • The IC50 value is determined from the dose-response curve.

Conclusion

The available evidence strongly indicates that this compound is a highly selective inhibitor of the gastric H+/K+ ATPase. Its unique acid-activation mechanism provides a high degree of target specificity, which is a desirable characteristic for any therapeutic agent. While the potential for cross-reactivity with other P-type ATPases like Na+/K+ ATPase and SERCA exists due to structural similarities, there is currently a lack of quantitative data to substantiate significant inhibition at clinically relevant concentrations. Further research, including direct measurement of IC50 values for this compound against these other ATPases, would be beneficial to provide a more complete understanding of its selectivity profile. The experimental protocols outlined in this guide provide a framework for conducting such essential comparative studies.

References

The Evolution of Acid Suppression: A Comparative Analysis of Lansoprazole and Next-Generation Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the efficacy, mechanisms, and clinical applications of Lansoprazole versus the newer Potassium-Competitive Acid Blockers (P-CABs) Vonoprazan and Tegoprazan, and the dual delayed-release proton pump inhibitor (PPI), Dexlansoprazole.

In the landscape of acid-related gastrointestinal disorders, the advent of proton pump inhibitors (PPIs) marked a paradigm shift in therapeutic efficacy. Lansoprazole, a stalwart of this class, has long been a cornerstone in managing conditions such as erosive esophagitis and Helicobacter pylori infections. However, the quest for more rapid, potent, and sustained acid suppression has led to the development of next-generation agents. This guide provides a comprehensive comparison of Lansoprazole with three such agents: Vonoprazan, Tegoprazan, and Dexlansoprazole, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.

It is important to note that the initial query for "Leminoprazole" yielded no results for a recognized pharmaceutical agent. It is highly probable that this was a misspelling of "Lansoprazole," which will be the focus of this comparative analysis as a representative of the established PPI class.

Mechanism of Action: A Tale of Two Classes

The fundamental difference between these agents lies in their mechanism of inhibiting the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.

Lansoprazole and Dexlansoprazole , as traditional PPIs, are prodrugs that require activation in the acidic environment of the parietal cell canaliculi. They form a covalent disulfide bond with cysteine residues on the proton pump, leading to irreversible inhibition. This mechanism necessitates administration before meals to ensure the pumps are active for maximal effect.

In contrast, Vonoprazan and Tegoprazan belong to a newer class of drugs known as Potassium-Competitive Acid Blockers (P-CABs). These agents act as reversible inhibitors, competitively binding to the potassium-binding site of the proton pump. A key advantage of P-CABs is that they do not require acid activation and can inhibit both active and inactive proton pumps, leading to a more rapid onset of action and more consistent acid suppression that is not dependent on food intake.

cluster_PPI Proton Pump Inhibitors (PPIs) cluster_PCAB Potassium-Competitive Acid Blockers (P-CABs) Prodrug Lansoprazole / Dexlansoprazole (Inactive Prodrug) AcidActivation Acidic Environment of Parietal Cell Prodrug->AcidActivation Activation ActiveDrug Active Sulfenamide AcidActivation->ActiveDrug ProtonPump_PPI H+/K+-ATPase (Proton Pump) ActiveDrug->ProtonPump_PPI Binds to Cysteine CovalentBond Irreversible Covalent Bond (Disulfide Bridge) ProtonPump_PPI->CovalentBond Inhibition_PPI Inhibition of Acid Secretion CovalentBond->Inhibition_PPI PCAB Vonoprazan / Tegoprazan (Active Drug) ProtonPump_PCAB H+/K+-ATPase (Proton Pump) PCAB->ProtonPump_PCAB Direct Binding ReversibleBond Reversible Ionic Binding (Competes with K+) ProtonPump_PCAB->ReversibleBond Inhibition_PCAB Inhibition of Acid Secretion ReversibleBond->Inhibition_PCAB

Figure 1: Mechanism of Action of PPIs vs. P-CABs.

Efficacy in Erosive Esophagitis: A Comparative Overview

The healing of erosive esophagitis (EE) is a key benchmark for the efficacy of acid-suppressive therapy. Clinical trials have demonstrated the non-inferiority, and in some cases superiority, of next-generation agents compared to Lansoprazole.

Drug ClassAgentDosageComparatorHealing Rate (Week 8)Key Findings
PPI Lansoprazole30 mg daily-84.6% - 92%[1][2]Established efficacy, though may be less effective in severe EE.
P-CAB Vonoprazan20 mg dailyLansoprazole 30 mg92.9%[1]Non-inferior and superior to lansoprazole in healing, particularly in severe (LA Grade C/D) esophagitis.[1][3]
P-CAB Tegoprazan50 mg dailyLansoprazole 30 mgSuperior to lansoprazole at 4 weeks.[4]Demonstrated non-inferiority to lansoprazole at 2 weeks and superiority at 4 weeks.[4]
Dual Delayed-Release PPI Dexlansoprazole MR60 mg dailyLansoprazole 30 mg92% - 93%[2]Demonstrated similar efficacy to lansoprazole for overall healing.[5][6]

Efficacy in Helicobacter pylori Eradication

The eradication of H. pylori is crucial for the management of peptic ulcer disease and reducing the risk of gastric cancer. The potent acid suppression of next-generation agents, particularly P-CABs, has shown significant advantages in improving eradication rates when used in combination with antibiotics.

Drug ClassAgentRegimenComparatorEradication Rate (ITT)Key Findings
PPI LansoprazoleTriple therapy (with amoxicillin and clarithromycin)-57.3%[7]Eradication rates with lansoprazole-based triple therapy have been declining due to antibiotic resistance.
P-CAB VonoprazanTriple therapy (with amoxicillin and clarithromycin)Lansoprazole-based triple therapy87.9%[7]Significantly higher eradication rate compared to lansoprazole-based triple therapy.[7]
P-CAB Tegoprazan14-day triple therapyLansoprazole-based 14-day triple therapy76.6%[8]Demonstrated non-inferior efficacy to lansoprazole-based triple therapy.[8]

Experimental Protocols: A Glimpse into Clinical Trial Methodologies

The clinical trials cited in this guide generally follow a randomized, double-blind, active-comparator design. Below is a generalized workflow for a clinical trial evaluating the efficacy of these agents in healing erosive esophagitis.

Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization GroupA Treatment Group A (e.g., Vonoprazan 20mg) Randomization->GroupA GroupB Treatment Group B (e.g., Lansoprazole 30mg) Randomization->GroupB Treatment 8-Week Treatment Period GroupA->Treatment GroupB->Treatment Endoscopy2wk Week 2 Endoscopy (Optional Interim Assessment) Treatment->Endoscopy2wk Endoscopy8wk Week 8 Endoscopy (Primary Endpoint: Healing Rate) Treatment->Endoscopy8wk Maintenance Maintenance Phase (Re-randomization of Healed Patients) Endoscopy8wk->Maintenance FollowUp 24-Week Follow-up (Maintenance of Healing) Maintenance->FollowUp FinalEndoscopy Final Endoscopy FollowUp->FinalEndoscopy DataAnalysis Data Analysis and Reporting FinalEndoscopy->DataAnalysis

Figure 2: Generalized workflow of a clinical trial for erosive esophagitis.
Key Methodological Considerations:

  • Patient Population: Adults with endoscopically confirmed erosive esophagitis, often graded using the Los Angeles (LA) Classification.[1][9]

  • Inclusion Criteria: Typically include patients with a history of heartburn and/or regurgitation.[10]

  • Exclusion Criteria: Often include H. pylori infection, Barrett's esophagus, and prior esophageal surgery.[9]

  • Primary Endpoint: The primary outcome is usually the percentage of patients with healed erosive esophagitis at a prespecified time point (e.g., 8 weeks), confirmed by endoscopy.[1][11]

  • Secondary Endpoints: May include symptom relief (e.g., percentage of heartburn-free days), healing rates at earlier time points, and maintenance of healing over a longer period.[1]

  • Statistical Analysis: Non-inferiority analyses are common, with pre-specified margins. If non-inferiority is met, superiority analyses may be conducted.[1]

For H. pylori eradication trials, the primary endpoint is the eradication rate, typically confirmed by a urea breath test or stool antigen test at least 4 weeks after the completion of therapy.[12][13][14]

Comparative Features: Lansoprazole vs. Next-Generation Agents

The following diagram summarizes the key distinguishing features of Lansoprazole and the next-generation PPIs discussed.

cluster_comparison Comparative Features of Acid-Suppressing Agents Lansoprazole Lansoprazole Class: PPI Activation: Acid-dependent Onset of Action: Slower Food Effect: Yes (take before meals) Inhibition: Irreversible Vonoprazan Vonoprazan Class: P-CAB Activation: Acid-independent Onset of Action: Rapid Food Effect: No Inhibition: Reversible Tegoprazan Tegoprazan Class: P-CAB Activation: Acid-independent Onset of Action: Rapid Food Effect: No Inhibition: Reversible Dexlansoprazole Dexlansoprazole Class: Dual Delayed-Release PPI Activation: Acid-dependent Onset of Action: Biphasic Food Effect: No Inhibition: Irreversible

Figure 3: Key comparative features of Lansoprazole and next-generation PPIs.

Conclusion

The emergence of next-generation proton pump inhibitors, particularly the Potassium-Competitive Acid Blockers Vonoprazan and Tegoprazan, represents a significant advancement in the management of acid-related disorders. Their rapid onset of action, potent and sustained acid suppression, and lack of a food effect offer tangible benefits over traditional PPIs like Lansoprazole, especially in the treatment of severe erosive esophagitis and for improving H. pylori eradication rates. Dexlansoprazole, with its dual delayed-release formulation, also provides an improvement in maintaining intragastric pH control compared to single-release PPIs.

While Lansoprazole remains an effective and widely used agent, the data presented in this guide suggests that for patients with more severe disease or those who have had an inadequate response to conventional PPI therapy, the next-generation agents offer a superior therapeutic option. Further research, including head-to-head trials and long-term safety studies, will continue to define the precise role of these newer agents in the evolving landscape of acid suppression therapy.

References

Validating the Anti-Secretory Effect of Leminoprazole Using In Vivo pH Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-secretory effects of proton pump inhibitors (PPIs), with a focus on validating these effects using in vivo pH monitoring. While direct, extensive in vivo pH data for the newer generation PPI, Leminoprazole, is emerging, this guide leverages available data from the closely related and well-studied PPI, Lansoprazole, alongside other established alternatives such as Omeprazole, Esomeprazole, and Pantoprazole. This comparative approach offers valuable insights into the expected performance of this compound and the methodologies for its evaluation.

Experimental Protocols

A standardized protocol for in vivo pH monitoring is crucial for the accurate assessment of the anti-secretory efficacy of novel compounds like this compound. The following methodology is a synthesis of established practices in preclinical and clinical research.

In Vivo Gastric pH Monitoring in Animal Models (e.g., Rat or Dog)
  • Animal Preparation:

    • Male Sprague-Dawley rats (200-250g) or Beagle dogs (8-12 kg) are typically used.

    • Animals are fasted for 18-24 hours prior to the experiment, with free access to water.

    • Anesthesia is induced and maintained using an appropriate agent (e.g., urethane for rats, isoflurane for dogs).

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the stomach.

    • A small incision is made in the forestomach (in rats) or the gastric corpus (in dogs).

    • A pH electrode is inserted into the gastric lumen and secured with a purse-string suture to prevent leakage of gastric contents.

  • pH Measurement and Data Acquisition:

    • The pH electrode is connected to a pH meter and a data acquisition system to continuously record the intragastric pH.

    • A baseline pH is recorded for at least 30-60 minutes to ensure a stable acidic environment.

  • Drug Administration:

    • This compound, Lansoprazole, or other comparator PPIs are typically formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • The drug is administered intravenously (i.v.) or intraduodenally (i.d.) to bypass gastric degradation.

  • Data Analysis:

    • The primary endpoint is the increase in intragastric pH from baseline following drug administration.

    • Key parameters to be calculated include:

      • Maximum pH achieved.

      • Time to onset of action (time to reach a pH of 4 or higher).

      • Duration of action (time the pH remains above a certain threshold, e.g., pH > 4).

      • Area under the curve (AUC) for the change in pH over time.

Ambulatory 24-hour Intragastric pH Monitoring in Human Subjects
  • Subject Enrollment:

    • Healthy volunteers or patients with acid-related disorders (e.g., GERD) are recruited.

    • Subjects discontinue any acid-suppressing medication for a specified washout period (e.g., 7 days).

  • Catheter Placement:

    • A thin, flexible catheter with a pH sensor at its tip is passed through the nose and into the stomach.

    • The correct positioning of the sensor is confirmed, typically 10 cm below the lower esophageal sphincter.

  • Data Recording:

    • The catheter is connected to a portable data logger that records pH at regular intervals for 24 hours.

    • Subjects are instructed to maintain their normal daily activities and diet and to record meal times, supine periods, and any symptoms in a diary.

  • Drug Administration:

    • The study is often a crossover design where subjects receive the test drug (e.g., this compound) and a comparator (e.g., Lansoprazole or placebo) in a randomized sequence.

    • The drug is administered at a specified time (e.g., before breakfast).

  • Data Analysis:

    • The 24-hour pH data is analyzed to determine:

      • Mean 24-hour intragastric pH.

      • Percentage of time the intragastric pH is maintained above specific thresholds (e.g., pH > 3, pH > 4).[1]

      • Nocturnal acid breakthrough (NAB), defined as a drop in pH to below 4 for at least one continuous hour during the overnight period.

Data Presentation

The following tables summarize representative quantitative data from studies comparing the anti-secretory effects of various PPIs. While specific data for this compound is not yet widely published, the data for Lansoprazole provides a strong comparative benchmark.

Table 1: Comparison of Intragastric pH After a Single Dose of Different PPIs in Healthy Volunteers

PPI (Dose)Mean 24-hour Intragastric pH% Time with pH > 4 (Day 1)
Placebo1.4< 10%
Lansoprazole (30 mg)3.57[2]54.7%[2]
Omeprazole (20 mg)3.2~45%
Esomeprazole (40 mg)4.1~60%
Pantoprazole (40 mg)3.0~40%

Table 2: Comparative Efficacy of PPIs After 5 Days of Dosing in GERD Patients

PPI (Dose)Mean 24-hour Intragastric pH% Time with Esophageal pH < 4
Lansoprazole (30 mg)4.51.92%[3]
Omeprazole (20 mg)4.24.76%[3]

Mandatory Visualization

Signaling Pathway of Gastric Acid Secretion and PPI Inhibition

G cluster_parietal_cell Parietal Cell cluster_external External Stimuli / Drugs H2_receptor H2 Receptor AC Adenylyl Cyclase H2_receptor->AC Stimulates M3_receptor M3 Receptor PLC Phospholipase C M3_receptor->PLC Stimulates CCK2_receptor CCK2 Receptor CCK2_receptor->PLC Stimulates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA proton_pump H⁺/K⁺-ATPase (Proton Pump) PKA->proton_pump Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 Ca2->proton_pump Activates H_ion H⁺ proton_pump->H_ion Secretes Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen to K_ion K⁺ K_ion->proton_pump Uptake Histamine Histamine Histamine->H2_receptor Acetylcholine Acetylcholine Acetylcholine->M3_receptor Gastrin Gastrin Gastrin->CCK2_receptor This compound This compound (activated) This compound->proton_pump Inhibits

Caption: Gastric acid secretion pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo pH Monitoring

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Selection Animal Selection (e.g., Rat, Dog) Fasting Fasting (18-24h) Animal_Selection->Fasting Anesthesia Anesthesia Fasting->Anesthesia Surgery Surgical Implantation of pH Electrode Anesthesia->Surgery Baseline Baseline pH Recording (30-60 min) Surgery->Baseline Drug_Admin Drug Administration (this compound vs. Alternatives) Baseline->Drug_Admin Monitoring Continuous pH Monitoring Drug_Admin->Monitoring Data_Acquisition Data Acquisition System Monitoring->Data_Acquisition Analysis Calculation of Key Parameters (Max pH, Onset, Duration, AUC) Data_Acquisition->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Workflow for validating anti-secretory effects using in vivo pH monitoring.

References

A Comparative Analysis of Cytochrome P450 Inhibition by Pantoprazole and Newer Acid Suppressants

Author: BenchChem Technical Support Team. Date: November 2025

An important note on nomenclature: The initial request for a side-by-side analysis of "Leminoprazole" and pantoprazole could not be fulfilled as "this compound" does not appear to be a recognized pharmaceutical agent. It is likely a misspelling. This guide therefore provides a comprehensive comparison of the well-established proton pump inhibitor (PPI), pantoprazole, with newer potassium-competitive acid blockers (P-CABs), for which some data on cytochrome P450 (CYP) enzyme interactions are available. This analysis will focus on pantoprazole, with comparative insights into tegoprazan and vonoprazan where data permits.

Introduction to Cytochrome P450 and Drug Metabolism

The cytochrome P450 (CYP) system is a superfamily of enzymes primarily found in the liver that are responsible for the metabolism of a vast array of drugs, toxins, and endogenous compounds. Inhibition of these enzymes by one drug can lead to altered metabolism of a co-administered drug, potentially causing adverse effects due to increased plasma concentrations. Therefore, understanding the inhibitory potential of new chemical entities on CYP enzymes is a critical aspect of drug development. This guide provides a side-by-side analysis of the inhibitory effects of the proton pump inhibitor pantoprazole on various CYP isoforms, with a comparative look at the emerging class of P-CABs.

Data Presentation: In Vitro Inhibition of Cytochrome P450 Enzymes

Table 1: Inhibitory Potential of Pantoprazole on Human CYP450 Isoforms
CYP IsoformTest SystemMarker ReactionInhibition ParameterValue (µM)Type of Inhibition
CYP2C19 Human Liver MicrosomesS-mephenytoin 4'-hydroxylationKi14 - 69Competitive
Human Liver Microsomes-IC50≥ 25-
CYP2C9 Human Liver MicrosomesDiclofenac 4'-hydroxylationKi6Competitive
CYP3A4 Human Liver MicrosomesMidazolam 1'-hydroxylationKi22Competitive
CYP2D6 Human Liver MicrosomesBufuralol 1'-hydroxylationIC50> 200Poor Inhibitor

Data compiled from multiple sources.

Table 2: Inhibitory Potential of Vonoprazan on Rat Liver Microsome CYP450 Isoforms
CYP IsoformTest SystemMarker Reaction (Substrate)Inhibition ParameterValue (µM)
CYP3A4 Rat Liver MicrosomesMidazolamIC5022.48
CYP2C9 Rat Liver MicrosomesTolbutamideIC5018.34
CYP2D6 Rat Liver MicrosomesDextromethorphanIC503.62
CYP2B6 Rat Liver MicrosomesBupropionIC503.68

Note: Data from rat liver microsomes may not be directly comparable to human data.

Experimental Protocols

The determination of the inhibitory potential of a compound on CYP450 enzymes typically involves in vitro assays using human liver microsomes or recombinant human CYP enzymes.

General Protocol for IC50 Determination:
  • Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes (as the source of CYP enzymes), a specific probe substrate for the CYP isoform of interest, and the test compound (e.g., pantoprazole) at various concentrations. The reaction is initiated in a phosphate buffer at a physiological pH (around 7.4).

  • Initiation of Reaction: The metabolic reaction is started by the addition of an NADPH-generating system, which is a necessary cofactor for CYP enzyme activity.

  • Incubation: The mixture is incubated at 37°C for a specific period, allowing the enzyme to metabolize the probe substrate.

  • Termination of Reaction: The reaction is stopped, typically by adding a cold organic solvent like acetonitrile or methanol. This also serves to precipitate the proteins.

  • Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis: The rate of metabolite formation at each concentration of the test compound is compared to a control incubation without the inhibitor. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a suitable model.

For determining the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive), similar experiments are conducted with varying concentrations of both the probe substrate and the inhibitor.

Visualizations

Metabolic Pathway of Pantoprazole

Pantoprazole is primarily metabolized in the liver by the cytochrome P450 system. The main metabolic pathway involves demethylation, which is primarily mediated by CYP2C19, followed by sulfation. Another minor pathway is oxidation by CYP3A4.

Pantoprazole_Metabolism Pantoprazole Pantoprazole Demethylated_Pantoprazole Demethylated Metabolite Pantoprazole->Demethylated_Pantoprazole CYP2C19 (major) Pantoprazole_Sulfone Pantoprazole Sulfone Pantoprazole->Pantoprazole_Sulfone CYP3A4 (minor) Conjugated_Metabolites Conjugated Metabolites Demethylated_Pantoprazole->Conjugated_Metabolites Sulfotransferase

Caption: Metabolic pathways of pantoprazole via CYP2C19 and CYP3A4.

Experimental Workflow for CYP450 Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of a compound for a specific CYP450 enzyme.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Microsomes Incubation Incubate at 37°C Microsomes->Incubation Substrate Substrate Substrate->Incubation Inhibitor Inhibitor Inhibitor->Incubation Cofactor NADPH System Cofactor->Incubation Termination Stop Reaction Incubation->Termination LCMS LC-MS/MS Analysis Termination->LCMS Data Calculate % Inhibition LCMS->Data IC50 Determine IC50 Data->IC50

Caption: General workflow for an in vitro CYP450 inhibition assay.

Comparative Analysis and Conclusion

Based on the available in vitro data, pantoprazole is a weak inhibitor of several cytochrome P450 enzymes. Its most significant inhibitory effect is on CYP2C19, although the reported Ki values are still in the micromolar range, suggesting a lower potential for clinically significant drug-drug interactions compared to some other PPIs. Pantoprazole shows weaker inhibition of CYP2C9 and CYP3A4 and is a very poor inhibitor of CYP2D6.

For the newer class of P-CABs, the available data is more limited. Studies on tegoprazan suggest it has a low potential to inhibit CYP2C19. Vonoprazan has been shown to inhibit several CYP isoforms in rat liver microsomes, but data from human systems indicates it is not a significant direct inhibitor of major CYP isoforms at clinically relevant concentrations.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides critical safety and logistical information for the handling of Lansoprazole. All procedures and recommendations are based on current safety data sheets and best practices in laboratory safety.

Lansoprazole is a proton pump inhibitor that requires careful handling to minimize occupational exposure and ensure a safe laboratory environment. Adherence to the following personal protective equipment (PPE), handling, emergency, and disposal procedures is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to Lansoprazole. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary means of controlling exposure, with PPE providing an essential secondary barrier.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Skin Protection Nitrile or latex gloves. A protective garment or lab coat.Prevents direct skin contact with the compound.
Respiratory Protection A NIOSH- or CEN-certified respirator should be used when engineering controls are insufficient or when handling large quantities.Minimizes the inhalation of airborne particles.

Personnel should always wash their hands thoroughly after handling the material, before breaks, and at the end of the workday. Contaminated clothing should be removed and laundered before reuse.

Operational and Handling Plan

Proper handling procedures are crucial to prevent the generation of dust and aerosols, thereby minimizing the risk of inhalation and skin contact.

Handling Guidelines:

  • Ventilation: All handling of Lansoprazole powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or other ventilated enclosure.[1][2]

  • Avoid Dust Formation: Minimize the generation of dust during weighing and transfer.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where Lansoprazole is handled.[2]

  • Container Integrity: Keep containers tightly closed when not in use.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical to mitigate harm.

Emergency ScenarioProcedural Steps
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[1]
Fire Use water spray, foam, dry chemical, or carbon dioxide to extinguish. Wear self-contained breathing apparatus and full protective gear.[2]
Disposal Plan

All waste materials contaminated with Lansoprazole must be handled and disposed of in accordance with federal, state, and local regulations for hazardous waste.[3][4]

Disposal Steps:

  • Segregation: Collect all Lansoprazole-contaminated waste, including unused material, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.[5]

  • Containerization: Ensure the waste container is properly sealed to prevent leakage.

  • Labeling: The container must be labeled as hazardous waste, clearly identifying the contents.

  • Disposal Vendor: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

For non-bulk, household quantities, the FDA recommends the following procedure if a drug take-back program is not available:

  • Remove the medicine from its original container.

  • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[6]

  • Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[6]

  • Dispose of the container in the household trash.[6]

  • Scratch out all personal information on the empty packaging before disposing of it.[6]

Quantitative Data

The following tables summarize key quantitative data for Lansoprazole.

Occupational Exposure Limits

ParameterValueSource
Occupational Exposure Limit (OEL)60 mcg/m³Pfizer SDS[2]

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₄F₃N₃O₂SPubChem[7]
Molecular Weight 369.36 g/mol Metascience SDS[1]
Appearance White to light beige powderMetascience SDS[1]
Melting Point 173-182°CMetascience SDS[1]
Solubility No data available
Flash Point No data availableMetascience SDS[1]
Evaporation Rate Not applicableCayman Chemical SDS

Toxicological Data

TestSpeciesRouteValueSource
LD50RatOral>5,000 mg/kgCayman Chemical SDS
LD50MouseIntraperitoneal>5 g/kgCayman Chemical SDS
LD50RatSubcutaneous>5 g/kgCayman Chemical SDS

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited in the safety data sheets are not provided within those documents. The provided data, such as LD50 values, are results from standardized acute toxicity studies. These studies typically involve administering the substance to animals at various doses to determine the dose that is lethal to 50% of the test population.

Visualizations

Logical Workflow for Handling a Lansoprazole Spill

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Spill Assessment cluster_Cleanup Cleanup Procedure cluster_Disposal Waste Disposal cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert Secure Secure the Area to Prevent Entry Alert->Secure Assess_Size Assess Size and Nature of Spill Secure->Assess_Size Identify_Hazards Identify Associated Hazards Assess_Size->Identify_Hazards PPE Don Appropriate PPE (Gloves, Gown, Respirator, Goggles) Identify_Hazards->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Collect Carefully Collect Spilled Material Contain->Collect Clean Clean the Area with a Decontaminating Solution Collect->Clean Package_Waste Package all Contaminated Materials in a Labeled Hazardous Waste Bag Clean->Package_Waste Dispose Dispose of Waste According to Institutional Procedures Package_Waste->Dispose Remove_PPE Remove and Dispose of PPE as Hazardous Waste Dispose->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands Document Document the Incident Wash_Hands->Document

Caption: A flowchart outlining the step-by-step procedure for responding to a Lansoprazole spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leminoprazole
Reactant of Route 2
Leminoprazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.